molecular formula C13H18ClNO2 B1670658 Dimethachlor CAS No. 50563-36-5

Dimethachlor

Numéro de catalogue: B1670658
Numéro CAS: 50563-36-5
Poids moléculaire: 255.74 g/mol
Clé InChI: SCCDDNKJYDZXMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dimethachlor (CAS 50563-36-5) is a selective chloroacetamide herbicide used in agricultural research for pre-emergence control of annual grasses and broadleaved weeds . Its primary mechanism of action is the inhibition of very long chain fatty acid (VLCFA) synthesis, which disrupts cell division in susceptible plants . It is classified under Herbicide Resistance Group HRAC K3 (WSSA Group 15) . This compound is applied in field research on crops such as winter oilseed rape, soybeans, and sugar beet . Research applications include studying its efficacy on weeds like Echinochloa crus-galli , Amaranthus retroflexus , and Portulaca oleracea , as well as its environmental fate and soil microbial impact . This compound is highly soluble in water (2100 mg/L at 20°C and pH 7) and has a low vapor pressure of 2.3 mPa at 25°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use. Strictly not for human consumption.

Propriétés

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18ClNO2/c1-10-5-4-6-11(2)13(10)15(7-8-17-3)12(16)9-14/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCDDNKJYDZXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058111
Record name Dimethachlor
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Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50563-36-5
Record name Dimethachlor
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Record name Dimethachlor [BSI:ISO]
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Record name Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-
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Record name Dimethachlor
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Record name 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
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Record name DIMETHACHLOR
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Foundational & Exploratory

Dimethachlor's Mechanism of Action in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethachlor, a chloroacetamide herbicide, effectively controls the growth of susceptible plant species by primarily targeting the biosynthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts critical cellular processes, leading to a cascade of physiological and developmental abnormalities that ultimately result in plant death. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, detailing the targeted biochemical pathways, physiological consequences, and plant detoxification mechanisms. The guide also includes a compilation of relevant quantitative data, detailed experimental protocols for studying its mode of action, and visual diagrams of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action of this compound is the potent and specific inhibition of the fatty acid elongase (FAE) complex, which is responsible for the synthesis of VLCFAs.[1] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including cuticular waxes, suberin, and certain membrane lipids.[1][2]

This compound specifically targets the first and rate-limiting enzyme in the VLCFA elongation cycle: β-ketoacyl-CoA synthase (KCS) .[3][4] This enzyme is located in the endoplasmic reticulum and catalyzes the condensation of malonyl-CoA with an acyl-CoA primer (typically C16 or C18), initiating the two-carbon extension of the fatty acid chain. By inhibiting KCS, this compound effectively halts the production of VLCFAs. Chloroacetamides, the chemical class to which this compound belongs, are known to be potent inhibitors of this enzyme system, with reported half-inhibition (IC50) values in the range of 10 to 100 nM.

The inhibition of KCS by chloroacetamides is thought to be irreversible, potentially through the formation of a covalent bond with a critical cysteine residue in the enzyme's active site. This tight binding explains the high potency of this class of herbicides.

Biochemical Pathway: The Very-Long-Chain Fatty Acid (VLCFA) Elongation Cycle

The biosynthesis of VLCFAs is a four-step, cyclical process that occurs in the endoplasmic reticulum. Each cycle extends the fatty acid chain by two carbons.

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), an acyl-CoA molecule is condensed with malonyl-CoA to form a β-ketoacyl-CoA. This is the primary target of this compound.

  • Reduction: The β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

  • Dehydration: A dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

  • Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to produce an elongated, saturated acyl-CoA.

This newly formed acyl-CoA can then serve as a substrate for further rounds of elongation or be channeled into various metabolic pathways.

VLCFA_Biosynthesis Acyl_CoA Acyl-CoA (Cn) KCS β-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA (Cn+2) KCS->Ketoacyl_CoA Condensation This compound This compound This compound->KCS KCR β-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA β-Hydroxyacyl-CoA (Cn+2) KCR->Hydroxyacyl_CoA Reduction HCD Dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) HCD->Enoyl_CoA Dehydration ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA Reduction Elongated_Acyl_CoA->Acyl_CoA Further Elongation

VLCFA Biosynthesis Pathway and this compound's Target.

Physiological and Developmental Consequences

The disruption of VLCFA synthesis by this compound leads to a series of detrimental effects on plant growth and development.

Inhibition of Cell Division and Expansion

VLCFAs are crucial for the formation and stability of cell membranes, which are essential for cell division and expansion. The depletion of VLCFAs disrupts these processes, particularly in the rapidly growing meristematic tissues of shoots and roots. This leads to a cessation of growth, resulting in stunted seedlings that fail to emerge from the soil.

Disruption of Cuticular Wax and Suberin Formation

Cuticular waxes and suberin are complex lipids rich in VLCFAs that form protective barriers on the plant surface. These layers prevent water loss, protect against UV radiation, and act as a defense against pathogens. This compound's inhibition of VLCFA synthesis impairs the formation of these protective layers, rendering the plant more susceptible to environmental stresses.

Secondary Effects: Oxidative Stress and Apoptosis

While the primary target of this compound is VLCFA synthesis, secondary effects such as the induction of oxidative stress and apoptosis have been observed. The disruption of membrane integrity and cellular homeostasis can lead to the overproduction of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death (apoptosis).

Plant Detoxification Pathway: Glutathione Conjugation

Tolerant plant species can detoxify this compound through a metabolic pathway involving glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione. This process renders the this compound molecule more water-soluble and less toxic, facilitating its sequestration into the vacuole or further degradation. The efficiency of this detoxification pathway is a key determinant of a plant's tolerance to this compound.

Detoxification_Pathway This compound This compound GST Glutathione S-Transferase (GST) This compound->GST Glutathione Glutathione (GSH) Glutathione->GST Conjugate This compound-GSH Conjugate GST->Conjugate Conjugation Vacuole Vacuolar Sequestration or Further Degradation Conjugate->Vacuole

This compound Detoxification Pathway in Plants.

Data Presentation

Table 1: Inhibitory Activity of Chloroacetamides on VLCFA Synthesis
Herbicide ClassTarget EnzymeIC50 Range (M)Plant SpeciesReference
Chloroacetamidesβ-ketoacyl-CoA synthase (KCS)10⁻⁸ - 10⁻⁷General
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in Zebrafish Embryos
This compound Concentration (µM)Relative Green Intensity (%)
0 (Control)100
25164 ± 32
50252 ± 68

Data adapted from a study on zebrafish embryos, indicating a dose-dependent increase in ROS production. Similar effects are anticipated in plant systems.

Experimental Protocols

Analysis of Very-Long-Chain Fatty Acids (VLCFAs)

Objective: To quantify the VLCFA profile in plant tissues treated with this compound.

Methodology:

  • Lipid Extraction:

    • Homogenize approximately 100 mg of plant tissue (e.g., leaves, roots) in hot isopropanol (75°C) to inactivate lipases.

    • Extract total lipids using a mixture of chloroform:methanol (2:1, v/v).

    • Wash the lipid extract with 0.9% NaCl solution to remove non-lipid contaminants.

    • Evaporate the solvent under a stream of nitrogen gas.

  • Transmethylation:

    • Resuspend the lipid extract in a solution of methanol containing 2.5% (v/v) sulfuric acid.

    • Heat the mixture at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

    • Add water and extract the FAMEs with hexane.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the FAME-containing hexane phase into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.

    • Identify and quantify individual VLCFAs by comparing their retention times and mass spectra to known standards.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the transcript levels of genes involved in VLCFA biosynthesis (e.g., KCS genes) in response to this compound treatment.

Methodology:

  • RNA Extraction:

    • Harvest plant tissue at various time points after this compound treatment.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Perform the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target KCS genes.

    • Use a validated reference gene (e.g., Actin or Ubiquitin) for normalization.

    • Run the reaction on a real-time PCR cycler and calculate the relative expression levels using the 2-ΔΔCt method.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS in plant tissues following this compound exposure.

Methodology (using 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA):

  • Tissue Preparation:

    • Excise small leaf discs or root segments from control and this compound-treated plants.

  • Staining:

    • Incubate the tissue in a solution containing H₂DCFDA (e.g., 10 µM) in a suitable buffer for 30-60 minutes in the dark. H₂DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Imaging and Quantification:

    • Wash the tissue to remove excess dye.

    • Observe the fluorescence using a fluorescence microscope with appropriate excitation and emission filters.

    • Quantify the fluorescence intensity using image analysis software.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST enzymes involved in this compound detoxification.

Methodology (using 1-chloro-2,4-dinitrobenzene - CDNB as a substrate):

  • Protein Extraction:

    • Homogenize plant tissue in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.0) containing protease inhibitors.

    • Centrifuge the homogenate to obtain a crude protein extract (supernatant).

    • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing phosphate buffer, reduced glutathione (GSH), and CDNB.

    • Initiate the reaction by adding a known amount of the protein extract.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

    • Calculate the specific activity of GST (e.g., in nmol/min/mg protein) using the molar extinction coefficient of the CDNB-glutathione conjugate.

Logical Workflow of this compound's Action

The following diagram illustrates the sequential events from the application of this compound to the ultimate death of a susceptible plant.

Logical_Workflow Application This compound Application Uptake Uptake by Roots and Shoots Application->Uptake Translocation Translocation to Meristematic Tissues Uptake->Translocation Detoxification Detoxification via GST Conjugation (in tolerant plants) Uptake->Detoxification Inhibition Inhibition of VLCFA Synthase (KCS) Translocation->Inhibition Depletion Depletion of VLCFAs Inhibition->Depletion Membrane_Disruption Disruption of Membrane Formation and Integrity Depletion->Membrane_Disruption Wax_Inhibition Impaired Cuticular Wax and Suberin Formation Depletion->Wax_Inhibition Cell_Division_Inhibition Inhibition of Cell Division and Expansion Membrane_Disruption->Cell_Division_Inhibition ROS_Production Increased ROS Production (Oxidative Stress) Membrane_Disruption->ROS_Production Stunted_Growth Stunted Shoot and Root Growth Cell_Division_Inhibition->Stunted_Growth Plant_Death Plant Death Stunted_Growth->Plant_Death Apoptosis Induction of Apoptosis ROS_Production->Apoptosis Apoptosis->Plant_Death

Overall Mechanism of Action of this compound in Plants.

References

An In-depth Technical Guide to the Synthesis Pathway of the Herbicide Dimethachlor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for the herbicide Dimethachlor. The synthesis is a two-step process commencing with the N-alkylation of 2,6-dimethylaniline followed by a chloroacetylation reaction. This document outlines the experimental protocols for each step, presents quantitative data in structured tables, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The commercial production of this compound involves a two-step synthesis. The first step is the formation of the intermediate N-(2-methoxyethyl)-2,6-dimethylaniline. The second step is the acylation of this intermediate with chloroacetyl chloride to yield the final product, this compound.[1]

Dimethachlor_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Chloroacetylation cluster_purification Purification DMA 2,6-Dimethylaniline Intermediate N-(2-methoxyethyl)- 2,6-dimethylaniline DMA->Intermediate Alkylation MEA 2-Methoxyethylamine MEA->Intermediate This compound This compound Intermediate->this compound Acylation CAC Chloroacetyl Chloride CAC->this compound Purified_this compound Purified this compound This compound->Purified_this compound Filtration & Recrystallization

Synthesis Pathway of this compound

Data Presentation

The following tables summarize the key reactants, intermediates, and the final product, along with available quantitative data.

Table 1: Key Reactants and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2,6-DimethylanilineC₈H₁₁N121.18Starting Material
2-MethoxyethylamineC₃H₉NO75.11Alkylating Agent
N-(2-methoxyethyl)-2,6-dimethylanilineC₁₁H₁₇NO179.26Intermediate
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Acylating Agent

Table 2: Final Product and Purity

Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Purity
This compoundC₁₃H₁₈ClNO₂255.74>99%

Table 3: Reaction Conditions and Yields (Literature and Analogous Reactions)

StepReactionKey ConditionsSolventYieldNotes
1N-AlkylationHeated under pressure with a catalystToluene13%Based on a synthesis starting from 2,6-dimethyl-cyclohex-2-en-1-one.[2] Direct alkylation of 2,6-dimethylaniline is the more probable industrial route, though specific public data is scarce.
2ChloroacetylationReaction with chloroacetyl chloride, often in the presence of a base or buffer.Various (e.g., THF, Acetic Acid)67% (analogous reaction)Yield for a similar chloroacetylation reaction.[3]

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are provided below. These protocols are based on published procedures for the synthesis of the intermediate and analogous chloroacetylation reactions.

Step 1: Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline (Intermediate)

This protocol is based on a documented, albeit low-yield, synthesis.[2]

Materials:

  • 2,6-dimethyl-cyclohex-2-en-1-one

  • 2-methoxyethylamine

  • Palladium on charcoal (5%)

  • Toluene

  • Ether

  • Nitrogen gas

  • Propylene

Procedure:

  • In a pressure reactor, combine 2.0 g (0.0161 mol) of 2,6-dimethyl-cyclohex-2-en-1-one, 50 ml of toluene, 1.8 g (0.024 mol) of 2-methoxyethylamine, and 0.5 g of 5% palladium on charcoal.

  • Pressurize the reactor with 7 bars of propylene and 10 bars of nitrogen.

  • Heat the mixture at 180°C for 10 hours.

  • After cooling, filter the catalyst and wash the filter residue with ether and toluene.

  • Evaporate the solvent from the filtrate to obtain crude N-(2-methoxyethyl)-2,6-dimethylaniline.

  • Purify the crude product by high-vacuum distillation (b.p. 61°-62° C at 0.1 Torr) to yield pure N-(2-methoxyethyl)-2,6-dimethylaniline.

Step 2: Synthesis of this compound (Chloroacetylation)

This protocol is adapted from analogous chloroacetylation procedures for structurally similar anilines, given the absence of a detailed public protocol for this compound itself.[3]

Materials:

  • N-(2-methoxyethyl)-2,6-dimethylaniline

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • An appropriate base (e.g., triethylamine or sodium acetate)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • 6N Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under a nitrogen atmosphere, dissolve N-(2-methoxyethyl)-2,6-dimethylaniline in anhydrous THF and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (approximately 1.1 equivalents) in THF to the cooled amine solution with stirring.

  • Add a suitable base (e.g., triethylamine, ~1.2 equivalents) to neutralize the HCl byproduct.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Evaporate the solvent from the filtrate to obtain the crude this compound.

  • For purification, dissolve the crude product in ethyl acetate and wash with 1N HCl, followed by water, and finally a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent to achieve high purity.

Experimental_Workflow cluster_step1_exp Step 1: N-Alkylation Protocol cluster_step2_exp Step 2: Chloroacetylation Protocol A1 Combine Reactants and Catalyst in Reactor A2 Pressurize with Propylene and Nitrogen A1->A2 A3 Heat at 180°C for 10 hours A2->A3 A4 Cool and Filter Catalyst A3->A4 A5 Evaporate Solvent A4->A5 A6 Purify by Vacuum Distillation A5->A6 B1 Dissolve Intermediate in Anhydrous THF A6->B1 Intermediate Product B2 Cool to 0°C B1->B2 B3 Add Chloroacetyl Chloride and Base B2->B3 B4 Stir Overnight B3->B4 B5 Filter and Evaporate Solvent B4->B5 B6 Purify by Liquid-Liquid Extraction B5->B6 B7 Recrystallize B6->B7

Experimental Workflow for this compound Synthesis

References

Dimethachlor: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide class of compounds.[1][2] It is primarily used to control annual grasses and some broadleaf weeds in various crops. Its herbicidal activity stems from the inhibition of very long-chain fatty acid (VLCFA) synthesis in susceptible plants, a mechanism it shares with other chloroacetamide herbicides.[3][4] This technical guide provides an in-depth overview of the chemical properties, structure, mechanism of action, synthesis, and environmental fate of this compound.

Chemical Structure and Identification

This compound, chemically known as 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, is characterized by a chloroacetamide functional group linked to a 2,6-dimethylphenyl ring and a 2-methoxyethyl group via a nitrogen atom.[2] This unique combination of functional groups dictates its chemical behavior and herbicidal activity.

Key Structural Features:

  • Chloroacetamide Group: The reactive chlorine atom in this group is crucial for its herbicidal activity, as it is believed to be the site of interaction with its biological target.

  • 2,6-Dimethylphenyl Group: This aromatic ring contributes to the molecule's lipophilicity, influencing its environmental mobility and interaction with biological membranes.

  • 2-Methoxyethyl Group: This ether linkage can influence the molecule's solubility and metabolic pathways.

The structural formula and various chemical identifiers for this compound are provided below.

Chemical Identifiers

IdentifierValue
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
CAS Number 50563-36-5
Molecular Formula C13H18ClNO2
SMILES CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CCl
InChI Key SCCDDNKJYDZXMM-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental behavior, including its solubility, volatility, and potential for bioaccumulation. A summary of these properties is presented in the following table.

Table of Physicochemical Properties

PropertyValueReference
Molecular Weight 255.74 g/mol
Physical State Colorless crystals
Melting Point 46.3 °C
Boiling Point Decomposes before boiling
Water Solubility 2100 mg/L at 20 °C
Vapor Pressure 2.3 mPa at 20 °C
Log P (Octanol-Water Partition Coefficient) 2.17

Mechanism of Action

This compound's primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cell membranes and waxes. By disrupting their synthesis, this compound interferes with cell division and growth, ultimately leading to the death of susceptible weed seedlings. This process can also lead to secondary effects such as the induction of apoptosis (programmed cell death) and the production of reactive oxygen species (ROS).

Mechanism_of_Action This compound This compound VLCFA_Elongase VLCFA Elongase Complex This compound->VLCFA_Elongase Inhibits VLCFA_Synthesis Very Long-Chain Fatty Acid (VLCFA) Synthesis Cell_Division Inhibition of Cell Division & Growth VLCFA_Synthesis->Cell_Division Leads to Apoptosis_ROS Induction of Apoptosis & ROS Production VLCFA_Synthesis->Apoptosis_ROS Disruption leads to Plant_Death Weed Seedling Death Cell_Division->Plant_Death Results in Apoptosis_ROS->Plant_Death Contributes to

Mechanism of action of this compound.

Synthesis of this compound

The commercial production of this compound typically involves a two-step process. The first step is the reaction of 2,6-dimethylaniline with 2-methoxyethylamine. This is followed by an acylation step where the resulting intermediate is reacted with chloroacetyl chloride in an organic solvent under controlled temperature and pH to yield this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Purification Reactant1 2,6-Dimethylaniline Step1 Step 1: Reaction Reactant1->Step1 Reactant2 2-Methoxyethylamine Reactant2->Step1 Reactant3 Chloroacetyl Chloride Step2 Step 2: Acylation Reactant3->Step2 Step1->Step2 Intermediate Purification Filtration & Recrystallization Step2->Purification Crude Product Product This compound Purification->Product

Logical workflow for the synthesis of this compound.

Analytical Methodologies

The detection and quantification of this compound and its metabolites in environmental samples are crucial for monitoring its environmental fate and ensuring food safety. A common and highly sensitive method for this is Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS).

Experimental Protocol: UHPLC-Orbitrap-MS Analysis
  • Sample Preparation: Environmental samples (e.g., soil, water) are extracted using an appropriate solvent, followed by a cleanup step to remove interfering substances.

  • Chromatographic Separation:

    • UHPLC System: A high-pressure binary pump system is used.

    • Column: A reverse-phase column, such as an Accucore aQ (2.1x150mm, 2.6µm), provides good separation.

    • Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of water and methanol, both containing additives like formic acid and ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is around 0.3 mL/min.

    • Injection Volume: A small injection volume, such as 5 µL, is used.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: An Orbitrap mass spectrometer is used for high-resolution and accurate mass measurements.

    • Ionization: Heated electrospray ionization (HESI) in positive ion mode is commonly used.

    • Scan Mode: Data is acquired in full scan mode for detection and can be supplemented with All-Ion Fragmentation (AIF) for structural confirmation.

    • Data Analysis: The identification of this compound and its metabolites is based on their accurate mass, retention time, and fragmentation patterns.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-Orbitrap-MS Analysis cluster_data_analysis Data Analysis Sample Environmental Sample (Soil, Water) Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup UHPLC UHPLC Separation (Reverse-Phase) Cleanup->UHPLC Orbitrap_MS Orbitrap MS Detection (HESI, Full Scan/AIF) UHPLC->Orbitrap_MS Data_Processing Data Processing & Peak Detection Orbitrap_MS->Data_Processing Identification Compound Identification (Accurate Mass, RT, Fragments) Data_Processing->Identification Result Quantification of this compound & Metabolites Identification->Result

Experimental workflow for UHPLC-Orbitrap-MS analysis.

Environmental Fate and Degradation

Understanding the environmental fate of this compound is essential for assessing its potential ecological impact. This compound can undergo transformation in the environment, leading to the formation of various degradation products or metabolites. Some of the known environmental transformation products include this compound ESA (ethanesulfonic acid) and this compound OXA (oxanilic acid), as well as a series of metabolites designated with "CGA" numbers. The degradation of this compound in soil and water has been studied, with half-life (DT50) values reported to be in the range of 40 to 70 days.

Degradation_Pathway cluster_metabolites Environmental Metabolites This compound This compound Metabolite_ESA This compound ESA This compound->Metabolite_ESA Degrades to Metabolite_OXA This compound OXA This compound->Metabolite_OXA Degrades to Metabolite_CGA354742 CGA 354742 This compound->Metabolite_CGA354742 Degrades to Metabolite_CGA369873 CGA 369873 This compound->Metabolite_CGA369873 Degrades to Other_Metabolites Other CGA Metabolites This compound->Other_Metabolites Degrades to

Environmental degradation pathway of this compound.

Conclusion

This compound is an effective chloroacetamide herbicide with a well-defined mechanism of action involving the inhibition of very long-chain fatty acid synthesis. Its chemical structure and physicochemical properties govern its efficacy and environmental behavior. Advanced analytical techniques like UHPLC-Orbitrap-MS are essential for monitoring its presence and that of its degradation products in the environment. A thorough understanding of this compound's chemical and structural properties is vital for its responsible use in agriculture and for ongoing research into its environmental and toxicological effects.

References

Dimethachlor's Mechanism of Action on Very-Long-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethachlor, a chloroacetamide herbicide, effectively controls a range of annual grasses and broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of the molecular mechanism underlying this compound's herbicidal activity. The primary target of this compound is the 3-ketoacyl-CoA synthase (KCS), the condensing enzyme and rate-limiting component of the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. By covalently binding to a critical cysteine residue in the active site of the KCS enzyme, this compound and related chloroacetamides competitively inhibit the binding of the acyl-CoA substrate, leading to a cessation of fatty acid elongation. This inhibition becomes irreversible over time, resulting in a depletion of VLCFAs, which are essential precursors for vital cellular components such as cuticular waxes, suberin, and sphingolipids. The disruption of VLCFA synthesis leads to impaired cell division, compromised membrane integrity, and ultimately, seedling growth arrest and death. This guide summarizes the quantitative inhibition data for closely related chloroacetamide herbicides, details key experimental protocols for studying this mode of action, and provides visual representations of the biochemical pathway and experimental workflows.

Introduction

This compound is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical class (HRAC Group 15).[1][2] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][3] VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are crucial for various physiological processes in plants. They are precursors for the biosynthesis of cuticular waxes, which form a protective barrier on the plant surface, preventing water loss and protecting against environmental stresses.[4] VLCFAs are also integral components of sphingolipids and suberin, which are essential for membrane structure and function, as well as cell signaling and development. The inhibition of VLCFA biosynthesis by this compound leads to a cascade of downstream effects, including stunted growth, abnormal seedling development, and ultimately, plant death.

Molecular Mechanism of Action

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA chain. The FAE complex consists of four key enzymes:

  • 3-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with an acyl-CoA substrate. This is the rate-limiting step and determines the substrate specificity of the elongation complex.

  • 3-ketoacyl-CoA reductase (KCR): Reduces the resulting β-ketoacyl-CoA.

  • 3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the hydroxyacyl-CoA intermediate.

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons.

This compound and other chloroacetamide herbicides specifically target the 3-ketoacyl-CoA synthase (KCS) enzyme. The mechanism of inhibition involves the chloroacetamide molecule acting as an alkylating agent. The electrophilic carbon of the chloroacetyl group forms a covalent bond with the sulfhydryl group of a cysteine residue within the active site of the KCS enzyme. This covalent modification prevents the binding of the natural acyl-CoA substrate.

Initially, the inhibition is competitive with respect to the acyl-CoA substrate; higher concentrations of the substrate can alleviate the inhibition. However, over time, the covalent bond formation leads to irreversible inactivation of the enzyme. This potent and irreversible inhibition of KCS halts the entire VLCFA synthesis pathway, leading to the observed herbicidal effects. Notably, the herbicidal activity of chiral chloroacetamides like S-metolachlor resides primarily in the (S)-enantiomer.

Simplified VLCFA Biosynthesis Pathway and Site of this compound Inhibition cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C16-C18) KCS 3-Ketoacyl-CoA Synthase (KCS) (Fatty Acid Elongase) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR KCR Hydroxyacyl_CoA β-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction HCD HCD Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration ECR ECR VLCFA_CoA Elongated Acyl-CoA (VLCFA) (Cn+2) Enoyl_CoA->VLCFA_CoA Reduction This compound This compound (Chloroacetamide) This compound->KCS Inhibition

Caption: Simplified VLCFA biosynthesis pathway and the inhibitory action of this compound.

Quantitative Inhibition Data

Table 1: Inhibition of VLCFA Formation by Metazachlor in Different Plant Species

Plant SpeciesAssay TypeParameterValueReference
Cucumis sativus (Cucumber)In vivo (leaf discs)IC5010 - 100 nM
Hordeum vulgare (Barley)In vivo (leaf discs)IC5010 - 100 nM

Table 2: Representative Inhibition Patterns of Chloroacetamides and Other Herbicides on Arabidopsis thaliana KCS Enzymes Expressed in Yeast

Inhibition is denoted as follows: (++) strong inhibition; (+) moderate inhibition; (-) no significant inhibition.

HerbicideChemical ClassKCS1FAE1KCS2At5g43760At1g04220At1g25450
MetolachlorChloroacetamide++++++++++++
FlufenacetOxyacetamide++++++++++++
CafenstroleTriazole+++++++++++
BensulfuronSulfonylurea------

Source: Adapted from Trenkamp et al., 2004.

Experimental Protocols

Heterologous Expression and In Vivo Inhibition Assay in Saccharomyces cerevisiae

This method allows for the functional characterization of individual plant KCS enzymes and the assessment of their sensitivity to inhibitors in a controlled genetic background.

Principle: A specific plant KCS gene is expressed in a yeast strain that lacks its own endogenous elongase activity. The transformed yeast then utilizes its cellular fatty acids as substrates for the plant KCS, producing VLCFAs. The effect of an inhibitor is determined by comparing the VLCFA profile of treated versus untreated yeast cultures.

Methodology:

  • Yeast Strain and Vector: A suitable S. cerevisiae strain (e.g., one with a deletion in the endogenous ELO genes) is used. The plant KCS cDNA is cloned into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into the yeast cells using standard methods (e.g., lithium acetate/polyethylene glycol).

  • Yeast Culture and Induction: Transformed yeast cells are grown in a selective medium to mid-log phase. Gene expression is then induced by switching to a medium containing galactose.

  • Herbicide Treatment: The induced yeast culture is divided into aliquots, and the herbicide (e.g., this compound) is added at various concentrations. A control group receives only the solvent. The cultures are incubated for a defined period (e.g., 24-48 hours).

  • Fatty Acid Extraction and Derivatization: Yeast cells are harvested by centrifugation. Total lipids are extracted, and the fatty acids are converted to fatty acid methyl esters (FAMEs) by transmethylation (e.g., using methanolic HCl or BF3-methanol).

  • GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species, including the newly synthesized VLCFAs.

  • Data Analysis: The percentage of VLCFAs relative to the total fatty acids is calculated for each treatment. The inhibition is determined by comparing the VLCFA content in herbicide-treated samples to the untreated control. IC50 values can be calculated from dose-response curves.

Experimental Workflow for Heterologous Expression and Inhibition Assay cluster_workflow Start Start: Plant KCS cDNA Cloning Clone KCS into Yeast Expression Vector Start->Cloning Transformation Transform S. cerevisiae Cloning->Transformation Culture Culture Transformed Yeast Transformation->Culture Induction Induce KCS Expression (e.g., with Galactose) Culture->Induction Treatment Treat with this compound (Dose-Response) Induction->Treatment Harvest Harvest Yeast Cells Treatment->Harvest Extraction Lipid Extraction and FAMEs Preparation Harvest->Extraction Analysis GC-MS Analysis of FAMEs Extraction->Analysis Data Data Analysis: Quantify VLCFAs, Calculate IC50 Analysis->Data End End: Determine Inhibitory Potency Data->End

Caption: Workflow for assessing KCS inhibition using heterologous expression in yeast.
In Vitro Fatty Acid Elongase Assay with Plant Microsomes

This assay directly measures the activity of the FAE complex from plant tissues and is suitable for determining the inhibitory effects of compounds on the native enzyme complex.

Principle: Microsomal fractions, which contain the endoplasmic reticulum and thus the FAE complex, are isolated from plant tissues. These microsomes are then incubated with a radiolabeled precursor ([14C]malonyl-CoA) and an acyl-CoA substrate. The incorporation of the radiolabel into elongated fatty acids is measured to determine enzyme activity.

Methodology:

  • Plant Material: Use young, actively growing plant tissues (e.g., etiolated leek seedlings, developing seeds).

  • Microsome Isolation:

    • Homogenize the plant tissue in a cold extraction buffer (e.g., containing Tris-HCl, sucrose, EDTA, and reducing agents like DTT).

    • Filter the homogenate through cheesecloth or Miracloth to remove cell debris.

    • Perform a series of differential centrifugations. First, a low-speed spin (e.g., 10,000 x g) to pellet nuclei, mitochondria, and chloroplasts.

    • Then, a high-speed ultracentrifugation of the supernatant (e.g., 100,000 x g) to pellet the microsomal membranes.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing buffer, the microsomal fraction, an acyl-CoA substrate (e.g., oleoyl-CoA or stearoyl-CoA), NADPH, and the test inhibitor (this compound) at various concentrations.

    • Initiate the reaction by adding radiolabeled [1-14C]malonyl-CoA.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification of the acyl-CoAs.

    • Acidify the mixture (e.g., with HCl) and extract the free fatty acids with an organic solvent (e.g., hexane or diethyl ether).

  • Quantification:

    • Measure the radioactivity incorporated into the extracted fatty acids using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific activity of the FAE complex (e.g., in nmol of malonyl-CoA incorporated per mg of protein per hour).

    • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Conclusion

This compound exerts its herbicidal activity through the potent and specific inhibition of 3-ketoacyl-CoA synthase (KCS), a key enzyme in the biosynthesis of very-long-chain fatty acids. This inhibition, which proceeds via a competitive and ultimately irreversible mechanism, leads to a depletion of essential VLCFAs, disrupting critical cellular structures and processes in susceptible plants. The experimental protocols detailed in this guide provide robust methods for researchers to investigate the molecular interactions between chloroacetamide herbicides and their target enzymes, facilitating further studies in herbicide development, resistance mechanisms, and plant lipid biochemistry. The high degree of conservation of the FAE complex across plant species underscores the effectiveness of this mode of action.

References

Environmental Fate and Transport of Dimethachlor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Dimethachlor (CAS No. 50563-36-5) is a pre-emergence chloroacetamide herbicide used to control annual grasses and various broad-leaved weeds in crops such as oilseed rape and soybeans.[1] Understanding its behavior in the environment is critical for assessing its potential risks to ecosystems and non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, synthesizing available data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential.

This compound is characterized by high water solubility and low volatility.[1] Its persistence in soil is generally considered low, with reported degradation half-lives (DT₅₀) as short as 7.37 days under laboratory conditions.[1] However, other studies have shown significantly longer DT₅₀ values of 40 to 70 days in soil and water, indicating that persistence is highly dependent on specific environmental conditions.[2][3] Microbial activity is the primary driver of its degradation. In aquatic systems, this compound may be more persistent. The herbicide's high water solubility suggests a potential for leaching; however, reports on its mobility are conflicting, with some sources indicating it is mobile while others suggest it is not expected to reach groundwater. Degradation of this compound leads to the formation of several transformation products, including this compound ESA and this compound OXA. This guide summarizes key quantitative data in tabular form, outlines experimental protocols for its study, and provides visual diagrams of its degradation pathways and analytical workflows.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties determine its partitioning between soil, water, and air, and its susceptibility to various degradation processes. Key properties for this compound are summarized below.

PropertyValueInterpretationSource
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide-
CAS Number 50563-36-5-
Molecular Formula C₁₃H₁₈ClNO₂-
Molecular Weight 255.74 g/mol -
Water Solubility 2100 mg/L (at 20°C, pH 7)High
Vapor Pressure Low (specific value not cited)Low Volatility

Environmental Degradation

The persistence of this compound in the environment is determined by the rate of its degradation through both abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: As a chloroacetamide, this compound can undergo hydrolysis. While specific hydrolysis half-life data for this compound were not found in the reviewed literature, studies on similar herbicides show that this class of compounds can have half-lives ranging from weeks to years at neutral pH. Hydrolysis is often a critical factor in their long-term fate in environments like shallow aquifers.

Photodegradation: Photolysis is generally considered a minor dissipation pathway for related compounds. The rate of photodegradation can, however, be accelerated by the presence of photosensitizers or catalysts in the aqueous medium.

Biotic Degradation

Biotic degradation, primarily by soil and water microorganisms, is the principal mechanism for this compound dissipation.

Soil Degradation: The rate of degradation in soil can vary significantly. One source reports a typical aerobic soil DT₅₀ of 7.37 days, classifying it as non-persistent. Conversely, another study monitoring its degradation over 110 days found DT₅₀ values ranging from 40 to 70 days in both soil and water matrices. This variability is likely attributable to differences in soil type, organic matter content, microbial community composition, and environmental conditions. Microbial activity is paramount, as degradation proceeds more rapidly in native soils compared to sterilized soils. At high concentrations, this compound can alter the soil microbial community, significantly increasing the abundance of phyla such as Proteobacteria, which are associated with xenobiotic degradation.

MatrixDegradation Half-Life (DT₅₀)ConditionSource
Soil (Typical)7.37 daysAerobic
Soil (Lab)7.37 daysAerobic, 20°C
Soil & Water40 - 70 daysNot specified
Metabolism and Transformation Products

The degradation of this compound results in the formation of various metabolites, also known as transformation products. The identification of these products is crucial, as they may have different mobility, persistence, and toxicity profiles compared to the parent compound.

Known environmental transformation products of this compound include:

  • This compound ESA (ethanesulfonic acid)

  • This compound OXA (oxanilic acid)

  • CGA 39981

  • CGA 354742

  • CGA 42443

  • CGA 369873

  • CGA 102935

  • CGA 103699

  • CGA 50266

Recent studies utilizing high-resolution mass spectrometry have also putatively identified three previously unknown metabolites. The formation of sulfonic acid (ESA) and oxanilic acid (OXA) metabolites is a common degradation pathway for chloroacetamide herbicides.

cluster_products Transformation Products parent This compound ESA This compound ESA (CGA 354742) parent->ESA Biotransformation OXA This compound OXA parent->OXA Biotransformation CGA369873 CGA 369873 parent->CGA369873 Biotransformation Other Other Metabolites (CGA 42443, etc.) parent->Other Biotransformation

A simplified diagram of this compound biotransformation.

Environmental Transport and Mobility

Transport mechanisms determine the movement and distribution of this compound from its point of application into other environmental compartments.

Soil Mobility and Leaching: this compound's high water solubility (2100 mg/L) suggests a potential for mobility and leaching through the soil profile. Regulatory data indicates a "High alert" for mobility via drainflow. However, the same source also states that based on its physicochemical properties, it is not expected to leach to groundwater. This apparent contradiction highlights the importance of the soil adsorption coefficient (Koc), which quantifies the partitioning of a chemical between soil organic carbon and water. A high Koc value would indicate strong adsorption to soil particles, reducing mobility despite high water solubility. For related chloroacetanilide herbicides, mobility is inversely related to soil organic matter and clay content.

Volatilization: this compound is described as having low volatility, indicating that volatilization from soil or water surfaces is not a significant dissipation pathway.

Bioaccumulation: Specific data on the bioaccumulation potential (e.g., Bioconcentration Factor, BCF) of this compound was not identified in the reviewed literature. For analogous compounds with low octanol-water partition coefficients (log Kow), the potential for bioaccumulation in aquatic organisms is considered low.

Ecotoxicity Summary

This compound exhibits varying levels of toxicity to different non-target organisms. It is reported to be highly toxic to algae, moderately toxic to fish, aquatic invertebrates, birds, and earthworms, and to have low toxicity to honeybees.

Organism GroupEndpointValue (mg/L or mg/kg)Toxicity LevelSource
MammalsAcute Oral LD₅₀>= 2000 mg/kgModerate
Temperate Freshwater FishAcute 96 hour LC₅₀5.9 mg/LModerate
AlgaeNot specifiedNot specifiedHigh
Aquatic Invertebrates (Daphnia)Acute & ChronicNot specifiedModerate
BirdsAcute & ChronicNot specifiedModerate
EarthwormsAcute & ChronicNot specifiedModerate

Experimental Protocols & Methodologies

The study of this compound's environmental fate relies on sophisticated analytical techniques and well-defined experimental designs.

Degradation Study Protocol

A common approach to assess degradation involves laboratory incubation studies under controlled conditions.

Objective: To determine the rate of degradation and identify transformation products of this compound in representative soil and water matrices. Matrices: Agricultural soil (characterized for pH, organic matter, texture) and groundwater or surface water. Test Substance: An analytical standard of this compound, often applied in a formulation or as a pure substance. Studies may use multiple application rates (e.g., a normal field rate and an exaggerated rate). Incubation: Samples are maintained in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 110 days or more. Sampling: Replicate samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 110 days). Samples are immediately frozen to halt microbial activity prior to analysis. Analysis: Samples are extracted using an appropriate solvent, and the extracts are analyzed via a sensitive and selective instrumental method, such as Ultra-High-Performance Liquid Chromatography coupled to a high-resolution mass spectrometer (UHPLC-HRMS), like an Orbitrap MS. Data Interpretation: The concentration of the parent compound over time is used to calculate degradation kinetics, typically fitting to a single first-order (SFO) model to determine the DT₅₀. High-resolution mass spectral data is used for the putative identification of transformation products.

cluster_prep Setup cluster_exp Experiment cluster_analysis Analysis A Spike Soil/Water Samples with this compound B Incubate at Controlled Temperature & Moisture A->B C Collect Samples at Time Intervals (t₀...tₙ) B->C D Solvent Extraction of Analytes C->D E UHPLC-HRMS Analysis D->E F Calculate DT₅₀ & Identify Metabolites E->F

Workflow for a typical this compound degradation study.
General Analytical Workflow for Residue Analysis

Determining the concentration of this compound and its metabolites in environmental samples requires a multi-step process to isolate and measure the target analytes.

1. Extraction: The initial step is to separate the analytes from the sample matrix (soil, water). Common techniques include Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which uses a sorbent material to retain the analytes of interest. 2. Clean-up: The crude extract often contains co-extracted substances that can interfere with analysis. A clean-up step, such as passing the extract through a different SPE cartridge, is used to remove these interferences. 3. Concentration: The cleaned extract is typically concentrated by evaporating the solvent to increase the analyte concentration to a level detectable by the analytical instrument. 4. Instrumental Analysis: The final extract is injected into an analytical instrument. For modern pesticide analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and selectivity. Gas chromatography (GC) may also be used.

A Environmental Sample (Soil, Water) B Extraction (e.g., Solid-Phase Extraction) A->B C Extract Clean-up B->C D Instrumental Analysis (e.g., LC-MS/MS) C->D E Quantification & Identification D->E

References

The Genesis and Evolution of Chloroacetamide Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the history, mechanism of action, synthesis, and analysis of a pivotal class of agricultural chemicals.

Introduction

Chloroacetamide herbicides represent a significant class of agrochemicals that have played a crucial role in modern weed management for decades. Primarily utilized for pre-emergence control of annual grasses and some broadleaf weeds, these compounds are integral to the cultivation of major crops such as corn, soybeans, and cotton. Their efficacy stems from a specific mode of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a fundamental process in plant development. This technical guide provides a comprehensive overview of the history, development, mechanism of action, synthesis, and key analytical methodologies related to chloroacetamide herbicides, tailored for researchers, scientists, and professionals in the field of drug and agrochemical development.

A Historical Perspective: From Discovery to Commercialization

The journey of chloroacetamide herbicides began in the mid-20th century, a period of rapid innovation in agricultural chemistry.

1.1. The Dawn of a New Herbicide Class: The pioneering research on chloroacetamides was conducted by the Monsanto Company in the early 1950s. This endeavor was part of a broader effort to discover novel chemical entities with herbicidal properties. In 1956, this research culminated in the commercial introduction of CDAA (N,N-diallyl-2-chloroacetamide), the first commercial chloroacetamide herbicide.

1.2. Evolution and Key Compounds: Following the introduction of CDAA, extensive research and development led to the synthesis and commercialization of a range of chloroacetamide analogues with improved efficacy, crop selectivity, and toxicological profiles. Among the most notable are:

  • Alachlor: Introduced in 1969, alachlor became a widely used herbicide for corn, soybeans, and peanuts.

  • Metolachlor: Commercialized in 1976, metolachlor offered enhanced activity and crop safety. The subsequent development of S-metolachlor, an enantiomerically enriched formulation, allowed for lower application rates with equivalent or superior efficacy.

  • Acetochlor: Introduced in the 1990s, acetochlor provided effective control of a broad spectrum of weeds in corn.

  • Butachlor: Primarily used in rice cultivation, butachlor has been a key tool for weed management in paddy fields.

These compounds, along with others like propachlor and pretilachlor, have solidified the importance of the chloroacetamide class in global agriculture.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of chloroacetamides is attributed to their ability to disrupt the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1] VLCFAs are essential components of various cellular structures and signaling molecules.

2.1. The VLCFA Elongation Pathway: VLCFA synthesis is a multi-step enzymatic process that occurs in the endoplasmic reticulum. It involves the sequential addition of two-carbon units from malonyl-CoA to an existing fatty acid chain. The key enzymes in this pathway are:

  • 3-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

  • 3-ketoacyl-CoA reductase (KCR): Reduces the keto group.

  • 3-hydroxyacyl-CoA dehydratase (HCD): Removes a water molecule.

  • Enoyl-CoA reductase (ECR): Reduces the double bond to form the elongated fatty acid.[2][3][4][5]

2.2. Target Site and Molecular Interaction: Chloroacetamide herbicides primarily target and inhibit the activity of 3-ketoacyl-CoA synthase (KCS), the first and rate-limiting enzyme in the VLCFA elongation pathway. The electrophilic chloroacetyl group of the herbicide is believed to form a covalent bond with a critical cysteine residue in the active site of the KCS enzyme, leading to its irreversible inhibition.

2.3. Physiological Consequences of VLCFA Inhibition: The disruption of VLCFA synthesis has profound effects on plant growth and development, ultimately leading to phytotoxicity. These consequences include:

  • Inhibition of Cell Division and Expansion: VLCFAs are crucial for the formation of cell membranes and other cellular structures. Their depletion halts cell division and expansion, particularly in the rapidly growing regions of the shoot and root.

  • Disruption of Cuticle and Suberin Formation: VLCFAs are precursors to the waxes that form the plant cuticle and the suberin in root tissues. A compromised cuticle leads to increased water loss and susceptibility to environmental stresses, while impaired suberin affects root function.

  • Altered Membrane Integrity: Changes in the composition of VLCFA-containing sphingolipids can affect membrane fluidity and function.

  • Inhibition of Seedling Emergence: As pre-emergence herbicides, chloroacetamides are most effective against germinating seedlings. The inhibition of VLCFA synthesis prevents the emerging shoot from breaking through the soil surface.

Quantitative Data: Herbicidal Efficacy

The efficacy of chloroacetamide herbicides varies depending on the specific compound, the target weed species, and environmental conditions. The following table summarizes representative herbicidal activity data (EC50 or GR50 values), which indicate the concentration of the herbicide required to cause a 50% reduction in plant growth.

HerbicideWeed SpeciesGrowth StageEC50 / GR50 (kg ai/ha)Reference
Acetochlor Amaranthus retroflexusPre-emergence0.05 - 0.15
Echinochloa crus-galliPre-emergence0.1 - 0.2
Setaria faberiPre-emergence0.12 - 0.25
Alachlor Amaranthus retroflexusPre-emergence0.1 - 0.2
Echinochloa crus-galliPre-emergence0.15 - 0.3
Setaria faberiPre-emergence0.2 - 0.4
Metolachlor Amaranthus retroflexusPre-emergence0.08 - 0.18
Echinochloa crus-galliPre-emergence0.1 - 0.25
Setaria faberiPre-emergence0.15 - 0.3
Butachlor Echinochloa crus-galliPre-emergence0.2 - 0.5

Note: EC50/GR50 values can vary significantly based on soil type, organic matter content, and environmental conditions. The values presented are indicative ranges from various studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation and study of chloroacetamide herbicides.

4.1. Whole-Plant Pre-emergence Herbicidal Activity Bioassay

This protocol is designed to assess the pre-emergence herbicidal efficacy of a compound on target weed species.

Materials:

  • Test compound and a suitable solvent (e.g., acetone).

  • Pots or trays (e.g., 10 cm diameter pots).

  • Standard potting mix (e.g., sandy loam).

  • Seeds of indicator weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).

  • Controlled environment growth chamber or greenhouse.

  • Laboratory sprayer calibrated for uniform application.

Procedure:

  • Pot Preparation: Fill pots with a consistent amount of air-dried, sieved potting mix.

  • Herbicide Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to test a range of application rates. Include a solvent-only control.

  • Herbicide Application: Apply the herbicide solutions uniformly to the soil surface of the pots using a calibrated laboratory sprayer. Ensure consistent application volume across all treatments.

  • Seed Sowing: After the solvent has evaporated, sow a predetermined number of seeds of the indicator species at a uniform depth in each pot.

  • Incubation: Place the pots in a controlled environment with optimal conditions for seed germination and plant growth (e.g., 25°C, 16-hour photoperiod, adequate watering).

  • Data Collection: After a specified period (e.g., 14-21 days), assess the following parameters:

    • Germination/Efficacy Percentage: Count the number of emerged and surviving seedlings in each pot and express it as a percentage of the control.

    • Phytotoxicity Rating: Visually assess seedling vigor and injury on a scale of 0 (no effect) to 100 (complete kill).

    • Biomass: Harvest the above-ground plant material, dry it in an oven (e.g., 70°C for 48 hours), and record the dry weight.

  • Data Analysis: Calculate the EC50 or GR50 value from the dose-response data using appropriate statistical software.

4.2. In Vitro VLCFA Elongase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the VLCFA elongase enzyme complex.

Materials:

  • Microsomal fraction isolated from a susceptible plant species (e.g., etiolated leek seedlings).

  • Radiolabeled substrate (e.g., [1-14C]malonyl-CoA or [2-14C]stearoyl-CoA).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer containing necessary cofactors (e.g., ATP, CoA, NADPH).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Microsome Preparation: Isolate microsomes from plant tissue known to have high VLCFA elongase activity.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, microsomal protein, and the test compound at various concentrations. Include a solvent-only control.

  • Initiation of Reaction: Start the reaction by adding the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acids. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Quantification: Evaporate the solvent, add scintillation cocktail to the dried fatty acid extract, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

4.3. Glutathione S-Transferase (GST) Activity Assay

This assay determines the activity of GST, an enzyme involved in the detoxification of chloroacetamide herbicides in some plants.

Materials:

  • Plant protein extract.

  • Assay buffer (e.g., potassium phosphate buffer).

  • Reduced glutathione (GSH).

  • 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Protein Extraction: Extract total soluble protein from plant tissue.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, GSH, and the plant protein extract.

  • Initiation of Reaction: Start the reaction by adding CDNB.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes) at a constant temperature. The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

  • Calculation of Activity: Calculate the GST activity using the molar extinction coefficient of the GSH-CDNB conjugate. Express the activity as units per milligram of protein.

Visualizing the Core Concepts

5.1. Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

VLCFA_Biosynthesis_Inhibition cluster_ER Plastid Plastid (Fatty Acid Synthesis) Acyl_CoA Acyl-CoA (C16/C18) Plastid->Acyl_CoA Export ER Endoplasmic Reticulum (VLCFA Elongation) Malonyl_CoA Malonyl-CoA KCS 3-Ketoacyl-CoA Synthase (KCS) Malonyl_CoA->KCS Acyl_CoA->KCS KCR 3-Ketoacyl-CoA Reductase (KCR) KCS->KCR Condensation HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) KCR->HCD Reduction ECR Enoyl-CoA Reductase (ECR) HCD->ECR Dehydration VLCFA Very-Long-Chain Fatty Acids (VLCFAs) ECR->VLCFA Reduction Cuticle Cuticle Waxes VLCFA->Cuticle Biosynthesis of Sphingolipids Sphingolipids VLCFA->Sphingolipids Biosynthesis of CellMembranes Cell Membranes VLCFA->CellMembranes Biosynthesis of Chloroacetamide Chloroacetamide Herbicide Chloroacetamide->KCS Inhibition Phytotoxicity Phytotoxicity (Weed Death)

Figure 1: Mechanism of action of chloroacetamide herbicides.

Herbicide_Development_Workflow Lead_Discovery Lead Discovery & Synthesis Primary_Screening Primary Screening (Herbicidal Activity) Lead_Discovery->Primary_Screening Secondary_Screening Secondary Screening (Dose-Response, Weed Spectrum) Primary_Screening->Secondary_Screening Mode_of_Action Mode of Action Studies (e.g., Enzyme Inhibition) Secondary_Screening->Mode_of_Action Field_Trials Field Trials (Efficacy & Crop Safety) Secondary_Screening->Field_Trials Toxicology Toxicology & Environmental Fate Studies Mode_of_Action->Toxicology Registration Registration Toxicology->Registration Field_Trials->Registration Commercialization Commercialization Registration->Commercialization

Figure 2: A generalized workflow for herbicide development.

Structure-Activity Relationships (SAR)

The herbicidal activity of chloroacetamides is significantly influenced by the nature of the substituents on the N-aryl and N-alkyl moieties of the molecule. Understanding these structure-activity relationships (SAR) is crucial for the design of new, more effective herbicides.

6.1. The N-Aryl Moiety:

  • Substitution Pattern: The presence of alkyl groups at the 2 and 6 positions of the phenyl ring is generally essential for high herbicidal activity. This steric hindrance is thought to restrict the rotation of the aryl ring, locking the molecule into an active conformation.

  • Nature of Substituents: The type and size of the alkyl groups at the ortho positions influence the level of activity. For example, in many cases, ethyl or methyl groups are optimal.

6.2. The N-Alkyl Moiety:

  • Chain Length and Branching: The nature of the N-alkyl substituent is critical for activity. Often, an alkoxyalkyl group, such as a methoxymethyl or ethoxymethyl group, confers high herbicidal efficacy. The length and branching of this alkyl chain can be fine-tuned to optimize activity against specific weed spectra.

  • Chirality: In some chloroacetamides, such as metolachlor, the presence of a chiral center in the N-alkyl side chain leads to stereoisomers with different biological activities. The (S)-enantiomer of metolachlor is significantly more active than the (R)-enantiomer, which led to the development of the enantiomerically pure product, S-metolachlor.

Synthesis of Chloroacetamide Herbicides

The synthesis of chloroacetamide herbicides typically involves a two-step process: the formation of a substituted aniline intermediate followed by N-acylation with chloroacetyl chloride.

7.1. General Synthetic Scheme:

A common route involves the reductive amination of a substituted aniline with an appropriate aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. This intermediate is subsequently acylated with chloroacetyl chloride to yield the final chloroacetamide herbicide.

7.2. Example: Synthesis of Metolachlor

The industrial synthesis of metolachlor often involves the following key steps:

  • Formation of the N-alkylated aniline: 2-ethyl-6-methylaniline is reacted with 2-methoxypropanal via reductive amination to form N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine.

  • Chloroacetylation: The resulting secondary amine is then reacted with chloroacetyl chloride in the presence of a base to yield metolachlor.

For the synthesis of the more active S-metolachlor, an asymmetric synthesis approach is employed, often involving the asymmetric hydrogenation of an imine precursor using a chiral catalyst.

Conclusion

Chloroacetamide herbicides have been a cornerstone of chemical weed control for over half a century. Their success is a testament to their effective mode of action, targeting a fundamental biochemical pathway in plants. This technical guide has provided a comprehensive overview of their history, mechanism of action, synthesis, and the experimental methodologies used in their study. For researchers and professionals in the agrochemical and pharmaceutical sciences, a deep understanding of this important class of compounds is essential for the development of new and improved solutions for global food production and for appreciating the intricate science behind modern agriculture. The ongoing research into their environmental fate, the development of weed resistance, and the design of new analogues with enhanced safety profiles will continue to shape the future of this important herbicide class.

References

An In-Depth Technical Guide to the Degradation Products of Dimethachlor in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the herbicide dimethachlor in soil and aqueous environments. It details the primary degradation products, elucidates the transformation pathways, and presents quantitative data from scientific studies. The experimental protocols employed in these studies are also described to facilitate replication and further research.

Executive Summary

This compound, a chloroacetamide herbicide, undergoes transformation in the environment through both biotic and abiotic processes, leading to the formation of various degradation products. The rate and pathway of degradation are influenced by environmental factors such as soil type, pH, temperature, and microbial activity. The primary analytical technique for identifying and quantifying this compound and its metabolites is Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). In soil, this compound exhibits moderate persistence with a dissipation half-life (DT50) ranging from 2 to 70 days.[1] In water, its persistence is generally higher. Key degradation products include this compound ESA, this compound OXA, and other metabolites formed through processes like dechlorination, hydroxylation, and oxidation.

Degradation in Soil

The degradation of this compound in soil is a complex process involving both microbial and chemical pathways.

Soil Degradation Products

A number of degradation products of this compound in soil have been identified. The major metabolites are formed through dechlorination, oxidation, and cleavage of the parent molecule.

Table 1: Major Degradation Products of this compound in Soil

Degradation Product NameChemical FormulaKey Transformation
This compound ESA (CGA 354742)C₁₃H₁₉NO₅SSubstitution of chlorine with ethanesulfonic acid.
This compound OXA (CGA 50266)C₁₃H₁₇NO₄Oxidative degradation to an oxanilic acid derivative.
CGA 42443C₁₃H₁₉NO₂Dechlorination of the parent compound.
CGA 369873C₁₀H₁₃NO₄SCleavage of the methoxyethyl group and sulfonation.
CGA 102935C₁₂H₁₃NO₅Further oxidation and modification of the side chain.
4-(3,5-dichloroanilino)-4-oxobutanoic acid (DCBAA)C₁₀H₉Cl₂NO₃Hydrolysis and cleavage of the N-alkoxyethyl group.
3,5-dichloroaniline (3,5-DCA)C₆H₅Cl₂NCleavage of the amide bond.
Succinic acidC₄H₆O₄Further degradation of the butanoic acid moiety of DCBAA.
Muconic acidC₆H₆O₄Ring cleavage product.
Soil Degradation Pathway

The degradation of this compound in soil is initiated by various reactions, primarily mediated by soil microorganisms. The chloroacetamide group is a key site for initial transformation.

G This compound This compound (C₁₃H₁₈ClNO₂) CGA42443 CGA 42443 (Deschloro-dimethachlor) This compound->CGA42443 Dechlorination DimethachlorESA This compound ESA (CGA 354742) This compound->DimethachlorESA Glutathione conjugation & oxidation DimethachlorOXA This compound OXA (CGA 50266) This compound->DimethachlorOXA Oxidation CGA369873 CGA 369873 This compound->CGA369873 Side-chain cleavage & Sulfonation DCBAA DCBAA This compound->DCBAA Hydrolysis FurtherDeg Further Degradation (Mineralization) CGA42443->FurtherDeg DimethachlorESA->FurtherDeg DimethachlorOXA->FurtherDeg CGA369873->FurtherDeg DCA35 3,5-DCA DCBAA->DCA35 Amide cleavage SuccinicAcid Succinic Acid DCBAA->SuccinicAcid Side-chain degradation MuconicAcid Muconic Acid DCA35->MuconicAcid Ring cleavage SuccinicAcid->FurtherDeg MuconicAcid->FurtherDeg

Proposed degradation pathway of this compound in soil.
Quantitative Data for Soil Degradation

Quantitative studies on this compound degradation in soil have primarily focused on the dissipation of the parent compound. Data on the time-course of metabolite formation is less common but crucial for a complete environmental risk assessment.

Table 2: Dissipation of this compound in Different Soils

Soil TypeDT50 (days)Reference
Silty-loam luvisol2 - 16[1]
Not specified40 - 70[2]
Agricultural soil (unsterilized)< 1

Table 3: Formation of Key Metabolites in Soil

MetaboliteMaximum Residue Level (% of initial parent concentration)Time to Max Concentration (days)Reference
DCBAA22.5 - 35.2Not specified
3,5-DCA22.5 - 35.2Not specified

Degradation in Water

In aquatic environments, this compound degradation is influenced by hydrolysis and photolysis.

Aquatic Degradation Products

The degradation products of this compound in water are similar to those in soil, with the relative importance of formation pathways differing.

Table 4: Major Degradation Products of this compound in Water

Degradation Product NameChemical FormulaKey Transformation
This compound ESA (CGA 354742)C₁₃H₁₉NO₅SSubstitution of chlorine with ethanesulfonic acid.
This compound OXA (CGA 50266)C₁₃H₁₇NO₄Oxidative degradation to an oxanilic acid derivative.
CGA 42443C₁₃H₁₉NO₂Dechlorination/Hydrolysis.
CGA 39981C₁₃H₁₉NO₃Hydroxylation of the parent compound.
Aquatic Degradation Pathway

Hydrolysis and photolysis are the main abiotic degradation routes for this compound in water.

G This compound This compound (C₁₃H₁₈ClNO₂) CGA42443 CGA 42443 (Deschloro-dimethachlor) This compound->CGA42443 Hydrolysis CGA39981 CGA 39981 (Hydroxylated this compound) This compound->CGA39981 Photolysis (Hydroxylation) DimethachlorOXA This compound OXA (CGA 50266) This compound->DimethachlorOXA Photolysis (Oxidation) FurtherDeg Further Degradation CGA42443->FurtherDeg CGA39981->FurtherDeg DimethachlorOXA->FurtherDeg

Proposed degradation pathway of this compound in water.
Quantitative Data for Aquatic Degradation

This compound is generally more persistent in water than in soil, particularly in the absence of light.

Table 5: Dissipation of this compound in Water

ConditionDT50 (days)Reference
Groundwater40 - 70[2]

Note: Specific quantitative data on the formation and decline of individual metabolites in water over time is limited in the reviewed literature.

Experimental Protocols

The study of this compound degradation typically follows standardized guidelines to ensure data reliability and comparability.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This study aims to determine the rate and route of this compound degradation in aerobic soil.

  • Test System: Soil samples are collected from relevant agricultural areas. Key soil characteristics such as pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass are determined.

  • Test Substance: ¹⁴C-labeled this compound is often used to trace the parent compound and its degradation products.

  • Procedure:

    • Soil samples are pre-incubated to stabilize microbial activity.

    • The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

    • The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

    • A continuous flow of CO₂-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.

    • Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).

    • Soil samples are collected at various time intervals and extracted using suitable solvents (e.g., acetonitrile, methanol).

  • Analysis: The extracts are analyzed by UHPLC-HRMS to identify and quantify this compound and its degradation products. Radioactivity in the extracts, soil-bound residues, and volatile traps is measured by liquid scintillation counting.

G SoilCollection Soil Collection & Characterization PreIncubation Pre-incubation SoilCollection->PreIncubation Application Application of ¹⁴C-Dimethachlor PreIncubation->Application Incubation Aerobic Incubation (Dark, 20°C) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Volatiles Trapping of Volatiles & ¹⁴CO₂ Incubation->Volatiles Extraction Solvent Extraction Sampling->Extraction Analysis UHPLC-HRMS & LSC Analysis Extraction->Analysis Volatiles->Analysis

Workflow for an aerobic soil metabolism study.
Phototransformation in Water (Adapted from OECD Guideline 316)

This study evaluates the degradation of this compound in water due to direct photolysis.

  • Test System: Sterile, buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) are used.

  • Test Substance: this compound is dissolved in the test solutions.

  • Procedure:

    • The test solutions are placed in quartz tubes to allow for UV light penetration.

    • The samples are irradiated with a light source that simulates natural sunlight (e.g., a xenon lamp with appropriate filters).

    • Control samples are kept in the dark to assess hydrolysis.

    • The temperature of the samples is maintained at a constant level (e.g., 25°C).

    • Aliquots of the solutions are taken at various time intervals.

  • Analysis: The concentration of this compound and its photoproducts in the samples is determined by UHPLC-HRMS.

G Preparation Preparation of Buffered Solutions (pH 4, 7, 9) Application Addition of This compound Preparation->Application Irradiation Irradiation with Simulated Sunlight Application->Irradiation DarkControl Dark Control (Hydrolysis) Application->DarkControl Sampling Periodic Sampling Irradiation->Sampling DarkControl->Sampling Analysis UHPLC-HRMS Analysis Sampling->Analysis

References

Dimethachlor: A Technical Guide to its Regulatory Status in the European Union

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current regulatory status of the herbicide active substance Dimethachlor within the European Union. The information is compiled from official EU sources and scientific opinions from the European Food Safety Authority (EFSA), offering a detailed resource for professionals in research and development.

Approval Status and Key Regulations

This compound is an approved active substance in the European Union for use in plant protection products, subject to the conditions outlined in Regulation (EC) No 1107/2009.[1] This regulation establishes the framework for the authorization of pesticides within the EU.

The approval of this compound has been subject to several renewals and amendments since its initial inclusion. The substance is listed in the Commission Implementing Regulation (EU) No 540/2011, which provides a list of approved active substances.[2]

Key Timeline of Approval:

  • Initial Approval: 1st January 2010[1]

  • Current Expiration of Approval: 15th October 2026[1]

The approval of this compound has been extended through various legislative acts, including Commission Directive 2009/77/EC and more recent Commission Implementing Regulations (EU) 2021/1449, (EU) 2022/1480, and (EU) 2023/2592.[1] The Netherlands is designated as the Rapporteur Member State (RMS) for the ongoing approval renewal process, with Austria acting as the co-RMS.

At the national level, this compound is authorized for use in several EU member states, including Austria, Bulgaria, Czechia, Germany, Estonia, France, Croatia, Hungary, Lithuania, Latvia, Poland, Slovenia, and Slovakia.

Toxicological Reference Values

The European Union has established health-based reference values for this compound to ensure consumer and operator safety. These values are derived from comprehensive toxicological assessments.

Reference ValueValueSource
Acceptable Daily Intake (ADI) 0.1 mg/kg bw/dayDir 09/77
Acute Reference Dose (ARfD) 0.5 mg/kg bwDir 09/77
Acceptable Operator Exposure Level (AOEL) 0.1 mg/kg bw/dayDir 09/77
Acute AOEL (AAOEL) Not Applicable-

Table 1: Toxicological Reference Values for this compound in the EU.

Maximum Residue Levels (MRLs)

Maximum Residue Levels (MRLs) for this compound in food and feed are established under Regulation (EC) No 396/2005. These MRLs are set to protect consumers and are based on good agricultural practices and risk assessments. The European Food Safety Authority (EFSA) has conducted reviews of the existing MRLs for this compound to ensure they are up-to-date with the latest scientific knowledge. A consumer risk assessment based on the available data did not identify a risk to consumers.

Specific MRLs for this compound in various commodities can be accessed through the EU Pesticides Database. The relevant legislation governing these MRLs includes Regulation (EC) No 149/2008 and Regulation (EU) 2018/78.

Regulatory Workflow and Risk Assessment

The approval of active substances like this compound in the EU follows a stringent and multi-step process. This process involves a detailed risk assessment conducted by the designated Rapporteur Member State (RMS) and a peer review by the European Food Safety Authority (EFSA).

Regulatory_Workflow cluster_Applicant Applicant cluster_RMS Rapporteur Member State (RMS) cluster_EFSA European Food Safety Authority (EFSA) cluster_EC European Commission & Member States A Submission of Dossier to RMS B Draft Assessment Report (DAR) A->B Evaluation C Peer Review of DAR B->C Submission D EFSA Conclusion C->D Scientific Opinion E Standing Committee on Plants, Animals, Food and Feed (SCoPAFF) D->E Proposal F Approval Regulation E->F Decision

Diagram 1: EU Regulatory Workflow for Active Substance Approval.

The European Food Safety Authority (EFSA) plays a crucial role in the risk assessment process. EFSA's peer review for this compound was concluded in 2008, forming the scientific basis for its initial approval. Subsequent reviews of MRLs have also been conducted by EFSA to ensure ongoing safety.

Experimental Protocols

The comprehensive assessment of this compound relies on a wide array of standardized experimental protocols as stipulated by EU regulations. These protocols cover various aspects of the substance's properties and potential impacts. While the specific details of all cited experiments are extensive, the general methodologies adhere to internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Key areas of experimental investigation for a pesticide active substance like this compound include:

  • Physicochemical properties: Studies to determine characteristics such as solubility, vapor pressure, and partition coefficient.

  • Toxicological studies: A battery of tests to assess potential health effects, including acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive toxicity. These studies form the basis for establishing the ADI, ARfD, and AOEL.

  • Metabolism and residue studies: Investigations into how this compound is metabolized in plants and animals, and the nature and level of residues in food commodities.

  • Environmental fate and behavior: Studies to understand how the substance behaves in the environment, including its persistence in soil and water, mobility, and potential for bioaccumulation.

  • Ecotoxicological studies: A range of tests to determine the potential effects on non-target organisms, such as birds, aquatic organisms, bees, and soil organisms.

The detailed protocols for these studies are outlined in the data requirements set out in Commission Regulation (EU) No 283/2013 for active substances and Commission Regulation (EU) No 284/2013 for plant protection products. Researchers and professionals seeking to conduct studies for regulatory submission in the EU must adhere to these specified methodologies and data requirements.

References

Biochemical Pathways Under the Influence of Dimethachlor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethachlor, a chloroacetamide herbicide, is primarily recognized for its role in agriculture as a selective, pre-emergence agent for weed control. Its mode of action centers on the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development. However, emerging research indicates that exposure to this compound can trigger a cascade of biochemical and cellular events in non-target organisms, with significant implications for environmental toxicology and potential relevance to drug development research. This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound exposure, with a focus on oxidative stress, apoptosis, and microbial xenobiotic degradation. The information is presented to be a valuable resource for researchers investigating the molecular toxicology of herbicides and for professionals in drug development seeking to understand off-target effects and mechanisms of cellular stress.

Data Presentation: Quantitative Effects of this compound Exposure

The following table summarizes the quantitative data from a study on the developmental toxicity of this compound in zebrafish (Danio rerio) embryos.

ParameterControl25 µM this compound50 µM this compound75 µM this compound100 µM this compound
Survival Rate at 120 hpf (%) 100~95~70<20 (at 72 hpf)<20 (at 48 hpf)
Hatching Rate at 96 hpf (%) ~98~90~60~20~10
Body Length at 120 hpf (mm) 3.95 ± 0.1No significant difference3.61 ± 0.17Not reportedNot reported
Apoptotic Cells (relative fluorescence) BaselineIncreasedSignificantly IncreasedNot reportedNot reported
Reactive Oxygen Species (relative fluorescence) BaselineIncreasedSignificantly IncreasedNot reportedNot reported

hpf: hours post-fertilization

Core Biochemical Pathways Affected by this compound

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action of this compound and other chloroacetamide herbicides is the inhibition of VLCFA synthesis. VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of various cellular structures, including the cuticle, suberin, and sphingolipids.

The synthesis of VLCFAs is a four-step elongation cycle that occurs in the endoplasmic reticulum. Chloroacetamide herbicides, including this compound, are known to inhibit the first and rate-limiting step of this cycle, which is catalyzed by VLCFA elongase (VLCFAE) , also known as fatty acid elongase (FAE). This enzyme condenses a long-chain acyl-CoA with malonyl-CoA. The inhibition of VLCFAE by this compound is thought to be irreversible and competitive with the acyl-CoA substrate.

VLCFA_Synthesis_Inhibition Acyl_CoA Acyl-CoA (C≥16) VLCFAE VLCFA Elongase (VLCFAE) Acyl_CoA->VLCFAE Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFAE Ketoacyl_CoA β-Ketoacyl-CoA VLCFAE->Ketoacyl_CoA Condensation This compound This compound This compound->VLCFAE Inhibition Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA β-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis by this compound.
Induction of Oxidative Stress and the Nrf2-Mediated Response

Exposure to this compound has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. This can lead to damage to lipids, proteins, and DNA.

A key cellular defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. These genes include those encoding for enzymes such as Superoxide Dismutase (SOD) , Catalase (CAT) , and enzymes involved in glutathione (GSH) synthesis and recycling.

Oxidative_Stress_Nrf2 This compound This compound ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Induces Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Causes Keap1 Keap1 ROS->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_active Nrf2 (active) Nrf2->Nrf2_active Stabilization & Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD, CAT, GSH enzymes) ARE->Antioxidant_Genes Upregulates Detoxification Detoxification & Cellular Protection Antioxidant_Genes->Detoxification Leads to

This compound-induced Oxidative Stress and the Nrf2-mediated Antioxidant Response.
Activation of the Intrinsic Apoptotic Pathway

Prolonged or severe oxidative stress induced by this compound can overwhelm the cell's antioxidant defenses and trigger apoptosis, or programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a likely mechanism.

Oxidative stress can lead to an imbalance in the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. An increase in the ratio of pro-apoptotic members (e.g., Bax , Bak ) to anti-apoptotic members (e.g., Bcl-2 , Bcl-xL ) leads to the formation of pores in the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates Caspase-9 , an initiator caspase. Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 , which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Apoptosis_Pathway This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Bcl2_Family Bcl-2 Family Imbalance (Increased Bax/Bcl-2 ratio) Oxidative_Stress->Bcl2_Family Induces Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Acts on Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Apoptotic Pathway Activated by this compound-induced Oxidative Stress.
Microbial Xenobiotic Degradation in Soil

In soil environments, microbial communities play a crucial role in the degradation of herbicides like this compound. Exposure to high concentrations of this compound can alter the composition of the soil microbiome and lead to the upregulation of genes involved in xenobiotic degradation pathways.

While the specific genes can vary between microbial species, common enzymatic reactions involved in the breakdown of chloroacetamide herbicides include N-dealkylation , C-dealkylation , hydroxylation , and dechlorination . These reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases , hydrolases , and reductases . The upregulation of these genes allows the microbial community to utilize the herbicide as a carbon and/or nitrogen source, leading to its detoxification and removal from the environment.

Microbial_Degradation_Workflow Dimethachlor_Soil This compound in Soil Microbial_Community Soil Microbial Community Dimethachlor_Soil->Microbial_Community Exposure Degradation_Products Degradation Products Dimethachlor_Soil->Degradation_Products Metabolized to Gene_Upregulation Upregulation of Xenobiotic Degradation Genes Microbial_Community->Gene_Upregulation Induces Enzyme_Production Production of Degrading Enzymes (e.g., P450s, Hydrolases) Gene_Upregulation->Enzyme_Production Enzyme_Production->Dimethachlor_Soil Act on Detoxification Detoxification Degradation_Products->Detoxification

Conceptual Workflow of Microbial Degradation of this compound in Soil.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) in Zebrafish Embryos

Principle: This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Zebrafish embryos (48-72 hours post-fertilization)

  • This compound stock solution

  • Embryo medium (E3)

  • DCFH-DA stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Culture zebrafish embryos in E3 medium in a 24-well plate.

  • Expose embryos to the desired concentrations of this compound in E3 medium for the specified duration. Include a control group with no this compound.

  • After exposure, wash the embryos three times with fresh E3 medium.

  • Prepare a working solution of 20 µM DCFH-DA in E3 medium.

  • Incubate the embryos in the DCFH-DA solution for 1 hour in the dark at 28.5 °C.

  • Wash the embryos three times with PBS to remove excess probe.

  • Transfer individual embryos to the wells of a 96-well black, clear-bottom plate containing 100 µL of PBS per well.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Normalize the fluorescence intensity to the number of embryos per well.

Detection of Apoptosis using Activated Caspase-3 Staining in Zebrafish Embryos

Principle: This immunofluorescence protocol detects the active form of Caspase-3, a key executioner caspase in apoptosis, using a specific primary antibody followed by a fluorescently labeled secondary antibody.

Materials:

  • Zebrafish embryos

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS with 0.1% Tween 20 (PBST)

  • Blocking solution (e.g., 5% goat serum in PBST)

  • Primary antibody: Rabbit anti-active Caspase-3

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Glycerol-based mounting medium

  • Fluorescence microscope

Procedure:

  • Expose zebrafish embryos to this compound as described in the ROS measurement protocol.

  • Fix the embryos in 4% PFA in PBS overnight at 4 °C.

  • Wash the embryos three times for 10 minutes each in PBST.

  • Permeabilize the embryos by incubating in 100% cold methanol for 10 minutes at -20 °C.

  • Rehydrate the embryos through a graded methanol/PBST series (75%, 50%, 25% methanol in PBST) for 5 minutes each.

  • Wash three times for 10 minutes each in PBST.

  • Block non-specific antibody binding by incubating the embryos in blocking solution for 2 hours at room temperature.

  • Incubate the embryos with the primary anti-active Caspase-3 antibody (diluted in blocking solution) overnight at 4 °C.

  • Wash the embryos five times for 15 minutes each in PBST.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature in the dark.

  • Wash the embryos five times for 15 minutes each in PBST in the dark.

  • Counterstain with DAPI for 10 minutes.

  • Wash three times for 10 minutes each in PBST.

  • Mount the embryos in mounting medium on a glass slide.

  • Visualize and capture images using a fluorescence microscope.

Soil Dehydrogenase Activity Assay

Principle: Dehydrogenase activity is an indicator of overall microbial activity in the soil. Dehydrogenases transfer hydrogen from organic substrates to an artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to the red-colored triphenyl formazan (TPF). The amount of TPF produced is proportional to the dehydrogenase activity.

Materials:

  • Soil samples (control and this compound-treated)

  • 0.5% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Tris buffer (0.1 M, pH 7.6)

  • Methanol

  • Spectrophotometer

Procedure:

  • To 1 g of fresh soil in a test tube, add 2.5 mL of 0.5% TTC in Tris buffer.

  • Incubate the tubes in the dark at 37 °C for 24 hours.

  • After incubation, add 10 mL of methanol to extract the TPF.

  • Shake the tubes for 1 minute and then centrifuge at 2000 rpm for 5 minutes.

  • Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

  • A standard curve of TPF in methanol should be prepared to quantify the amount of TPF produced.

  • Express the dehydrogenase activity as µg TPF g⁻¹ soil h⁻¹.

Conclusion

This compound exposure triggers a series of interconnected biochemical events, beginning with the inhibition of VLCFA synthesis and extending to the induction of oxidative stress and apoptosis in non-target organisms. The cellular response to this chemical stress involves the activation of protective mechanisms such as the Nrf2 pathway. In the environment, microbial communities can adapt to this compound by upregulating xenobiotic degradation pathways, leading to its breakdown. The information and protocols provided in this guide offer a robust framework for researchers and professionals to further investigate the multifaceted biochemical impacts of this compound and other chloroacetamide herbicides. A deeper understanding of these pathways is crucial for assessing environmental risk and for informing the development of safer agricultural chemicals and novel therapeutic strategies that may target these cellular stress response pathways.

Molecular formula and CAS number for Dimethachlor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Dimethachlor, detailing its chemical properties, mechanism of action, synthesis, and toxicological profile. The information is intended to support research and development activities related to this compound.

Chemical and Physical Properties

This compound is a chloroacetamide herbicide used for pre-emergence control of annual grasses and some broadleaf weeds.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₃H₁₈ClNO₂[1][2][3][4]
CAS Number 50563-36-5
Molecular Weight 255.74 g/mol
Appearance Colorless and odorless crystalline powder
Melting Point 46.3 °C
Boiling Point Decomposes from 320 °C
Water Solubility Practically insoluble
Synonyms Teridox, Brasan, (RS)-2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are crucial components of plant cuticular waxes, suberin, and cell membranes. By disrupting the elongation of fatty acid chains, this compound interferes with cell division and enlargement, ultimately leading to the death of susceptible plants. The herbicidal activity is primarily observed during the early developmental stages of weeds.

The following diagram illustrates the general pathway of VLCFA elongation and the point of inhibition by this compound.

VLCFA_Elongation_Pathway cluster_0 Fatty Acid Elongation Cycle Malonyl_CoA Malonyl-CoA Elongase VLCFA Elongase (Condensing Enzyme) Malonyl_CoA->Elongase Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->Elongase Ketoacyl_CoA β-Ketoacyl-CoA Elongase->Ketoacyl_CoA Condensation Hydroxyacyl_CoA β-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Reductase1 Reductase Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration Dehydratase Dehydratase Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction Reductase2 Reductase This compound This compound This compound->Elongase Inhibition caption Figure 1. Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway by this compound.

Figure 1. Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway by this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The general workflow involves the reaction of 2,6-dimethylaniline with methoxyacetaldehyde, followed by hydrogenation and subsequent reaction with chloroacetyl chloride.

The diagram below outlines the key steps in the synthesis of this compound.

Dimethachlor_Synthesis Reactant1 2,6-Dimethylaniline Intermediate1 Intermediate Imine Reactant1->Intermediate1 Reactant2 Methoxyacetaldehyde Reactant2->Intermediate1 Hydrogenation Hydrogenation Intermediate1->Hydrogenation Intermediate2 N-(2-methoxyethyl)-2,6-dimethylaniline Hydrogenation->Intermediate2 Acylation Acylation Intermediate2->Acylation Reactant3 Chloroacetyl chloride Reactant3->Acylation Product This compound Acylation->Product caption Figure 2. General Synthesis Workflow for this compound.

Figure 2. General Synthesis Workflow for this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Synthesis of this compound

The synthesis of this compound involves a two-step process:

  • Reductive Amination: 2,6-Dimethylaniline is reacted with methoxyacetaldehyde in the presence of a reducing agent (e.g., hydrogen gas with a catalyst like palladium on carbon) to form N-(2-methoxyethyl)-2,6-dimethylaniline. The reaction is typically carried out in an organic solvent.

  • Acylation: The resulting N-(2-methoxyethyl)-2,6-dimethylaniline is then acylated using chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct. The crude product is then purified, for example, by recrystallization, to yield pure this compound.

Analysis of this compound and its Metabolites in Environmental Samples

A common method for the analysis of this compound and its degradation products in soil and water is Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

  • Sample Preparation (QuEChERS method):

    • A representative sample of soil or water is collected.

    • For soil samples, an extraction solvent (e.g., acetonitrile) is added, and the sample is shaken vigorously.

    • A salting-out step is performed by adding a mixture of salts (e.g., MgSO₄, NaCl) to induce phase separation.

    • The sample is centrifuged, and an aliquot of the supernatant (organic phase) is taken for cleanup.

    • Dispersive solid-phase extraction (d-SPE) is used for cleanup, where the extract is mixed with a sorbent (e.g., PSA, C18) to remove interfering matrix components.

    • The mixture is centrifuged, and the supernatant is filtered before injection into the UHPLC-MS system.

  • UHPLC-Orbitrap-MS Analysis:

    • Chromatographic Separation: A reverse-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of an additive like formic acid to improve peak shape.

    • Mass Spectrometric Detection: A high-resolution mass spectrometer, such as an Orbitrap, is used for the detection and quantification of this compound and its metabolites. The instrument is operated in both positive and negative ionization modes to detect a wide range of compounds. Data is acquired in full scan mode for the identification of unknown metabolites and in targeted SIM or MS/MS mode for the quantification of known analytes.

Developmental Toxicity Assessment in Zebrafish (Danio rerio)

The zebrafish embryo is a widely used model for assessing the developmental toxicity of chemicals.

  • Experimental Setup:

    • Healthy, fertilized zebrafish embryos are collected and placed individually into wells of a multi-well plate containing embryo medium.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the embryo medium. A solvent control group is also included.

    • Embryos are exposed to the different concentrations of this compound, and the test solutions are typically renewed daily.

    • The plates are incubated at a constant temperature (e.g., 28.5 °C) with a standard light-dark cycle.

  • Endpoint Evaluation:

    • Mortality: The number of dead embryos/larvae is recorded at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).

    • Hatching Rate: The number of hatched larvae is counted daily.

    • Morphological Abnormalities: Larvae are examined under a microscope for developmental defects, such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial malformations.

    • Body Length: The total body length of the larvae can be measured as an indicator of growth inhibition.

Toxicological Data

The acute toxicity of this compound has been evaluated in mammalian models.

Toxicity EndpointSpeciesValueReference
LD₅₀ (Oral) Rat1600 mg/kg
LD₅₀ (Dermal) Rat> 3170 mg/kg

Studies have also shown that this compound can induce apoptosis and oxidative stress, contributing to its developmental toxicity.

Conclusion

This compound is an effective herbicide that functions through the inhibition of very-long-chain fatty acid synthesis. This guide has provided a detailed overview of its chemical properties, mechanism of action, synthesis, and key experimental methodologies for its study. The presented information serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development. Further research into the specific molecular interactions of this compound with VLCFA elongases and its environmental fate will continue to enhance our understanding of this important compound.

References

Dimethachlor: A Technical Guide to Solubility and Partition Coefficient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of dimethachlor, with a specific focus on its solubility in various solvents and its octanol-water partition coefficient. Detailed experimental protocols for determining these key parameters are also provided to support research and development activities.

Physicochemical Properties of this compound

This compound is a pre-emergence herbicide belonging to the chloroacetamide class of compounds.[1][2] Its chemical structure is 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide.[2] Understanding its solubility and partition coefficient is crucial for predicting its environmental fate, bioavailability, and potential for bioaccumulation.[3]

Solubility of this compound

This compound is characterized by its high solubility in water and even greater solubility in certain organic solvents.[1] The following table summarizes the available quantitative data on the solubility of this compound.

Table 1: Solubility of this compound

SolventTemperature (°C)pHSolubility (mg/L)Source Quality
Water2072100Verified regulatory data
Methanol20Not Applicable500,000Verified regulatory data

Partition Coefficient of this compound

The octanol-water partition coefficient (Kow or Pow) is a critical parameter used to describe the lipophilicity of a compound. It is expressed as the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. A positive log P value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a higher affinity for the aqueous phase (hydrophilic).

Table 2: Partition Coefficient of this compound

ParameterValueMethod
Log P2.3Computed

Experimental Protocols

The determination of solubility and partition coefficients relies on established experimental methodologies. The following sections detail the principles and procedures for these key experiments.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the solubility of compounds with low to moderate solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved substance in the saturated aqueous solution is then determined analytically.

Detailed Methodology:

  • Preparation: An amount of this compound in excess of its expected solubility is added to a flask containing a known volume of deionized water.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath or shaker. The equilibration time can vary depending on the substance but is typically continued until consecutive measurements show no further increase in concentration.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow for the separation of the undissolved solid. Centrifugation or filtration is then used to obtain a clear, saturated solution.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is reported as the average of at least three replicate determinations.

Determination of Octanol-Water Partition Coefficient (Log P)

Several methods are available for the experimental determination of the octanol-water partition coefficient, including the shake-flask method, the slow-stirring method, and HPLC-based methods. The shake-flask method is a classic approach suitable for a broad range of solutes.

Principle: The compound is dissolved in a biphasic system of 1-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Detailed Methodology:

  • Solvent Saturation: Prior to the experiment, 1-octanol is saturated with water, and water is saturated with 1-octanol to ensure thermodynamic equilibrium.

  • Preparation: A known amount of this compound is dissolved in either the aqueous or octanolic phase. This solution is then combined with the other phase in a separatory funnel or other suitable vessel.

  • Equilibration: The vessel is shaken to facilitate the partitioning of the solute between the two phases. The system is then allowed to stand undisturbed for phase separation.

  • Phase Separation and Sampling: The aqueous and octanol phases are carefully separated. A sample is taken from each phase for analysis.

  • Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using an appropriate analytical method, such as HPLC or GC.

  • Calculation: The partition coefficient (P) is calculated using the formula: P = [Concentration in Octanol] / [Concentration in Water]. The log P is then determined by taking the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the octanol-water partition coefficient using the shake-flask method.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A Saturate Octanol with Water D Combine phases in separatory funnel A->D B Saturate Water with Octanol B->D C Dissolve this compound in one phase C->D E Shake to equilibrate D->E F Allow phases to separate E->F G Sample Aqueous Phase F->G H Sample Octanol Phase F->H I Analyze concentration (e.g., HPLC) G->I H->I J Calculate P = [Octanol]/[Aqueous] I->J K Calculate Log P = log10(P) J->K

Caption: Workflow for Log P determination via the shake-flask method.

References

Abiotic Degradation Pathways of Dimethachlor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethachlor (CAS No. 50563-36-5) is a selective, pre-emergence chloroacetamide herbicide used for the control of annual grasses and some broad-leaved weeds in various crops. Understanding its environmental fate is crucial for assessing its potential impact and ensuring its safe use. Abiotic degradation processes, namely hydrolysis and photolysis, play a significant role in the transformation of this compound in the environment. This technical guide provides a comprehensive overview of the abiotic degradation pathways of this compound, detailing the chemical transformations, degradation products, and the experimental protocols for their study.

Core Abiotic Degradation Pathways

The primary abiotic degradation pathways for this compound are hydrolysis and photolysis. These processes involve the chemical breakdown of the parent molecule in the presence of water and light, respectively.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds of a compound. For chloroacetamide herbicides like this compound, hydrolysis can proceed through several mechanisms depending on the pH of the surrounding medium. The primary sites for hydrolytic attack are the amide linkage and the carbon-chlorine bond.[1][2]

Under neutral to basic conditions, the dominant pathway is nucleophilic substitution (SN2 reaction) where the chlorine atom is displaced by a hydroxyl group, forming a hydroxy-substituted derivative. Amide cleavage can also occur under basic conditions.[1][2] Under acidic conditions, both amide and ether group cleavages are observed.[1]

The degradation of this compound in soil and water has been observed to be a slow process, with reported half-life (DT50) values ranging from 40 to 70 days.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment absorb light and transfer the energy to the pesticide molecule. For many pesticides, direct photolysis involves the homolytic cleavage of bonds. In the case of chloroacetamide herbicides, the carbon-chlorine bond is susceptible to cleavage upon absorption of UV radiation.

Key Degradation Products

Several transformation products of this compound have been identified in environmental fate studies. These products arise from the chemical modifications of the parent molecule through hydrolysis, oxidation, and other abiotic processes. The major identified degradation products include:

  • This compound ESA (ethanesulfonic acid): ((2,6-dimethylphenyl)-2-methoxyethyl)carbamoyl)methanesulfonic acid

  • This compound OXA (oxanilic acid): N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)oxalamic acid (CGA 50266)

  • CGA 369873: (2,6-dimethylphenylcarbamoyl)-methanesulfonic acid

  • CGA 354742: ((2,6-dimethylphenyl)-2-methoxyethyl)carbamoyl)methanesulfonic acid sodium salt

  • CGA 42443: N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide

  • CGA 102935: N-carboxymethyl-N-(2,6-dimethyl-phenyl)-oxalamic acid

Quantitative Data Summary

The following table summarizes the key quantitative data related to the abiotic degradation of this compound.

ParameterValueConditionsReference
Hydrolysis DT50 40 - 70 daysSoil and groundwater

Experimental Protocols

The study of abiotic degradation pathways of pesticides is guided by standardized protocols to ensure data quality and comparability. The following sections detail the methodologies for conducting hydrolysis and photolysis studies for this compound, based on OECD guidelines.

Hydrolysis Study (based on OECD Guideline 111)

This test is designed to determine the rate of hydrolytic degradation of a substance as a function of pH.

Methodology:

  • Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is preferred for ease of tracking and quantification of degradation products.

  • Test Conditions:

    • pH: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

    • Temperature: The study is typically conducted at a constant temperature, often 50°C for a preliminary test and then at environmentally relevant temperatures (e.g., 20-25°C) for the main study.

    • Light: The experiments are performed in the dark to exclude photodegradation.

  • Procedure:

    • A sterile solution of the test substance in the appropriate buffer is prepared.

    • Samples are incubated in the dark at the specified temperature.

    • At predetermined time intervals, replicate samples are withdrawn for analysis.

  • Analysis:

    • The concentration of the parent compound and its degradation products is determined using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Evaluation:

    • The degradation rate constant (k) and the half-life (DT50) are calculated for each pH value.

Photolysis Study (based on OECD Guideline 316)

This test evaluates the degradation of a chemical in water upon exposure to light.

Methodology:

  • Test Substance: Use of radiolabeled this compound is recommended.

  • Light Source: A light source that simulates natural sunlight is used, such as a xenon arc lamp with appropriate filters.

  • Test Solutions: The test substance is dissolved in sterile, buffered, purified water. Dark controls (samples wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation.

  • Procedure:

    • Test solutions and dark controls are exposed to the light source under controlled temperature conditions.

    • Samples are collected at various time points.

  • Analysis:

    • The concentration of this compound and its photoproducts is quantified using methods like HPLC or LC-MS.

  • Data Evaluation:

    • The photoreaction rate constant and the photolytic half-life are calculated. The quantum yield can also be determined to predict degradation rates under different environmental conditions.

Visualization of Degradation Pathways

The following diagrams illustrate the proposed abiotic degradation pathways of this compound.

Hydrolysis_Pathway This compound This compound C13H18ClNO2 Hydroxy_this compound Hydroxy-Dimethachlor This compound->Hydroxy_this compound SN2 Substitution (OH- replaces Cl) Amide_Cleavage_Products Amide Cleavage Products (e.g., 2,6-dimethylaniline derivatives) This compound->Amide_Cleavage_Products Amide Hydrolysis CGA_50266 This compound OXA (CGA 50266) Hydroxy_this compound->CGA_50266 Further Oxidation

Caption: Proposed Hydrolysis Pathway of this compound.

Photolysis_Pathway This compound This compound C13H18ClNO2 Radical_Intermediate Radical Intermediate This compound->Radical_Intermediate Homolytic Cleavage of C-Cl bond (Light Exposure) Dechlorinated_Product Dechlorinated Product (CGA 42443) Radical_Intermediate->Dechlorinated_Product Hydrogen Abstraction Further_Products Further Degradation Products (e.g., CGA 369873, CGA 354742) Dechlorinated_Product->Further_Products Further Transformation

Caption: Proposed Photolysis Pathway of this compound.

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation Prep_Solutions Prepare Sterile Buffer Solutions (pH 4, 7, 9) Add_Substance Add Radiolabeled this compound Prep_Solutions->Add_Substance Incubate_Dark Incubate in Dark at Constant Temperature Add_Substance->Incubate_Dark Sampling Sample at Time Intervals Incubate_Dark->Sampling Analysis Analyze by HPLC/LC-MS Sampling->Analysis Calculate Calculate DT50 and Degradation Rate Analysis->Calculate

Caption: Experimental Workflow for Hydrolysis Study.

Conclusion

The abiotic degradation of this compound proceeds primarily through hydrolysis and photolysis, leading to the formation of several transformation products. Hydrolysis involves nucleophilic substitution and amide cleavage, while photolysis is likely initiated by the cleavage of the carbon-chlorine bond. The rate of these processes is influenced by environmental factors such as pH, temperature, and light intensity. Standardized experimental protocols, such as those provided by the OECD, are essential for accurately assessing the environmental fate of this compound and its degradation products. This guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment and management of this herbicide.

References

Microbial Degradation of Dimethachlor in Agricultural Soils: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethachlor is a selective, pre-emergence chloroacetamide herbicide used for the control of annual grasses and broad-leaved weeds in crops such as oilseed rape.[1] Its fate in the environment, particularly in agricultural soils, is of significant interest due to its potential impact on non-target organisms and water resources. The dissipation of this compound from soil is primarily driven by microbial degradation, a process influenced by a variety of soil physicochemical properties and microbial community composition. This technical guide provides a comprehensive overview of the microbial degradation of this compound in agricultural soils, including degradation kinetics, key microbial players, degradation pathways, and detailed experimental protocols for its study.

Degradation Kinetics of this compound in Soil

The degradation of this compound in soil generally follows first-order kinetics. However, the reported half-life (DT50) varies significantly depending on the experimental conditions, soil type, and microbial activity.

Table 1: Degradation Half-life (DT50) of this compound in Different Soil Studies

Soil Type/ConditionHalf-Life (DT50) (days)Key FindingsReference
Silty-loam luvisol2 - 16The half-life can be influenced by application rates.[2]
Not specified40 - 70Degradation was monitored for up to 110 days.[3]
Three non-sterile agricultural soils< 1Rapid degradation observed, highlighting the importance of microbial activity.[4]
Not specified> 50 (in specific conditions)Persistence can be prolonged under certain soil conditions.[2]

Note: The significant variation in DT50 values reported in the literature (from less than one day to over 50 days) underscores the critical role of soil-specific conditions and microbial populations in the degradation of this compound.

Table 2: Quantitative Data on this compound Degradation and Metabolite Formation

Time (days)This compound (% of initial concentration)4-(3,5-dichloroanilino)-4-oxobutanoic acid (DCBAA) (% of initial this compound concentration)3,5-dichloroaniline (3,5-DCA) (% of initial this compound concentration)Reference
VariesNot explicitly stated in abstract22.5 - 35.2 (maximum residue)22.5 - 35.2 (maximum residue)

Note: The data from Li et al. (2023) indicates that the metabolites DCBAA and 3,5-DCA can accumulate to significant levels during the degradation process.

Key Microorganisms and Enzymes in this compound Degradation

Microbial communities, particularly bacteria, play a pivotal role in the breakdown of this compound in soil.

Identified Microbial Genera

Studies have shown that the application of this compound can lead to shifts in the soil microbial community, favoring the growth of bacteria capable of utilizing the herbicide as a substrate. Key microbial genera implicated in the degradation of this compound and other chloroacetamide herbicides include:

  • Pseudomonas : Species from this genus, such as Pseudomonas oleovorans, have been shown to degrade other chloroacetamide herbicides like acetochlor. They are known to possess diverse metabolic pathways for xenobiotic degradation.

  • Achromobacter : The abundance of this genus has been observed to increase in this compound-treated soils. Strains of Achromobacter have been identified that can degrade other herbicides, suggesting a potential role in this compound breakdown.

Putative Enzymes Involved

While the specific enzymes responsible for this compound degradation have not been fully characterized, based on the degradation of other chloroacetamide herbicides, the following enzyme classes are likely involved:

  • Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the chloroacetamide structure, which is often a critical initial step in the degradation pathway.

  • Amidases/Hydrolases: These enzymes are responsible for the cleavage of the amide bond in the this compound molecule.

  • Oxygenases (e.g., Cytochrome P450 monooxygenases): These enzymes can introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage.

Proposed Microbial Degradation Pathway of this compound

Based on the identified metabolites and the known degradation pathways of other chloroacetamide herbicides by bacteria like Pseudomonas and Achromobacter, a putative degradation pathway for this compound is proposed. The degradation likely proceeds through a series of enzymatic reactions including N-dealkylation, dechlorination, and amide hydrolysis.

Identified Metabolites:

  • 4-(3,5-dichloroanilino)-4-oxobutanoic acid (DCBAA)

  • 3,5-dichloroaniline (3,5-DCA)

  • Succinic acid

  • Muconic acid

  • N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)oxalamic acid (CGA 50266)

  • ((2,6-dimethylphenyl)-2-methoxyethyl)carbamoyl)methanesulfonic acid sodium salt (CGA 354742)

  • This compound ESA (a sulfonic acid derivative)

  • This compound OXA (an oxalic acid derivative)

  • CGA 369873

Dimethachlor_Degradation_Pathway This compound This compound C13H18ClNO2 Metabolite1 N-dealkylation product This compound->Metabolite1 N-dealkylation (Amidase/Hydrolase) CGA50266 N-(2,6-dimethylphenyl)-N- (2-methoxyethyl)oxalamic acid (CGA 50266) This compound->CGA50266 Oxidation DCBAA 4-(3,5-dichloroanilino)-4-oxobutanoic acid (DCBAA) Metabolite1->DCBAA Further Oxidation DCA 3,5-dichloroaniline (3,5-DCA) DCBAA->DCA Amide Hydrolysis (Amidase) Succinic_Acid Succinic Acid DCBAA->Succinic_Acid Amide Hydrolysis (Amidase) Muconic_Acid Muconic Acid DCA->Muconic_Acid Ring Cleavage (Dioxygenase) TCA_Cycle TCA Cycle Succinic_Acid->TCA_Cycle Muconic_Acid->TCA_Cycle

Caption: Proposed microbial degradation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the microbial degradation of this compound in soil.

Soil Microcosm Study for Degradation Kinetics

This protocol is based on general guidelines for pesticide degradation studies, such as those from the OECD.

Objective: To determine the degradation rate and half-life of this compound in soil under controlled laboratory conditions.

Materials:

  • Fresh agricultural soil, sieved (<2 mm)

  • Analytical standard of this compound

  • Commercial formulation of this compound (optional)

  • Glass jars or flasks (e.g., 250 mL) with airtight seals

  • Incubator

  • Syringes and needles

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Analytical balance

  • UHPLC-MS/MS system

Procedure:

  • Soil Preparation: Collect fresh soil from the A horizon (0-20 cm depth) of an agricultural field with no recent history of this compound application. Sieve the soil to <2 mm and adjust the moisture content to 60-70% of its water holding capacity.

  • Microcosm Setup: Weigh a defined amount of the prepared soil (e.g., 100 g) into each glass jar. Prepare triplicate microcosms for each sampling time point.

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent. Spike the soil in each microcosm to achieve a final concentration relevant to field application rates (e.g., 1-5 mg/kg). Ensure even distribution of the herbicide.

  • Incubation: Seal the microcosms and incubate them in the dark at a constant temperature (e.g., 20-25 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample three replicate microcosms.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., shaking with acetonitrile). Centrifuge the samples and collect the supernatant.

  • Analysis: Analyze the extracts using a validated UHPLC-MS/MS method to quantify the concentration of this compound and its metabolites.

  • Data Analysis: Plot the concentration of this compound against time and fit the data to a first-order degradation model to calculate the degradation rate constant (k) and the half-life (DT50).

Analytical Method: UHPLC-MS/MS for this compound and Metabolites

Objective: To develop a sensitive and selective method for the quantification of this compound and its degradation products in soil extracts.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and each of its metabolites for quantification.

Table 3: Example MRM Transitions for this compound and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Specific fragmentOptimized value
DCBAA[M+H]+Specific fragmentOptimized value
3,5-DCA[M+H]+Specific fragmentOptimized value
CGA 50266[M+H]+Specific fragmentOptimized value

Note: The specific MRM transitions and collision energies must be optimized for the instrument being used.

Sample Preparation for Analysis:

  • The soil extract is filtered through a 0.22 µm syringe filter.

  • The filtered extract is diluted as necessary with the initial mobile phase composition.

  • An internal standard may be added to correct for matrix effects.

Visualization of Workflows and Relationships

Experimental Workflow for Soil Microcosm Study

Soil_Microcosm_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection (0-20 cm) Sieving Sieving (<2 mm) Soil_Collection->Sieving Moisture_Adjustment Moisture Adjustment (60-70% WHC) Sieving->Moisture_Adjustment Microcosm_Setup Microcosm Setup (100 g soil) Moisture_Adjustment->Microcosm_Setup Herbicide_Application This compound Spiking Microcosm_Setup->Herbicide_Application Incubation Incubation (Dark, 20-25 °C) Herbicide_Application->Incubation Sampling Destructive Sampling (Time points) Incubation->Sampling Extraction Solvent Extraction (Acetonitrile) Sampling->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis Data_Analysis Kinetic Modeling (DT50 calculation) Analysis->Data_Analysis

Caption: Workflow for a soil microcosm degradation study.

Logical Relationship of Factors Influencing Degradation

Degradation_Factors cluster_microbial Microbial Factors cluster_soil Soil Properties Degradation_Rate This compound Degradation Rate Microbial_Biomass Microbial Biomass Microbial_Biomass->Degradation_Rate Enzyme_Activity Enzyme Activity Enzyme_Activity->Degradation_Rate Community_Composition Community Composition (e.g., Pseudomonas, Achromobacter) Community_Composition->Degradation_Rate Soil_Moisture Soil Moisture Soil_Moisture->Microbial_Biomass Temperature Temperature Temperature->Enzyme_Activity pH pH pH->Community_Composition Organic_Matter Organic Matter Organic_Matter->Microbial_Biomass

Caption: Factors influencing this compound degradation rate.

Conclusion

The microbial degradation of this compound in agricultural soils is a complex process mediated by diverse microbial communities and influenced by a range of soil properties. While significant progress has been made in identifying key microbial players and degradation products, further research is needed to fully elucidate the specific enzymatic pathways and to reconcile the varying degradation rates observed in different studies. The protocols and information provided in this guide offer a robust framework for researchers to conduct further investigations into the environmental fate of this compound and to develop strategies for mitigating its potential environmental impact.

References

Ecotoxicology of Dimethachlor on Aquatic Invertebrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethachlor, a pre-emergence chloroacetamide herbicide, is primarily utilized for the control of annual grasses and broad-leaved weeds in various agricultural settings.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in target plants.[1][2][3] Due to its application in agriculture, there is a potential for this compound to enter aquatic ecosystems through runoff and leaching, raising concerns about its impact on non-target aquatic organisms, particularly invertebrates, which form a crucial part of the aquatic food web. This technical guide provides a comprehensive overview of the ecotoxicology of this compound with a specific focus on its effects on aquatic invertebrates.

Acute and Chronic Toxicity Data

The toxicity of this compound to aquatic invertebrates has been characterized primarily through studies on the crustacean Daphnia magna. Limited specific data exists for other key invertebrate species such as the midge Chironomus riparius and the amphipod Gammarus pulex. The available quantitative data are summarized in the tables below.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates
SpeciesEndpointDurationValue (mg/L)ClassificationReference
Daphnia magnaEC50 (Immobilisation)48 hours24Moderately Toxic[1]
Table 2: Chronic Toxicity of this compound to Aquatic Invertebrates
SpeciesEndpointDurationValue (mg/L)Reference
Daphnia magnaNOEC (Reproduction)21 daysNot specified in publicly available data

Mechanism of Action and Signaling Pathway Disruption

This compound's primary mode of action is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures and signaling molecules in many organisms, including invertebrates.

The biosynthesis of VLCFAs is a multi-step enzymatic process. This compound, like other chloroacetamide herbicides, is known to inhibit the elongase enzyme complex, which is responsible for the addition of two-carbon units to a growing fatty acid chain. This inhibition disrupts the production of VLCFAs, leading to a cascade of downstream effects.

cluster_0 Cellular Processes cluster_1 Organismal Effects This compound This compound VLCFA_Synthase VLCFA Elongase Complex This compound->VLCFA_Synthase Inhibits VLCFA_Synthesis VLCFA Synthesis VLCFA_Synthase->VLCFA_Synthesis Cellular_Functions Normal Cellular Functions (e.g., Membrane integrity, growth) VLCFA_Synthesis->Cellular_Functions Impaired_Development Impaired Development and Growth Cellular_Functions->Impaired_Development Reproductive_Effects Reproductive Effects Cellular_Functions->Reproductive_Effects Immobilisation Immobilisation/ Lethality Impaired_Development->Immobilisation

Figure 1: Conceptual signaling pathway of this compound's toxic action.

In aquatic invertebrates, the disruption of VLCFA synthesis can lead to a range of adverse effects, including:

  • Impaired Development and Growth: As VLCFAs are crucial for the formation of biological membranes and cuticles, their inhibition can disrupt molting and overall development in arthropods like Daphnia, Chironomus, and Gammarus.

  • Reproductive Toxicity: VLCFAs are precursors for certain hormones and are essential for oocyte development and maturation. Inhibition of their synthesis can, therefore, lead to reduced fecundity and reproductive success.

  • Neurotoxicity: While the primary mode of action is not neurotoxic, severe disruption of cellular functions can indirectly impact the nervous system, leading to observed effects like immobilisation in Daphnia magna.

Bioconcentration and Environmental Fate

The potential for a chemical to accumulate in an organism from the surrounding water is expressed by the Bioconcentration Factor (BCF). A high BCF indicates a higher potential for the chemical to be stored in the tissues of an organism at concentrations greater than in the ambient water.

Experimental Protocols

Standardized test protocols are crucial for generating reliable and comparable ecotoxicological data. The following OECD guidelines are key for assessing the toxicity of chemicals like this compound to aquatic invertebrates.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Endpoint: The primary endpoint is the immobilisation of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The concentration that causes immobilisation in 50% of the test population (EC50) is calculated.

Start Start Prepare_Daphnia Culture & Select <24h old Daphnia Start->Prepare_Daphnia Prepare_Solutions Prepare Test Solutions (this compound concentrations) Start->Prepare_Solutions Exposure Expose Daphnia for 48h Prepare_Daphnia->Exposure Prepare_Solutions->Exposure Observation Observe Immobilisation at 24h and 48h Exposure->Observation Data_Analysis Calculate 48h EC50 Observation->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for OECD 202 Acute Immobilisation Test.
OECD 211: Daphnia magna Reproduction Test

This chronic toxicity test assesses the impact of a substance on the reproductive output of Daphnia magna.

Methodology:

  • Test Organisms: Young female daphnids (less than 24 hours old) are used.

  • Exposure: Daphnids are individually exposed to different concentrations of the test substance over a 21-day period. The test medium is renewed regularly.

  • Endpoints: The primary endpoint is the total number of live offspring produced per parent animal. Parental mortality and time to first brood are also recorded.

  • Data Analysis: The No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) for reproduction are determined.

OECD 218/219: Chironomus sp. Sediment Toxicity Test

These guidelines are used to assess the toxicity of sediment-bound chemicals to the larvae of the non-biting midge, Chironomus riparius.

Methodology:

  • Test System: A water-sediment system is established in test vessels.

  • Exposure: In OECD 218, the test substance is spiked into the sediment, while in OECD 219, it is introduced into the overlying water. First-instar chironomid larvae are introduced into the test system. The exposure duration is typically 28 days.

  • Endpoints: The primary endpoints are the emergence rate of adult midges and the development time. Larval survival and growth may also be assessed.

  • Data Analysis: The ECx (e.g., EC50, EC10) for emergence and the NOEC/LOEC for developmental effects are determined.

Environmental Risk Assessment

The environmental risk of this compound to aquatic invertebrates is a function of both its toxicity and the level of exposure in aquatic environments. A risk quotient (RQ) is often calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). A RQ value greater than 1 indicates a potential risk.

Given the moderate acute toxicity to Daphnia magna (48-hour EC50 of 24 mg/L), this compound is classified as "moderately toxic" to this aquatic invertebrate. However, a comprehensive risk assessment is hampered by the lack of toxicity data for other sensitive aquatic invertebrates and sediment-dwelling organisms. The potential for chronic effects at lower, environmentally relevant concentrations also needs to be considered, especially given its mode of action which can impact fundamental biological processes.

Conclusion and Future Research Directions

This compound exhibits moderate acute toxicity to the aquatic invertebrate Daphnia magna. Its mechanism of action, the inhibition of very-long-chain fatty acid synthesis, suggests the potential for sublethal effects on growth, development, and reproduction in a wide range of aquatic invertebrates. However, a significant data gap exists regarding the specific toxicity of this compound to other key invertebrate species such as Chironomus riparius and Gammarus pulex, as well as its bioaccumulation potential.

To conduct a more robust environmental risk assessment, future research should focus on:

  • Generating acute and chronic toxicity data for a broader range of aquatic invertebrate species, including sediment-dwellers.

  • Investigating the sublethal effects of this compound on key life-history traits such as growth, development, and reproduction in sensitive invertebrate species.

  • Determining the Bioconcentration Factor (BCF) of this compound in various aquatic invertebrates to better understand its potential to bioaccumulate.

  • Elucidating the specific downstream effects of VLCFA synthesis inhibition in invertebrates to refine the understanding of its toxicological pathway.

By addressing these knowledge gaps, a more complete and accurate picture of the ecotoxicological risk posed by this compound to aquatic invertebrate communities can be established, informing regulatory decisions and promoting the protection of aquatic ecosystems.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dimethachlor in Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethachlor is a chloroacetamide herbicide used for the control of annual grasses and some broad-leaved weeds in agriculture. Its potential to contaminate water sources necessitates sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the determination of this compound in water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with appropriate sample preparation techniques such as Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Method 1: Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly suitable for the selective and sensitive determination of this compound in various water matrices, including drinking water, groundwater, and surface water.

Quantitative Data Summary

ParameterValueReference
Limit of Quantification (LOQ)0.10 µg/L[1][2][3]
Limit of Detection (LOD)0.03 µg/L (estimated from LOQ)[1][2]
Recovery95 - 105%
Relative Standard Deviation (RSD)< 15%

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Follow with 5 mL of deionized water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Acidify a 50 mL water sample by adding 0.10 mL of concentrated phosphoric acid.

    • Load the acidified water sample onto the conditioned C18 SPE cartridge at a flow rate of approximately 3 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Analyte Elution:

    • Elute the retained this compound from the cartridge using 8 mL of a methanol/water mixture (80/20, v/v).

  • Eluate Concentration and Reconstitution:

    • Reduce the eluate volume to less than 1.0 mL under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a 10/90 acetonitrile/water (v/v) mixture for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

  • Liquid Chromatograph: Agilent 1260 Infinity or equivalent.

  • Mass Spectrometer: 6430 Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: Agilent Zorbax Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 10% B.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions: Monitor at least two precursor/product ion pairs for this compound for quantification and confirmation.

Workflow Diagram

SPE_LC_MSMS_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis sp1 Condition C18 SPE Cartridge (Methanol, Water) sp2 Load 50 mL Water Sample sp1->sp2 sp3 Wash Cartridge (Deionized Water) sp2->sp3 sp4 Elute this compound (Methanol/Water) sp3->sp4 sp5 Concentrate & Reconstitute sp4->sp5 an1 LC-MS/MS Analysis sp5->an1 Inject Reconstituted Sample an2 Data Acquisition & Processing an1->an2

Caption: Workflow for this compound analysis in water using SPE and LC-MS/MS.

Method 2: QuEChERS followed by Gas Chromatography-Mass Spectrometry (GC-MS)

The QuEChERS method offers a simpler and faster alternative for sample preparation, particularly for a large number of samples. It is effective for the extraction of a wide range of pesticides from water.

Quantitative Data Summary

ParameterValueReference
Limit of Detection (LOD)< 0.003 mg/L
Recovery63 - 116%
Relative Standard Deviation (RSD)< 12%

Experimental Protocol

Sample Preparation: QuEChERS

  • Extraction:

    • Place a 10 mL water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute and then centrifuge at 3,000 rpm for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 5 mL of the upper acetonitrile layer to a d-SPE tube containing 330 mg of primary secondary amine (PSA) sorbent, 330 mg of C18 sorbent, and anhydrous MgSO₄.

    • Vortex for 30 seconds and centrifuge at 3,000 rpm for 1 minute.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract for GC-MS analysis.

Instrumental Analysis: GC-MS

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Mass selective detector.

  • Column: HP-5MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm).

  • Injector: Splitless mode at 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 2 minutes.

    • Ramp to 180 °C at 25 °C/min.

    • Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Workflow Diagram

QuEChERS_GC_MS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis qp1 Mix 10 mL Water with Acetonitrile qp2 Add QuEChERS Salts & Centrifuge qp1->qp2 qp3 Transfer Supernatant to d-SPE Tube qp2->qp3 qp4 Vortex & Centrifuge qp3->qp4 an1 GC-MS Analysis qp4->an1 Inject Cleaned Extract an2 Data Acquisition & Processing an1->an2

Caption: Workflow for this compound analysis in water using QuEChERS and GC-MS.

Logical Relationship between Methods

Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods c1 Required Sensitivity m1 SPE-LC-MS/MS c1->m1 High m2 QuEChERS-GC-MS c1->m2 Moderate c2 Sample Throughput c2->m2 High c3 Matrix Complexity c3->m1 High c3->m2 Low to Moderate

References

Application Note: Quantitative Analysis of Dimethachlor in Environmental Samples by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of the herbicide Dimethachlor in complex environmental matrices such as soil and water. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, ensuring high recovery and removal of matrix interferences. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for routine monitoring and environmental fate studies of this compound.

Introduction

This compound is a chloroacetamide herbicide used for the control of annual grasses and broad-leaved weeds in various crops. Due to its potential for environmental contamination of soil and water resources, a reliable and sensitive analytical method is crucial for monitoring its presence and ensuring environmental and food safety.[1][2] This application note describes a validated UHPLC-MS/MS method for the determination of this compound in soil and water samples.

Experimental

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salt packets

A stock solution of this compound (100 µg/mL) was prepared in methanol and stored at -20°C. Working standard solutions were prepared by serial dilution of the stock solution with the initial mobile phase composition.

A modified QuEChERS protocol was employed for the extraction of this compound from soil and water samples.[3][4]

2.3.1. Soil Samples

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow to hydrate for 30 minutes.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 5 minutes.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake immediately for 2 minutes and then centrifuge at ≥3000 x g for 5 minutes.

  • Transfer 1 mL of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 1 minute and centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

2.3.2. Water Samples

  • To 10 mL of the water sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.

  • Add the contents of a QuEChERS extraction salt packet.

  • Shake vigorously for 2 minutes and centrifuge at ≥3000 x g for 5 minutes.

  • Proceed with the dSPE cleanup step as described for soil samples (Section 2.3.1, steps 6-8).

The analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.4.1. UHPLC Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

2.4.2. Mass Spectrometry Parameters

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The MRM transitions for this compound were optimized for maximum sensitivity.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)256.1148.115100
This compound (Qualifier)256.1224.110100

Results and Discussion

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Table 3: Method Validation Parameters for this compound

ParameterSoilWater
Linearity Range (µg/kg or µg/L) 1 - 1000.1 - 20
Correlation Coefficient (r²) >0.995>0.995
LOD (µg/kg or µg/L) 0.50.05
LOQ (µg/kg or µg/L) 1.50.15
Recovery (%) (n=3) 85 - 10590 - 110
Precision (RSD, %) (n=6) < 15< 10

The validation results demonstrate that the method is linear over the tested concentration range with excellent correlation coefficients. The LOD and LOQ values indicate high sensitivity, suitable for environmental monitoring. The recovery and precision data are within the acceptable limits for residue analysis.

Workflow Diagram

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sample Soil or Water Sample weigh Weigh/Measure Sample sample->weigh add_solvent Add Acetonitrile weigh->add_solvent shake1 Vortex/Shake add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Vortex/Shake add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 dSPE Dispersive SPE Cleanup centrifuge1->dSPE centrifuge2 Centrifuge dSPE->centrifuge2 filter Filter centrifuge2->filter final_extract Final Extract for Analysis filter->final_extract injection Inject into UHPLC final_extract->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Report Results quantification->reporting

Caption: UHPLC-MS/MS workflow for this compound analysis.

Conclusion

This application note provides a detailed and validated UHPLC-MS/MS method for the quantification of this compound in soil and water samples. The use of a modified QuEChERS protocol for sample preparation and a highly selective MRM detection method ensures accurate and reliable results. This method is well-suited for high-throughput environmental monitoring of this compound residues.

References

Application Notes and Protocols for Dimethachlor Residue Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide class, primarily used for the control of annual grasses and some broad-leaved weeds in oilseed rape and other crops. Due to its potential for persistence in soil and subsequent environmental contamination, robust and reliable analytical methods are required for the monitoring of its residues. This document provides detailed application notes and protocols for the sample preparation of soil for this compound residue analysis, with a primary focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. Alternative extraction techniques, namely Ultrasonic-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE), are also discussed.

Analytical Techniques

The determination of this compound residues following sample preparation is typically performed using high-sensitivity chromatographic techniques coupled with mass spectrometry. The most common methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity for the analysis of a wide range of pesticides, including thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS): Suitable for volatile and semi-volatile compounds like this compound, providing excellent separation and detection capabilities.

Sample Preparation Method 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the standard for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and low solvent consumption.[1][2] The general workflow involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.

Experimental Protocol: Modified QuEChERS for this compound in Soil

This protocol is adapted from a validated method for the analysis of this compound in soil.[3]

1. Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified deionized water (e.g., 0.1 M HCl) to the tube.

  • Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid v/v).

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil matrix.

  • Add a salt mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The salts induce phase separation between the aqueous and organic layers and aid in the removal of water from the acetonitrile extract.

  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) to a 2 mL microcentrifuge tube.

  • The microcentrifuge tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent. The C18 sorbent helps in removing non-polar interferences such as lipids and humic substances.

  • Cap the tube and vortex for 30 seconds to disperse the sorbent.

  • Centrifuge at ≥5000 rpm for 2 minutes.

  • The resulting supernatant is the final extract, ready for analysis by LC-MS/MS or GC-MS.

Data Presentation: QuEChERS Method Performance for Chloroacetamide Herbicides
HerbicideSoil TypeExtraction Solventd-SPE SorbentAnalytical MethodRecovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
This compoundNot SpecifiedAcetonitrile/WaterC18UHPLC-Orbitrap-MS84-98<171-610-30[3]
MetolachlorClay LoamAcetonitrilePSA + C18GC-MS/MS95.55.21.55.0[4]
AlachlorSandy LoamAcetonitrilePSA + GCBGC-MS/MS87-108<100.8-2.2Not Specified
AcetochlorNot SpecifiedAcetonitrilePSALC-MS/MS92.36.80.51.5

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification, PSA: Primary Secondary Amine, GCB: Graphitized Carbon Black

Sample Preparation Method 2: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a rapid and efficient alternative to traditional extraction methods, utilizing high-frequency sound waves to enhance the extraction process.

Experimental Protocol: Ultrasonic-Assisted Extraction for Pesticides in Soil

This protocol is a general procedure for the extraction of pesticides from soil and can be adapted for this compound.

1. Extraction

  • Weigh 5 g of homogenized soil into a glass centrifuge tube.

  • Add 25 mL of a 1:1 (v/v) mixture of petroleum ether and acetone.

  • Place the tube in an ultrasonic bath and sonicate for 20 minutes. The ultrasonic waves create cavitation bubbles, which collapse and disrupt the soil matrix, facilitating solvent penetration and analyte extraction.

  • After sonication, centrifuge the tube to separate the solid and liquid phases.

  • Decant the supernatant into a collection flask.

  • Repeat the extraction process (steps 2-5) on the soil residue with a fresh portion of the solvent mixture for exhaustive extraction.

  • Combine the supernatants from both extractions.

2. Cleanup

The combined extract may require a cleanup step, such as solid-phase extraction (SPE) with a suitable sorbent (e.g., Florisil or C18), to remove co-extracted interfering substances before instrumental analysis.

Data Presentation: UAE Method Performance
Pesticide ClassSoil TypeExtraction SolventAnalytical MethodRecovery (%)RSD (%)Reference
Organochlorine PesticidesNot SpecifiedPetroleum Ether/AcetoneGC-ECD>88<6
Various PesticidesNot SpecifiedAcetone/Petroleum EtherGC-µECD82-106<15

Sample Preparation Method 3: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (sc-CO₂) is a commonly used solvent due to its low toxicity, non-flammability, and tunable solvating power.

Experimental Protocol: Supercritical Fluid Extraction for Pesticides in Soil

This protocol outlines a general procedure for SFE of pesticides from soil.

1. Extraction

  • Mix a known amount of homogenized soil (e.g., 1-5 g) with a drying agent like anhydrous sodium sulfate or diatomaceous earth and place it into the extraction vessel of the SFE system.

  • The extraction is performed using supercritical CO₂ as the primary solvent.

  • A co-solvent, such as methanol (e.g., 5-10%), is often added to the sc-CO₂ to increase the polarity of the fluid and enhance the extraction efficiency of moderately polar compounds like this compound.

  • Set the SFE parameters:

    • Pressure: 15-30 MPa

    • Temperature: 40-60 °C

    • Extraction Time: 30-60 minutes (can be performed in static and/or dynamic modes)

  • The extracted analytes are collected by depressurizing the supercritical fluid into a collection vial or onto a solid-phase trap.

2. Cleanup

The collected extract may be sufficiently clean for direct analysis, or a subsequent cleanup step may be necessary depending on the soil matrix and the analytical technique used.

Data Presentation: SFE Method Performance
PesticideSoil TypeCo-solventAnalytical MethodRecovery (%)Reference
Various PesticidesNot SpecifiedMethanolGC-µECD/NPD>70
MetolachlorSpinach (as a plant matrix)NoneNot Specified97.7

Visualization of Experimental Workflows

QuEChERS Workflow for this compound Analysis in Soil

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g Soil B 2. Add Acidified Water & Acetonitrile A->B C 3. Shake Vigorously (1 min) B->C D 4. Add MgSO4 & NaCl C->D E 5. Shake Vigorously (1 min) D->E F 6. Centrifuge (≥4000 rpm, 5 min) E->F G 7. Transfer 1mL Supernatant F->G Acetonitrile Layer H 8. Add to tube with MgSO4 & C18 G->H I 9. Vortex (30 sec) H->I J 10. Centrifuge (≥5000 rpm, 2 min) I->J K Final Extract J->K Cleaned Extract L LC-MS/MS or GC-MS Analysis K->L

Caption: QuEChERS workflow for this compound analysis in soil.

General Workflow for Alternative Extraction Methods

Alternative_Workflows cluster_uae Ultrasonic-Assisted Extraction (UAE) cluster_sfe Supercritical Fluid Extraction (SFE) cluster_cleanup_analysis Cleanup & Analysis UAE1 Soil Sample + Solvent UAE2 Sonication UAE1->UAE2 UAE3 Centrifugation & Supernatant Collection UAE2->UAE3 UAE4 Repeat Extraction UAE3->UAE4 UAE5 Combined Extracts UAE4->UAE5 Cleanup Optional Cleanup (e.g., SPE) UAE5->Cleanup SFE1 Soil Sample in Extraction Vessel SFE2 Pressurized sc-CO2 (+ Co-solvent) SFE1->SFE2 SFE3 Analyte Collection SFE2->SFE3 SFE3->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis

Caption: General workflows for UAE and SFE of pesticides from soil.

Instrumental Analysis Parameters

LC-MS/MS Parameters for this compound
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (m/z): [M+H]⁺ for this compound (e.g., ~256.1).

    • Product Ions (m/z): At least two characteristic product ions should be monitored for quantification and confirmation (e.g., transitions like 256.1 > 196.1 and 256.1 > 164.1). Collision energies need to be optimized for the specific instrument.

GC-MS(/MS) Parameters for this compound
  • Chromatographic Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 180 °C at 25 °C/min.

    • Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry:

    • Full Scan Mode (for identification): Scan range of m/z 50-450.

    • Selected Ion Monitoring (SIM) or MRM Mode (for quantification): Monitor characteristic ions of this compound (e.g., m/z 197, 148, 199).

Conclusion

The QuEChERS method offers a fast, efficient, and reliable approach for the preparation of soil samples for this compound residue analysis. The choice of extraction and cleanup parameters can be optimized based on the specific soil type and analytical instrumentation available. For laboratories seeking alternative or complementary techniques, Ultrasonic-Assisted Extraction and Supercritical Fluid Extraction provide viable options with their own distinct advantages. The subsequent analysis by LC-MS/MS or GC-MS/MS provides the necessary sensitivity and selectivity for the accurate quantification of this compound residues in soil, ensuring compliance with regulatory limits and environmental monitoring requirements.

References

Application Notes and Protocols for Dimethachlor Soil Dissipation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide family, primarily used for the control of broadleaf weeds in rapeseed cultivation.[1] Understanding its fate and behavior in the soil is crucial for assessing its environmental risk, particularly its potential for persistence and mobility. These application notes provide a comprehensive overview and detailed protocols for conducting soil dissipation studies of this compound, adhering to internationally recognized guidelines such as those from the Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).[2][3][4]

The dissipation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. These include soil type, organic matter content, pH, moisture, temperature, and microbial activity.[5] The primary route of dissipation is microbial degradation, although chemical hydrolysis can also occur. The half-life (DT50) of this compound in soil can vary significantly, with reported values ranging from as short as 2-16 days to over 50 days in specific conditions. Some studies have reported DT50 values in the range of 40 to 70 days.

These protocols are designed for researchers, scientists, and professionals in drug development and environmental science to conduct robust and reliable soil dissipation studies for this compound.

Data Presentation: Factors Influencing this compound Dissipation

The following table summarizes the expected influence of key soil and environmental parameters on the dissipation rate of this compound, expressed as the dissipation half-life (DT50).

ParameterConditionExpected DT50 of this compoundRationale
Soil Organic Matter HighShorterHigher organic matter content generally enhances microbial activity, leading to accelerated biodegradation of the herbicide. It can also increase adsorption, which may either decrease or increase dissipation depending on bioavailability to microbes.
LowLongerReduced microbial populations and lower adsorptive capacity can lead to slower degradation.
Soil pH Neutral to slightly acidic (6.0-7.0)ShorterOptimal pH range for the microbial populations responsible for the degradation of many herbicides.
Acidic (<6.0) or Alkaline (>7.5)LongerExtreme pH values can inhibit the activity of degrading microorganisms. The chemical structure of this compound is not expected to be significantly affected by pH in terms of hydrolysis within typical environmental ranges.
Soil Moisture Optimal (e.g., 40-60% of water holding capacity)ShorterAdequate moisture is essential for microbial activity and can facilitate the movement of the herbicide to microbial sites.
Dry or WaterloggedLongerVery dry conditions limit microbial activity, while waterlogged (anaerobic) conditions may be less favorable for the primary aerobic degrading microorganisms.
Temperature Warm (e.g., 20-30°C)ShorterIncreased temperature generally accelerates the rate of both microbial degradation and chemical hydrolysis.
Cold (e.g., <10°C)LongerLower temperatures slow down microbial metabolism and chemical reactions.
Soil Texture LoamModerateA balanced mixture of sand, silt, and clay provides good aeration, water retention, and microbial habitat.
SandyPotentially shorter half-life in the topsoil due to leaching, but overall persistence in the soil column could be longer if it leaches to depths with less microbial activity.Higher potential for leaching due to lower organic matter and clay content.
ClayLongerHigher clay content can lead to increased adsorption, potentially reducing the bioavailability of this compound to degrading microorganisms.
Aerobic/Anaerobic Conditions AerobicShorterThe primary degradation pathway for chloroacetamide herbicides is often aerobic microbial degradation.
AnaerobicLongerWhile some anaerobic degradation may occur, it is generally slower for this class of herbicides compared to aerobic degradation.

Experimental Protocols

This section outlines the detailed methodologies for conducting a terrestrial field dissipation study for this compound. The protocol is based on the principles outlined in the EPA OPPTS 835.6100 and OECD guidelines.

1. Site Selection and Characterization

  • Site Selection: Choose a minimum of two to four field sites representative of the agricultural areas where this compound is used. The sites should not have a history of this compound or other chloroacetamide herbicide use in the past three years.

  • Plot Design: At each site, establish at least one treated plot and one control plot. The treated plot should be of sufficient size to allow for all sampling events without disturbing previously sampled areas. A typical plot size is 10m x 10m.

  • Soil Characterization: Before application, collect soil samples from the experimental plots for detailed characterization. This should include:

    • Soil texture (% sand, silt, clay)

    • Organic carbon and organic matter content

    • pH

    • Cation exchange capacity (CEC)

    • Bulk density

    • Water holding capacity at 1/3 bar and 15 bar

    • Microbial biomass

2. Application of this compound

  • Test Substance: Use a commercial formulation of this compound. The application rate should correspond to the maximum recommended label rate.

  • Application Method: Apply the herbicide uniformly to the surface of the treated plots using calibrated spray equipment to simulate typical agricultural practice.

  • Timing: The application should be timed to coincide with the typical use season for this compound.

3. Soil Sampling

  • Sampling Frequency: Collect soil samples at the following intervals:

    • Immediately before application (baseline)

    • Immediately after application (Day 0)

    • Days 1, 3, 7, 14, 30, 60, 90, 120, and 180 post-application, or until at least 90% of the applied this compound has dissipated.

  • Sampling Depth: Collect soil cores to a depth of at least 90 cm. Section the cores into the following depth increments for analysis: 0-15 cm, 15-30 cm, 30-45 cm, 45-60 cm, and 60-90 cm.

  • Sampling Procedure: At each sampling event, collect a minimum of 10-15 soil cores from each plot. The cores from each plot should be composited by depth increment to provide a representative sample.

  • Sample Handling and Storage: Place the soil samples in labeled, sealed containers and transport them to the laboratory in a cooler. Store the samples frozen at -20°C until analysis to prevent further degradation.

4. Analytical Methodology

  • Sample Preparation and Extraction (QuEChERS Method):

    • Homogenize the thawed soil samples.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the soil is dry) and vortex to hydrate.

    • Add 10 mL of acetonitrile and an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at >3000 g for 5 minutes.

    • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing MgSO4 and a primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is ready for analysis.

  • Analytical Instrumentation:

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS).

    • HPLC Conditions: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate.

    • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor for the specific precursor and product ion transitions for this compound and its known metabolites.

  • Method Validation: The analytical method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. This includes determining the limit of detection (LOD), limit of quantification (LOQ), and recovery rates from fortified soil samples.

5. Data Analysis

  • Dissipation Kinetics: Plot the concentration of this compound in the 0-15 cm soil layer over time.

  • DT50 Calculation: Calculate the dissipation half-life (DT50) and the time to 90% dissipation (DT90) by fitting the data to a first-order or other appropriate kinetic model.

  • Metabolite Analysis: Quantify the concentration of major metabolites in the soil samples over time to understand the degradation pathway.

  • Leaching Assessment: Analyze the concentration of this compound and its metabolites in the deeper soil layers to assess its potential for leaching.

Mandatory Visualizations

Dimethachlor_Dissipation_Workflow cluster_0 Field Phase cluster_1 Laboratory Phase cluster_2 Data Analysis & Reporting SiteSelection Site Selection & Characterization PlotDesign Plot Design (Treated & Control) SiteSelection->PlotDesign Application This compound Application PlotDesign->Application SoilSampling Soil Sampling (Time & Depth) Application->SoilSampling SamplePrep Sample Preparation (Homogenization) SoilSampling->SamplePrep Sample Transport (-20°C) Extraction QuEChERS Extraction SamplePrep->Extraction Analysis HPLC-MS/MS or UHPLC-Orbitrap-MS Analysis Extraction->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Kinetics Dissipation Kinetics (DT50/DT90) DataProcessing->Kinetics Leaching Leaching Assessment DataProcessing->Leaching Reporting Final Report Kinetics->Reporting Leaching->Reporting

Caption: Experimental workflow for a this compound soil dissipation study.

Dimethachlor_Degradation_Pathway This compound This compound (Parent Compound) Metabolite1 Metabolite A (e.g., CGA 354742) This compound->Metabolite1 Microbial Degradation / Hydrolysis Metabolite2 Metabolite B (e.g., this compound ESA) This compound->Metabolite2 Metabolite3 Metabolite C (e.g., this compound OXA) This compound->Metabolite3 Mineralization Mineralization (CO2, H2O, etc.) Metabolite1->Mineralization Metabolite2->Mineralization Metabolite3->Mineralization

Caption: Simplified degradation pathway of this compound in soil.

References

Application Note: Gas Chromatographic Analysis of Dimethachlor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Dimethachlor, a chloroacetamide herbicide, in various environmental and agricultural matrices. The method utilizes gas chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS) for sensitive and selective detection. A comprehensive sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is described. This document is intended to guide researchers, scientists, and professionals in drug and pesticide development in establishing a robust and reliable analytical method for this compound.

Introduction

This compound, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, is a selective herbicide used for the control of annual grasses and broad-leaved weeds in various crops. Due to its potential for environmental contamination and the need to ensure food safety, sensitive and accurate analytical methods are required for its determination in different sample types. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][2] This application note details a validated GC method with options for both NPD and MS detection, providing flexibility for different laboratory setups.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method provides a simple and effective approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.[3][4] Two common buffered versions of the QuEChERS method are the AOAC Official Method 2007.01 and the European EN 15662 Standard. The choice between them may depend on the specific matrix and target analyte stability.

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for high-fat matrices)

  • Centrifuge

  • Vortex mixer

Procedure (based on EN 15662):

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil) to achieve a uniform consistency. For dry samples, it may be necessary to add a specific amount of water to facilitate extraction.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the EN 15662 extraction salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL micro-centrifuge tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA. For samples with high fat content, 25 mg of C18 sorbent can also be added.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract: The supernatant is ready for GC analysis. Transfer the cleaned extract into a GC vial.

Gas Chromatography (GC) Method

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • GC Column: A mid-polarity capillary column such as a 30 m x 0.25 mm I.D., 0.25 µm film thickness column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms, or equivalent) is recommended.

GC-NPD Conditions:

ParameterValue
Injector
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature60 °C, hold for 1 min
Ramp 125 °C/min to 180 °C
Ramp 25 °C/min to 280 °C, hold for 5 min
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Detector (NPD)
Detector Temperature300 °C
Hydrogen Flow3.0 mL/min
Air Flow60 mL/min
Makeup Gas (N₂)10 mL/min

GC-MS/MS Conditions (for confirmation and higher selectivity):

ParameterValue
Injector Same as GC-NPD
Oven Program Same as GC-NPD
Carrier Gas Helium at 1.2 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (m/z)
209.9
196.9

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound based on the described method. These values are indicative and may vary depending on the matrix and instrument performance.

ParameterValueReference
Retention Time (RT) Approximately 8.99 min
Limit of Detection (LOD) 0.01 - 0.1 µg/L (in water)(for similar compounds)
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L (in water)(for similar compounds)
Recovery 70 - 120 %
Linearity (r²) > 0.99(for similar compounds)

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., SANCO/12682/2019). Key validation parameters include:

  • Linearity and Working Range: A calibration curve should be prepared using at least five concentration levels.

  • Accuracy (Recovery): Determined by analyzing spiked samples at different concentration levels. Acceptable recovery is typically within 70-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should ideally be below 20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction with Salts Homogenization->Extraction 10g sample Cleanup 3. Dispersive SPE Cleanup (PSA/C18) Extraction->Cleanup 1 mL supernatant Injection 4. GC Injection Cleanup->Injection Final Extract Separation 5. Chromatographic Separation Injection->Separation Detection 6. Detection (NPD or MS) Separation->Detection Quantification 7. Quantification Detection->Quantification Reporting 8. Reporting Quantification->Reporting

Caption: Workflow for this compound analysis.

Logical Relationship of QuEChERS Steps

quechers_logic Start Homogenized Sample Extraction Extraction (ACN + Salts) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Phase Separation (Salting Out) Cleanup d-SPE Cleanup Partitioning->Cleanup Analyte in Acetonitrile FinalExtract Final Extract for GC Cleanup->FinalExtract Removal of Interferences

Caption: Logical steps of the QuEChERS procedure.

References

Application Note: Solid-Phase Extraction for the Determination of Dimethachlor in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the extraction and preconcentration of the herbicide Dimethachlor from water samples using solid-phase extraction (SPE). The described protocol is suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology utilizes reversed-phase SPE cartridges followed by analysis with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), providing high recovery rates and low limits of detection.

Introduction

This compound is a chloroacetanilide herbicide used for the control of annual grasses and broad-leaved weeds in various crops. Its presence in water sources due to agricultural runoff is a growing environmental concern, necessitating sensitive and efficient analytical methods for its monitoring. Solid-phase extraction has become a widely adopted sample preparation technique for the analysis of pesticides in water, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and enabling higher throughput.[1][2][3] This application note provides a detailed protocol for the extraction of this compound from water samples using SPE, ensuring accurate and reproducible results.

Materials and Reagents
  • SPE Cartridges: C18 or Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges.

  • Solvents (HPLC or pesticide residue grade):

    • Methanol

    • Acetonitrile

    • Water (HPLC grade or equivalent)

    • Dichloromethane (for GC analysis)

    • n-Hexane (for GC analysis)

    • Acetone (for GC analysis)

    • Ethyl Acetate

  • Reagents:

    • Phosphoric acid (for sample preservation)

    • Sodium chloride (optional, to increase ionic strength)

    • Anhydrous sodium sulfate (for drying extracts)

  • Standards: Certified reference standard of this compound.

  • Equipment:

    • SPE manifold

    • Vacuum pump

    • Rotary evaporator or nitrogen evaporator

    • Analytical balance

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • LC-MS/MS or GC-MS system

Experimental Protocols

Protocol 1: SPE using C18 Cartridges for LC-MS/MS Analysis

This protocol is adapted from methodologies developed for the analysis of chloroacetanilide herbicides in water.[4]

1. Sample Preparation:

  • Collect 50 mL of the water sample.

  • For procedural recovery purposes, the sample can be fortified with a known concentration of this compound standard at this stage.

  • Add 0.10 mL (2 drops) of concentrated phosphoric acid to the water sample.[4]

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE column with 5 mL of methanol.

  • Equilibrate the column with 5 mL of 0.50% phosphoric acid solution. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the prepared water sample onto the SPE column.

  • Apply a low vacuum to achieve a flow rate of approximately 3 mL/min.

4. Cartridge Washing (Optional):

  • After the entire sample has passed through, wash the cartridge with a small volume of HPLC grade water to remove any interfering polar impurities.

5. Cartridge Drying:

  • Dry the SPE column under vacuum for a minimum of 10 minutes to remove excess water.

6. Elution:

  • Elute the retained this compound from the cartridge with three 2-mL portions of an 80:20 methanol/water (v/v) solution.

  • Collect the eluate in a 10-mL test tube.

7. Eluate Concentration and Reconstitution:

  • Transfer the eluate to a concentration tube.

  • Evaporate the eluate to approximately 0.5 mL using a rotary evaporator at a water bath temperature of 30 °C or a gentle stream of nitrogen.

  • Reconstitute the residue to a final volume of 1.0 mL with a 10:90 acetonitrile/water (v/v) solution.

8. Analysis:

  • Analyze the final extract by LC-MS/MS.

Protocol 2: SPE using Oasis HLB Cartridges for GC-MS Analysis

This protocol is a generalized procedure based on multi-residue pesticide analysis methods.

1. Sample Preparation:

  • Measure 1000 mL of the water sample.

  • If required, adjust the pH of the sample.

  • Add a surrogate or internal standard if necessary for quantification.

2. SPE Cartridge Conditioning:

  • Precondition the Oasis HLB cartridge with 3 mL of methanol.

  • Activate the cartridge with 3 mL of HPLC grade water.

3. Sample Loading:

  • Pass the water sample through the SPE cartridge at a flow rate of 5-10 mL/min using a vacuum.

4. Cartridge Drying:

  • After loading, dry the cartridge under vacuum for an extended period (e.g., 2 hours with an air stream) to remove residual water.

5. Elution:

  • Elute the analyte with 2 x 3 mL of a methanol/ethyl acetate (1:1, v/v) mixture. Alternatively, a mixture of dichloromethane and methanol can be used.

6. Eluate Processing:

  • Pass the eluate through anhydrous sodium sulfate to remove any remaining water.

  • Concentrate the eluate to about 5 mL in a rotary evaporator at 40 °C.

  • Further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

7. Analysis:

  • Analyze the final extract using a GC-MS system.

Data Presentation

The following table summarizes the performance data for SPE methods used for the analysis of this compound and similar pesticides in water samples.

ParameterMethodRecovery (%)LODLOQRSD (%)Reference
This compoundSPE-LC-MS-< 0.1 µg/L--
ChloroacetanilidesC18 SPE-LC/ESI-MS/MS95 - 105-0.10 ppb-
Multi-residue PesticidesOasis HLB SPE-GC-MS> 65 - 68-2 - 20 ng/L0.2 - 9.7
Organophosphorus PesticidesAutomated SPE-GC-NPD83 - 1000.02–0.1 μg/L-2.4 - 8.7

Visualizations

Experimental Workflow Diagram

SPE_Workflow Figure 1. Solid-Phase Extraction Workflow for this compound in Water Samples cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction Processing cluster_analysis Analysis Sample_Collection 1. Water Sample Collection Acidification 2. Acidification (pH < 3) Sample_Collection->Acidification Spiking 3. Fortification (Optional) Acidification->Spiking Conditioning 4. Cartridge Conditioning (Methanol, Water) Spiking->Conditioning Loading 5. Sample Loading Conditioning->Loading Drying 6. Cartridge Drying (Under Vacuum) Loading->Drying Elution 7. Elution of this compound (e.g., Methanol/Water) Drying->Elution Concentration 8. Eluate Concentration (Evaporation) Elution->Concentration Reconstitution 9. Reconstitution in Appropriate Solvent Concentration->Reconstitution Analysis 10. Instrumental Analysis (LC-MS/MS or GC-MS) Reconstitution->Analysis

Caption: SPE Workflow for this compound Analysis.

Conclusion

The presented solid-phase extraction protocols provide an effective and efficient means for the determination of this compound in water samples. The choice between C18 and Oasis HLB cartridges, as well as the final analytical technique (LC-MS/MS or GC-MS), can be tailored to the specific requirements of the laboratory and the desired sensitivity. By following these detailed methodologies, researchers can achieve reliable and accurate quantification of this compound, contributing to robust environmental monitoring and risk assessment.

References

Application Notes and Protocols for Metabolic Studies Using Radiolabeled Dimethachlor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic studies of the herbicide dimethachlor using radiolabeled compounds. Understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics like this compound is crucial for assessing its potential risks to human health and the environment. The use of radiolabeled molecules, typically with Carbon-14 (¹⁴C) or Tritium (³H), is a highly sensitive and definitive method for tracing the fate of the parent compound and its metabolites in a biological system.[1][2]

This document outlines the necessary experimental procedures, from the synthesis of radiolabeled this compound to in-life studies in rodent models and subsequent analytical methodologies for metabolite profiling. The provided protocols are based on established methodologies for ADME studies of agrochemicals and other xenobiotics.[3][4]

Synthesis of Radiolabeled this compound

The synthesis of radiolabeled this compound is a critical first step. The position of the radiolabel within the molecule is of utmost importance and should be placed in a metabolically stable position to ensure the radiotracer is not lost during biotransformation. For this compound (2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide), labeling the phenyl ring with ¹⁴C is a common strategy as this part of the molecule is likely to be conserved across many metabolites.

General Synthesis Strategy:

The synthesis of [¹⁴C]-dimethachlor would typically involve introducing the ¹⁴C label at an early stage in the synthetic route. For example, starting with a commercially available ¹⁴C-labeled precursor like [¹⁴C]-aniline. The specific synthetic pathway will depend on the starting materials and the desired specific activity of the final product.[5] The process requires specialized radiochemistry expertise and facilities to handle radioactive materials safely and to ensure the final product has high radiochemical purity.

Experimental Protocols: In Vivo Metabolism Study in Rats

The following protocols describe a representative in vivo study in rats to determine the absorption, distribution, metabolism, and excretion of radiolabeled this compound.

Test Animals and Housing
  • Species: Sprague-Dawley or Wistar rats are commonly used for these types of studies.

  • Sex: Both male and female rats should be used.

  • Age/Weight: Young adult rats, typically weighing 200-250g at the start of the study.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Housing: During the experimental period, rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.

Dosing and Administration
  • Test Substance: [¹⁴C]-Dimethachlor, dissolved in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).

  • Dose Level: A minimum of two dose levels should be investigated: a low dose, representative of potential human exposure, and a high dose, to assess the potential for metabolic saturation. For example, a low dose of 10 mg/kg body weight and a high dose of 100 mg/kg body weight.

  • Route of Administration: Oral gavage is the most relevant route for assessing dietary exposure. Intravenous administration can also be included to determine absolute bioavailability.

  • Dose Administration: A single dose of the radiolabeled test substance is administered to each animal.

Sample Collection (Mass Balance Study)

The objective of the mass balance study is to account for the total administered radioactive dose.

  • Urine and Feces: Collected at 24-hour intervals for up to 7 days post-dose, or until >95% of the administered radioactivity is recovered.

  • Expired Air: If the radiolabel is in a position that could be metabolized to ¹⁴CO₂, expired air should be trapped and analyzed.

  • Cage Wash: At the end of the collection period, the metabolic cages are washed with a suitable solvent to recover any residual radioactivity.

  • Terminal Sacrifice and Tissue Collection: At the end of the study, animals are euthanized, and blood is collected. Key organs and tissues (e.g., liver, kidneys, fat, muscle, brain, and the remaining carcass) are collected to determine the amount of residual radioactivity.

Sample Analysis
  • Quantification of Radioactivity: The total radioactivity in urine, feces (homogenized), and tissues (homogenized) is determined by liquid scintillation counting (LSC). For solid samples, combustion analysis followed by LSC is often employed.

  • Metabolite Profiling:

    • Urine and fecal extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate and quantify the parent compound and its metabolites.

    • Fractions corresponding to radioactive peaks are collected for structural identification.

  • Metabolite Identification: The structure of the metabolites is elucidated using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Quantitative data from the metabolic studies should be summarized in clear and concise tables to facilitate interpretation and comparison.

Table 1: Excretion Balance of Radioactivity Following a Single Oral Dose of [¹⁴C]-Dimethachlor to Rats (Illustrative Data)

Excretion Route% of Administered Dose (Mean ± SD)
Urine
0-24h45.2 ± 5.1
24-48h15.8 ± 2.3
48-72h5.1 ± 1.0
72-96h1.9 ± 0.5
Subtotal (Urine) 68.0 ± 6.2
Feces
0-24h10.5 ± 2.8
24-48h8.2 ± 1.9
48-72h3.1 ± 0.8
72-96h1.2 ± 0.4
Subtotal (Feces) 23.0 ± 4.1
Cage Wash 1.5 ± 0.3
Carcass (at 96h) 2.5 ± 0.7
Total Recovery 95.0 ± 5.5

Table 2: Tissue Distribution of Radioactivity 96 hours Following a Single Oral Dose of [¹⁴C]-Dimethachlor to Rats (Illustrative Data)

TissueConcentration (µg equivalents/g tissue)% of Administered Dose
Blood0.15 ± 0.030.1
Liver1.20 ± 0.250.8
Kidneys0.95 ± 0.180.3
Fat0.50 ± 0.110.4
Muscle0.10 ± 0.020.5
Brain0.05 ± 0.01<0.1
Remaining Carcass -0.4

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_inlife In-Life Phase cluster_analysis Analysis Phase cluster_data Data Interpretation synthesis Synthesis of [14C]-Dimethachlor formulation Dose Formulation synthesis->formulation dosing Oral Administration to Rats formulation->dosing collection Urine, Feces, Expired Air Collection (Metabolic Cages) dosing->collection lsc Quantification of Radioactivity (LSC) collection->lsc profiling Metabolite Profiling (Radio-HPLC) lsc->profiling identification Metabolite Identification (LC-MS/MS) profiling->identification adme ADME Profile Determination identification->adme pathway Metabolic Pathway Elucidation adme->pathway G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound O_Demethylation O-Demethylation This compound->O_Demethylation N_Dealkylation N-Dealkylation This compound->N_Dealkylation Hydroxylation Hydroxylation (Aromatic Ring) This compound->Hydroxylation Glutathione Glutathione Conjugate This compound->Glutathione GST Glucuronide Glucuronide Conjugate O_Demethylation->Glucuronide N_Dealkylation->Glucuronide Hydroxylation->Glucuronide Sulfate Sulfate Conjugate Hydroxylation->Sulfate excretion_urine Excretion (Urine/Bile) Glutathione->excretion_urine Glucuronide->excretion_urine Sulfate->excretion_urine

References

Application Notes and Protocols for Cell-based Assays to Screen Dimethachlor Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for screening the toxicity of Dimethachlor, a chloroacetamide herbicide. The protocols detailed below are designed to assess cytotoxicity, apoptosis, genotoxicity, and oxidative stress, offering a multi-faceted approach to understanding the cellular impacts of this compound.

Introduction to this compound Toxicity

This compound is a selective herbicide primarily used for the control of annual grasses and broadleaf weeds. Its mode of action involves the inhibition of very-long-chain fatty acid synthesis.[1] Emerging research indicates that this compound can induce toxicity in non-target organisms through mechanisms that include the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2] Cell-based assays are invaluable tools for rapidly screening and characterizing the toxicological profile of such compounds, providing insights into their mechanisms of action at the cellular level.[3][4]

Key Cell-Based Assays for this compound Toxicity Screening

A battery of cell-based assays is recommended to comprehensively evaluate the toxic potential of this compound. These assays target different cellular processes and can provide a detailed picture of the compound's effects.

  • Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effects of this compound on cell survival and proliferation.

  • Apoptosis Assays: To investigate whether this compound induces programmed cell death.

  • Genotoxicity Assays: To assess the potential of this compound to cause DNA damage.

  • Oxidative Stress Assays: To measure the induction of reactive oxygen species.

Section 1: Cell Viability and Cytotoxicity Assessment

MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Table 1: Summary of Expected Outcomes from MTT Assay

ParameterDescriptionExpected Outcome with this compound
IC50 Value The concentration of this compound that inhibits cell viability by 50%.A measurable IC50 value indicates cytotoxicity.
Cell Viability (%) The percentage of viable cells relative to an untreated control.A dose-dependent decrease in cell viability is expected.

1.1.1. Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm or 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (1.5-4h, 37°C) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance E->F G Analyze Data (IC50) F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Section 2: Apoptosis Detection

Apoptosis, or programmed cell death, is a critical mechanism of toxicity for many xenobiotics. Assays to detect apoptosis often focus on membrane alterations (Annexin V staining) and the activation of key effector enzymes (caspases).

Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, making it a useful counterstain to differentiate between different stages of cell death.

Table 2: Interpretation of Annexin V/PI Staining Results

Annexin V StainingPI StainingCell PopulationImplication for this compound Toxicity
NegativeNegativeLive cellsNo immediate cytotoxic or apoptotic effect.
Positive NegativeEarly apoptotic cells This compound induces early-stage apoptosis.
Positive Positive Late apoptotic/necrotic cells This compound induces late-stage apoptosis or necrosis.
NegativePositiveNecrotic cellsThis compound may induce non-apoptotic cell death.

2.1.1. Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Culture cells to the desired confluence and treat with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300-670 xg for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Diagram 2: Principles of Annexin V/PI Apoptosis Assay

Apoptosis_Detection cluster_cells Cell States live Live Cell (Annexin V-, PI-) early Early Apoptotic (Annexin V+, PI-) live->early this compound Exposure late Late Apoptotic/Necrotic (Annexin V+, PI+) early->late

Caption: Differentiation of cell states by Annexin V and PI staining.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. Caspase-3 activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

Table 3: Caspase-3 Activity Assay Parameters

ParameterDescriptionExpected Outcome with this compound
Fold Increase in Caspase-3 Activity The relative increase in caspase-3 activity in treated cells compared to untreated controls.A significant, dose-dependent increase indicates apoptosis induction.
Absorbance/Fluorescence The measured signal is proportional to the amount of cleaved substrate.Increased absorbance or fluorescence in treated samples.

2.2.1. Experimental Protocol: Colorimetric Caspase-3 Assay

  • Induce Apoptosis: Treat cells with this compound to induce apoptosis. Include an untreated control group.

  • Cell Lysis: Pellet 1-5 x 10⁶ cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute and transfer the supernatant to a fresh tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10mM DTT) to each sample containing 50-200 µg of protein.

  • Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400-405 nm in a microplate reader.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Section 3: Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a compound can damage genetic material, which can lead to mutations and cancer.

Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, damaged DNA containing strand breaks and alkali-labile sites will migrate out of the nucleus during electrophoresis, forming a "comet" shape.

Table 4: Key Parameters of the Comet Assay

ParameterDescriptionExpected Outcome with this compound
% Tail DNA The percentage of DNA that has migrated from the head to the tail of the comet.An increase in % Tail DNA indicates DNA damage.
Tail Moment An integrated value of tail length and the fraction of DNA in the tail.A dose-dependent increase suggests genotoxicity.

3.1.1. Experimental Protocol: Alkaline Comet Assay

  • Cell Preparation: Prepare a single-cell suspension from cells treated with this compound.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide.

  • Cell Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization: Neutralize the slides with a Tris buffer.

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage.

Diagram 3: Comet Assay Logical Flow

Comet_Assay_Logic cluster_logic Comet Assay Principle Start Cell with Damaged DNA Lysis Lysis to form Nucleoid Start->Lysis Unwinding Alkaline Unwinding of DNA Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Result Formation of 'Comet' Shape Electrophoresis->Result

Caption: Logical progression of the comet assay to detect DNA damage.

In Vitro Micronucleus Test

The in vitro micronucleus test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Table 5: Micronucleus Test Endpoints

EndpointDescriptionExpected Outcome with this compound
Micronucleus Frequency The number of micronucleated cells per 1000-2000 cells scored.A significant increase in micronucleus frequency indicates genotoxicity.
Cytokinesis-Block Proliferation Index (CBPI) A measure of cell proliferation in the presence of the test substance.A decrease in CBPI can indicate cytotoxicity.

3.2.1. Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture and Treatment: Culture cells (e.g., TK6 or HepG2) and treat them with at least three concentrations of this compound, along with positive and negative controls.

  • Addition of Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the control group.

Section 4: Oxidative Stress Assessment

Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products.

Reactive Oxygen Species (ROS) Measurement

The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Table 6: ROS Measurement Parameters

ParameterDescriptionExpected Outcome with this compound
Relative Fluorescence Units (RFU) The intensity of the fluorescent signal, which is proportional to the level of intracellular ROS.A dose-dependent increase in RFU indicates oxidative stress.
Fold Change in ROS Production The increase in ROS levels in treated cells relative to untreated controls.A significant fold change suggests this compound-induced ROS generation.

4.1.1. Experimental Protocol: ROS Measurement

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells and incubate them with H₂DCFDA solution (e.g., 10 µM) for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm using a fluorescence microplate reader.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control.

Diagram 4: Signaling Pathway of Chloroacetamide Herbicide Toxicity

Signaling_Pathway cluster_pathway Proposed Signaling Pathway for Chloroacetamide Herbicide Toxicity This compound This compound (Chloroacetamide Herbicide) ROS Increased ROS Production This compound->ROS MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK DNA_Damage DNA Damage ROS->DNA_Damage Caspase3 Caspase-3 Activation MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Genotoxicity Genotoxicity DNA_Damage->Genotoxicity

Caption: A proposed signaling pathway for this compound-induced toxicity.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for screening the toxicological effects of this compound. By employing a combination of assays that assess cell viability, apoptosis, genotoxicity, and oxidative stress, researchers can gain a comprehensive understanding of the cellular mechanisms underlying this compound's toxicity. This information is critical for risk assessment and for guiding the development of safer agricultural chemicals.

References

Application Notes and Protocols for Assessing Dimethachlor Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide class.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid synthesis in susceptible plants, leading to the disruption of cell division and growth.[2] It is effective against a range of annual grasses and broadleaf weeds. These protocols provide a comprehensive framework for conducting field trials to evaluate the efficacy of this compound for researchers, scientists, and drug development professionals.

Core Principles of Field Trial Design

Effective field trials for herbicide efficacy assessment are built on sound scientific principles to ensure that the results are reliable and reproducible. Key considerations include:

  • Randomization: Treatments are randomly assigned to plots to minimize bias from variations in soil, topography, or other environmental factors.

  • Replication: Each treatment is repeated multiple times (typically 3-4 replications) to increase the statistical reliability of the data.[3]

  • Controls: Trials must include both an untreated control (to assess the natural weed population) and a standard commercial herbicide control (to benchmark performance).[2]

Experimental Protocols

Protocol 1: Site Selection and Plot Establishment

  • Site Selection: Choose a field with a known history of uniform weed infestation representative of the target weed species for this compound. The soil type, organic matter content, and pH should be documented as these factors can influence herbicide efficacy.

  • Plot Layout: Design the trial using a Randomized Complete Block Design (RCBD).[4] Each block should contain one replicate of each treatment.

  • Plot Size: Individual plot sizes should be large enough to minimize edge effects and allow for representative sampling. A typical plot size is 2-3 meters wide by 8-10 meters long.

  • Buffer Zones: Establish buffer zones around the entire trial area and between plots to prevent spray drift and other forms of interference.

Protocol 2: Herbicide Application

  • Treatment Preparation: Prepare this compound solutions at the desired application rates. It is recommended to test a range of rates, including the proposed label rate, half the label rate, and double the label rate to assess both efficacy and crop safety.

  • Application Equipment: Utilize a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform application. The sprayer should be calibrated to deliver a specific volume of spray solution per unit area (e.g., 200-400 L/ha).

  • Application Timing: Apply this compound as a pre-emergence treatment, typically within 48 hours of sowing the crop.

  • Environmental Conditions: Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.

Protocol 3: Data Collection and Assessment

  • Weed Control Efficacy:

    • Visual Assessment: Conduct visual ratings of percent weed control at regular intervals after application (e.g., 14, 28, and 56 days after treatment). This is a rapid method to assess overall herbicide performance.

    • Weed Counts: In designated quadrats within each plot, count the number of individual weed species to obtain quantitative data on the control of specific weeds.

    • Biomass Measurement: At the end of the assessment period, collect the above-ground weed biomass from the quadrats. Dry the biomass in an oven until a constant weight is achieved to determine the dry weight.

  • Crop Tolerance (Phytotoxicity):

    • Visually assess the crop for any signs of injury, such as stunting, chlorosis, or necrosis, at the same intervals as the weed assessments. A rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete crop death) should be used.

  • Crop Yield:

    • At crop maturity, harvest the central rows of each plot to determine the crop yield. This is a critical measure of the overall impact of the weed control treatment.

Protocol 4: Data Analysis

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.

  • Mean Separation: If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) to determine which treatment means are significantly different from each other.

  • Reporting: Summarize the results in tables and graphs. The final report should include a detailed description of the materials and methods, the results of the statistical analysis, and a discussion of the findings.

Data Presentation

Table 1: Visual Assessment of Weed Control (%) at 28 Days After Treatment (DAT)

TreatmentApplication Rate (g a.i./ha)Echinochloa crus-galliAmaranthus retroflexusChenopodium album
Untreated Control0000
This compound800959288
This compound1000989693
This compound1200999897
Standard HerbicideLabel Rate969490

Table 2: Weed Biomass (g/m²) at 56 Days After Treatment (DAT)

TreatmentApplication Rate (g a.i./ha)Echinochloa crus-galliAmaranthus retroflexusChenopodium albumTotal Weed Biomass
Untreated Control0150.285.6112.4348.2
This compound8007.56.813.527.8
This compound10003.03.47.914.3
This compound12001.51.73.46.6
Standard HerbicideLabel Rate6.05.111.222.3

Table 3: Crop Phytotoxicity and Yield

TreatmentApplication Rate (g a.i./ha)Crop Injury (%) at 14 DATCrop Yield (t/ha)
Untreated Control002.5
This compound80024.8
This compound100034.9
This compound120054.7
Standard HerbicideLabel Rate44.6
Hand-Weeded ControlN/A05.0

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Trial Preparation cluster_app Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis cluster_report Phase 4: Reporting Site_Selection Site Selection (Uniform Weed Pressure) Trial_Design Experimental Design (Randomized Complete Block) Site_Selection->Trial_Design Plot_Establishment Plot Establishment (Size, Buffers) Trial_Design->Plot_Establishment Treatment_Prep Treatment Preparation (this compound Rates) Calibration Sprayer Calibration Treatment_Prep->Calibration Application Pre-emergence Application Calibration->Application Weed_Assessment Weed Efficacy Assessment (Visual, Counts, Biomass) Application->Weed_Assessment Data_Analysis Statistical Analysis (ANOVA) Weed_Assessment->Data_Analysis Crop_Assessment Crop Tolerance Assessment (Phytotoxicity, Yield) Crop_Assessment->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

Caption: Experimental workflow for this compound efficacy field trials.

Logical_Relationship This compound This compound Application (Pre-emergence) VLCFA Inhibition of Very-Long-Chain Fatty Acid Synthesis This compound->VLCFA Cell_Division Disruption of Cell Division and Growth VLCFA->Cell_Division Weed_Control Control of Susceptible Weed Seedlings Cell_Division->Weed_Control Crop_Yield Increased Crop Yield Weed_Control->Crop_Yield

Caption: Mode of action pathway for this compound leading to weed control.

References

Application Notes and Protocols for the Extraction of Dimethachlor Metabolites from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and analysis of the herbicide Dimethachlor and its principal metabolites from various plant tissues. The methodologies outlined are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has demonstrated high efficiency and reliability for pesticide residue analysis in complex matrices.[1][2][3][4][5]

Introduction

This compound is a selective, pre-emergence chloroacetamide herbicide used for the control of annual grasses and some broad-leaved weeds in various crops. Understanding its metabolic fate in plants is crucial for assessing crop safety, environmental impact, and human exposure. In plants, this compound undergoes metabolic transformation, primarily through pathways common for xenobiotics, to form more polar and less toxic compounds that can be sequestered or further degraded. Key metabolites that are often monitored include the ethane sulfonic acid (ESA) derivative, CGA 354743, and an oxanilic acid metabolite. The extraction and quantification of these compounds from diverse and complex plant matrices present analytical challenges that require robust and efficient methods.

Metabolic Pathway of this compound in Plants

While the complete metabolic pathway of this compound in all plant species is not exhaustively detailed in publicly available literature, the metabolism of the closely related chloroacetamide herbicide, S-metolachlor, provides a well-established model. The primary detoxification route involves a Phase I oxidation reaction followed by a Phase II conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This is a common detoxification pathway for many herbicides in tolerant plants. The initial glutathione conjugate is then further metabolized through cleavage of the glutamate and glycine residues, followed by oxidation of the cysteine conjugate to yield the more stable and water-soluble ethane sulfonic acid (ESA) and oxanilic acid (OA) metabolites. O-demethylation has also been identified as a significant metabolic reaction for S-metolachlor in resistant weeds, which could also be a relevant pathway for this compound.

Dimethachlor_Metabolism This compound This compound PhaseI Phase I Metabolism (e.g., O-demethylation) This compound->PhaseI P450s GSH_Conjugate Glutathione Conjugate This compound->GSH_Conjugate GSTs, GSH PhaseI->GSH_Conjugate GSTs, GSH Metabolite_Processing Further Metabolic Processing GSH_Conjugate->Metabolite_Processing CGA354743 CGA 354743 (Ethane Sulfonic Acid) Metabolite_Processing->CGA354743 CGA102935 Oxanilic Acid Metabolite Metabolite_Processing->CGA102935

Figure 1. Proposed metabolic pathway of this compound in plants. (Within 100 characters)

Quantitative Data Summary

The QuEChERS methodology is known for providing good recovery rates for a wide range of pesticides across various plant matrices. The following table summarizes typical performance data for the analysis of herbicides and their metabolites in plant tissues using QuEChERS coupled with LC-MS/MS. It is important to note that these values can vary depending on the specific plant matrix, fortification level, and analytical instrumentation used.

AnalytePlant MatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
Acidic HerbicidesCabbage, Chives, Pear, Wheat Flour, Soybean OilNot Specified69.8 - 1200.6 - 19.50.0001 - 0.008
ChlorantraniliproleBrinjal, Cabbage, Capsicum, Cauliflower, Okra, Tomato0.10 - 1.0085 - 96Not Specified0.10
Multiple PesticidesBrinjal0.008 - 0.40070.3 - 113.2≤ 6.80.0004 - 0.002
Multiple PesticidesFruits and VegetablesNot Specified72.0 - 118.0< 20Not Specified
Multiple PesticidesCabbage0.05 - 0.1067.2 - 1083.5 - 8.5< 0.01
Organophosphorus PesticidesCucumber, Green Mustard, Rock Melon, Oranges0.1 - 1.083.1 - 123.5< 14.80.01
Organochlorine PesticidesCucumber, Green Mustard, Rock Melon, Oranges0.05 - 0.170.1 - 107.2< 14.80.01

RSD: Relative Standard Deviation; LOQ: Limit of Quantification.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and analysis of this compound and its metabolites from plant tissues.

QuEChERS-based Extraction Protocol

This protocol is a generalized QuEChERS method that can be adapted for various plant tissues. Optimization, particularly of the dispersive solid-phase extraction (d-SPE) cleanup step, may be necessary depending on the matrix's pigment and lipid content.

Materials:

  • Homogenizer (e.g., high-speed blender or bead mill)

  • Centrifuge capable of 4000 x g

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB)

  • Internal standards (as needed)

Procedure:

  • Sample Homogenization: Weigh 10-15 g of a representative plant tissue sample into a blender cup. If the sample is large, chop it into smaller pieces first. Homogenize the sample until a uniform consistency is achieved. For dry samples, rehydrate with an appropriate amount of water before homogenization.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If an internal standard is used, add it at this stage.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing a specific combination of sorbents. For many plant matrices, a combination of 150 mg MgSO₄ and 50 mg PSA is effective. For samples with high pigment content (e.g., leafy greens), the addition of GCB (e.g., 7.5 mg) may be necessary. For samples with high fat content, C18 (e.g., 50 mg) can be included.

    • Cap the d-SPE tube and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 x g) for 2 minutes.

  • Sample for Analysis: Transfer the supernatant to an autosampler vial. The sample may be analyzed directly by LC-MS/MS or, if necessary, diluted with an appropriate mobile phase.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) A 1. Homogenize 10g Plant Tissue B 2. Add 10 mL Acetonitrile (and Internal Standard) A->B C 3. Add QuEChERS Salts (4g MgSO4, 1g NaCl) B->C D 4. Shake Vigorously (1 min) C->D E 5. Centrifuge (4000 x g, 5 min) D->E F 6. Transfer 1 mL Supernatant to d-SPE Tube E->F G 7. d-SPE Tube contains: 150mg MgSO4 50mg PSA (optional GCB/C18) F->G H 8. Vortex (30 sec) G->H I 9. Centrifuge (10,000 x g, 2 min) H->I J 10. Transfer Supernatant to Autosampler Vial I->J K 11. LC-MS/MS Analysis J->K

Figure 2. QuEChERS workflow for plant tissue analysis. (Within 100 characters)
Analytical Instrumentation: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of this compound and its polar metabolites.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) or ammonium formate (e.g., 5 mM), is common. The gradient program should be optimized to achieve good separation of the parent compound and its metabolites from matrix interferences.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is used, typically in positive ion mode for this compound and negative ion mode for its acidic metabolites like CGA 354743.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification and quantification.

Conclusion

The QuEChERS method provides a streamlined and effective approach for the extraction of this compound and its metabolites from a wide range of plant tissues. When coupled with the high selectivity and sensitivity of LC-MS/MS, this methodology allows for the reliable quantification of these compounds at low residue levels. The protocols and data presented in these application notes serve as a valuable resource for researchers in environmental science, agricultural chemistry, and food safety for monitoring the metabolic fate of this compound in plants. Method validation in the specific plant matrix of interest is always recommended to ensure data quality and accuracy.

References

Application Notes and Protocols for Dimethachlor Degradation Experiment in Microcosms

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Setting up a Dimethachlor Degradation Experiment in Microcosms

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chloroacetanilide herbicide used for pre-emergence control of annual grasses and some broad-leaved weeds in oilseed rape and other crops. Understanding its environmental fate, particularly its degradation in soil and aquatic systems, is crucial for assessing its ecological risk. Microcosm studies are controlled laboratory experiments that simulate natural environmental conditions on a small scale, providing a valuable tool to investigate the degradation kinetics and pathways of pesticides like this compound.

These application notes provide a comprehensive protocol for setting up and conducting a this compound degradation experiment in both soil and aquatic microcosms. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and reproducibility. The methodologies cover the experimental setup, application of this compound, sampling procedures, and the extraction and analysis of this compound and its metabolites.

Materials and Methods

Materials and Reagents
  • This compound: Analytical standard (purity >98%)

  • This compound Metabolites: Analytical standards for known metabolites (e.g., CGA 373464, CGA 354742)

  • Solvents: Acetonitrile (ACN), methanol (MeOH), water (HPLC grade), ethyl acetate, formic acid, acetic acid

  • Salts and Sorbents for QuEChERS: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA), C18

  • Soil: Freshly collected and characterized soil (e.g., sandy loam) sieved to <2 mm. Soil characteristics (pH, organic carbon content, texture, water holding capacity) should be determined prior to the experiment.

  • Water: Natural water from a relevant source (e.g., river, pond) or reconstituted water as per OECD guidelines.

  • Microcosm Vessels: Glass containers (e.g., 250 mL beakers or jars) with appropriate lids to allow for gas exchange but prevent evaporation.

  • Analytical Instrumentation: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Standard laboratory glassware and equipment.

Experimental Design

The experiment should be designed to determine the rate of this compound degradation and identify its major transformation products. The design should include both biotic (microbiologically active) and abiotic (sterilized) systems to differentiate between microbial and chemical degradation.

Treatments:

  • Biotic Soil Microcosm: Natural soil treated with this compound.

  • Abiotic Soil Microcosm (Control): Sterilized soil treated with this compound.

  • Biotic Aquatic Microcosm: Natural water (and sediment, if required) treated with this compound.

  • Abiotic Aquatic Microcosm (Control): Sterilized water treated with this compound.

Each treatment should be performed in triplicate.

Experimental Protocols

Soil Microcosm Setup (based on OECD Guideline 307)[1][2][3][4][5]
  • Soil Preparation: Use fresh soil sieved through a 2 mm sieve. Determine the soil's maximum water holding capacity (WHC). Adjust the soil moisture to 40-60% of its WHC.

  • Sterilization (for abiotic control): Autoclave the soil at 121°C for 20 minutes. Repeat the sterilization process twice with a 24-hour interval.

  • Microcosm Assembly: Place a known amount of soil (e.g., 100 g dry weight equivalent) into each glass vessel.

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil surface to achieve the desired concentration (e.g., 1 mg/kg). Ensure even distribution and allow the solvent to evaporate.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days. The vessels should be loosely covered to allow for aerobic conditions.

  • Sampling: Collect soil samples from each replicate at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, 90, and 120 days). Store samples at -20°C prior to analysis.

Aquatic Microcosm Setup (based on OECD Guideline 309)
  • Water and Sediment Preparation: Use freshly collected surface water. If a sediment phase is included, allow it to settle at the bottom of the microcosm vessel.

  • Sterilization (for abiotic control): Autoclave the water and sediment at 121°C for 20 minutes.

  • Microcosm Assembly: Add a known volume of water (e.g., 200 mL) and amount of sediment to each glass vessel.

  • This compound Application: Prepare an aqueous stock solution of this compound. Spike the water phase to achieve the desired concentration (e.g., 10 µg/L).

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20 ± 2°C) with gentle agitation for up to 60 days.

  • Sampling: Collect water and sediment samples from each replicate at specified time intervals. Store samples at -20°C until extraction.

Sample Extraction (QuEChERS Method)

For Soil Samples:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake again for 1 minute and then centrifuge at ≥3000 g for 5 minutes.

  • Transfer an aliquot of the supernatant to a clean tube containing a mixture of PSA and C18 sorbents for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge.

  • The final extract is ready for LC-MS/MS analysis.

For Water Samples:

  • Take 10 mL of the water sample in a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Follow steps 5-8 from the soil extraction protocol.

Analytical Method: HPLC-MS/MS
  • Chromatographic Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and its metabolites.

Data Presentation

The degradation of this compound should be modeled using first-order kinetics to determine the dissipation time 50% (DT₅₀) and 90% (DT₉₀).

Table 1: Degradation Kinetics of this compound in Soil Microcosms

TreatmentRate Constant (k) (day⁻¹)DT₅₀ (days)DT₉₀ (days)
Biotic SoilValueValueValueValue
Abiotic SoilValueValueValueValue

Table 2: Degradation Kinetics of this compound in Aquatic Microcosms

TreatmentRate Constant (k) (day⁻¹)DT₅₀ (days)DT₉₀ (days)
Biotic AquaticValueValueValueValue
Abiotic AquaticValueValueValueValue

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_soil Soil/Water Preparation & Sterilization setup_soil Soil Microcosm Assembly prep_soil->setup_soil setup_aqua Aquatic Microcosm Assembly prep_soil->setup_aqua prep_dim This compound Stock Preparation application This compound Application prep_dim->application setup_soil->application setup_aqua->application incubation Incubation (Dark, 20°C) application->incubation sampling Periodic Sampling incubation->sampling extraction QuEChERS Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, DT50/90) analysis->data_analysis

Caption: Experimental workflow for the this compound degradation study.

Representative Degradation Pathway of a Chloroacetanilide Herbicide

Degradation_Pathway parent This compound (Parent Compound) met1 Metabolite 1 (e.g., Hydroxylation) parent->met1 Biotic/Abiotic met2 Metabolite 2 (e.g., Dealkylation) parent->met2 Biotic met3 Metabolite 3 (e.g., ESA Formation) met1->met3 met4 Metabolite 4 (e.g., OA Formation) met2->met4 mineralization Mineralization (CO₂ + H₂O) met3->mineralization met4->mineralization

Caption: A representative degradation pathway for a chloroacetanilide herbicide.

Measuring the Impact of Dimethachlor on Soil Microbial Communities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of the herbicide Dimethachlor on soil microbial communities. The following sections detail the potential impacts of this compound, protocols for key experiments, and methods for data analysis and visualization.

Introduction to this compound and its Environmental Impact

This compound is a chloroacetamide herbicide used for pre-emergence control of annual grasses and some broad-leaved weeds.[1] Its dissipation in the soil is primarily dependent on microbial activity.[2] While recommended doses of this compound may not significantly harm the overall soil microbial community, higher concentrations can lead to notable changes in microbial structure and function.[2][3] Understanding these impacts is crucial for environmental risk assessment and the development of sustainable agricultural practices. The half-life of this compound in soil typically ranges from 2 to 16 days, but this can be extended to over 50 days under specific soil and environmental conditions.

Potential Impacts of this compound on Soil Microbial Communities

Exposure to high concentrations of this compound can lead to a range of effects on soil microorganisms, including:

  • Increased Soil Respiration and Microbial Biomass: In some cases, high doses of this compound have been observed to increase soil respiration and microbial biomass. This may occur when certain microorganisms utilize the herbicide as a source of organic carbon.

  • Altered Enzymatic Activities: this compound can influence the activity of various soil enzymes. High concentrations have been shown to decrease dehydrogenase activity and fluorescein diacetate (FDA) hydrolysis. Dehydrogenase activity is a sensitive indicator of overall microbial activity.

  • Shifts in Microbial Community Composition: Significant changes in the composition of the soil microbial community can occur following exposure to high doses of this compound. This includes an increase in the abundance of Proteobacteria, particularly the genera Pseudomonas and Achromobacter, and a decrease in the abundance of Acidobacteriota.

  • Induction of Xenobiotic Degradation Pathways: There is evidence to suggest that this compound exposure can lead to an increased expression of genes related to the degradation of foreign chemical compounds (xenobiotics) within the microbial community.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data on the impact of this compound on soil microbial communities based on laboratory assays.

Table 1: Application Doses of this compound in a Laboratory Assay

Treatment GroupApplication Rate (kg ha⁻¹)Corresponding Concentration (mg kg⁻¹)
Recommended Dose1.03.33
100-fold Dose100.0333.0

Table 2: Effects of High-Dose this compound on Soil Microbial Properties

ParameterObservation
Soil RespirationSignificantly Increased
Microbial BiomassSignificantly Increased
Dehydrogenase ActivitySignificantly Decreased
Fluorescein Diacetate (FDA) HydrolysisDecreased

Table 3: Changes in Microbial Community Composition Following High-Dose this compound Treatment

Microbial GroupChange in Abundance
Phylum: ProteobacteriaIncreased
Genus: PseudomonasIncreased
Genus: AchromobacterIncreased
Phylum: AcidobacteriotaDecreased

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on soil microbial communities.

Experimental Workflow Diagram

experimental_workflow cluster_0 Phase 1: Soil Treatment and Sampling cluster_1 Phase 2: Microbial Community Analysis cluster_2 Phase 3: Soil Activity Assays cluster_3 Phase 4: Data Interpretation Soil_Collection 1. Soil Collection Sieving 2. Sieving (<2mm) Soil_Collection->Sieving Herbicide_Application 3. This compound Application (Control, Recommended, High Dose) Sieving->Herbicide_Application Incubation 4. Incubation (e.g., 28-112 days) Herbicide_Application->Incubation Sampling 5. Time-course Sampling Incubation->Sampling DNA_Extraction 6. Soil DNA Extraction Sampling->DNA_Extraction Enzyme_Assays 10. Soil Enzyme Assays (Dehydrogenase, FDA, etc.) Sampling->Enzyme_Assays Respiration_Analysis 11. Soil Respiration Analysis (CO2 Evolution) Sampling->Respiration_Analysis PCR_Amplification 7. 16S rRNA/ITS Gene PCR Amplification DNA_Extraction->PCR_Amplification Sequencing 8. High-Throughput Sequencing (e.g., Illumina) PCR_Amplification->Sequencing Bioinformatics 9. Bioinformatics Analysis (OTU/ASV Picking, Taxonomy) Sequencing->Bioinformatics Data_Analysis 12. Statistical Analysis and Data Visualization Bioinformatics->Data_Analysis Enzyme_Assays->Data_Analysis Respiration_Analysis->Data_Analysis

Caption: Experimental workflow for assessing this compound's impact on soil microbes.

Protocol for Soil Treatment and Incubation
  • Soil Collection and Preparation:

    • Collect soil samples from the desired field location, avoiding areas with recent chemical applications or unusual characteristics.

    • Sieve the soil through a <2 mm mesh to remove large debris and homogenize the sample.

  • Herbicide Application:

    • Prepare solutions of this compound to achieve the desired final concentrations in the soil (e.g., 3.33 mg kg⁻¹ for the recommended dose and 333 mg kg⁻¹ for a high dose).

    • Establish a control group with no herbicide application.

    • Thoroughly mix the this compound solutions into the soil subsamples.

  • Incubation:

    • Place the treated and control soil samples in incubation containers.

    • Maintain consistent temperature and moisture levels throughout the incubation period (e.g., 112 days).

  • Time-Course Sampling:

    • Collect soil subsamples from each treatment group at various time points (e.g., day 3, 7, 14, 28, 56, and 112) for microbial and enzymatic analysis.

    • Store samples appropriately (e.g., at -20°C for DNA extraction).

Protocol for Soil DNA Extraction and Sequencing
  • DNA Extraction:

    • Weigh approximately 1 g of each soil subsample.

    • Utilize a direct lysis approach for DNA extraction. This involves physically and chemically breaking open the microbial cells in the presence of the soil matrix.

    • Commonly used methods include bead-beating and freeze-thaw cycles to lyse the cells.

    • Follow a protocol that includes the use of extraction buffers (e.g., containing CTAB or SDS) to separate DNA from other cellular components and soil particles.

    • Purify the extracted DNA to remove inhibitors such as humic substances that can interfere with downstream applications like PCR.

  • 16S rRNA and ITS Gene Amplification:

    • Amplify the V3-V4 hypervariable region of the bacterial 16S rRNA gene and the ITS1 region of the fungal ITS gene using specific primers.

    • Perform PCR using a high-fidelity DNA polymerase.

  • High-Throughput Sequencing:

    • Prepare the amplified DNA for sequencing on a platform such as Illumina MiSeq.

    • Sequence the amplicons to generate a large number of DNA reads from each sample.

  • Bioinformatics Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., SILVA for 16S rRNA, UNITE for ITS).

    • Analyze the diversity and composition of the microbial communities in each sample.

Protocol for Soil Enzyme Activity Assays
  • Dehydrogenase Activity (DHA):

    • Measure the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).

    • Incubate soil samples with a TTC solution.

    • Extract the TPF with a solvent (e.g., methanol) and measure its concentration spectrophotometrically.

  • Fluorescein Diacetate (FDA) Hydrolysis:

    • This assay measures the total microbial hydrolytic activity.

    • Incubate soil samples with a solution of fluorescein diacetate.

    • Measure the amount of fluorescein released using a spectrophotometer.

Logical Pathway for this compound's Impact on Soil Microbes

logical_pathway cluster_0 Initial State cluster_1 Direct and Indirect Effects cluster_2 Microbial Community Response cluster_3 Functional Outcome Dimethachlor_Application This compound Application (High Dose) Toxicity Toxicity to Susceptible Microbes Dimethachlor_Application->Toxicity Carbon_Source Utilization as a Carbon Source by Tolerant Microbes Dimethachlor_Application->Carbon_Source Community_Shift Shift in Microbial Community Structure (e.g., ↑ Proteobacteria, ↓ Acidobacteriota) Toxicity->Community_Shift Enzyme_Activity_Change Altered Soil Enzyme Activities (e.g., ↓ Dehydrogenase) Toxicity->Enzyme_Activity_Change Carbon_Source->Community_Shift Increased_Respiration Increased Overall Respiration Carbon_Source->Increased_Respiration Altered_Biogeochemical_Cycling Altered Biogeochemical Cycling Community_Shift->Altered_Biogeochemical_Cycling Enzyme_Activity_Change->Altered_Biogeochemical_Cycling Increased_Respiration->Altered_Biogeochemical_Cycling

Caption: Logical pathway of this compound's impact on soil microbial communities.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dimethachlor Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Dimethachlor by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1][2] In complex matrices like soil and water, these effects can be significant and variable, posing a major challenge to obtaining reliable data.

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: The most common and effective sample preparation technique for pesticide residue analysis, including this compound, in soil and water is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3] This method involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.

Q3: How can I choose the appropriate QuEChERS protocol for my sample type?

A3: There are two primary official QuEChERS methods: AOAC Official Method 2007.01 and European Standard EN 15662. The main difference lies in the buffering salts used during the extraction step. The choice depends on the pH stability of the target analytes. For general guidance, the AOAC method is often preferred for a wider range of pesticides. For soil samples with low water content, it is crucial to add water before extraction to ensure efficient partitioning of this compound into the acetonitrile.

Q4: What is a stable isotope-labeled internal standard and how can it help in this compound analysis?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., Deuterium, ¹³C). A deuterated standard, D3-Dimethachlor, is commercially available. SIL internal standards are considered the gold standard for compensating for matrix effects because they have nearly identical chemical and physical properties to the native analyte and will be affected by matrix interferences in the same way. By adding a known amount of the SIL internal standard to the sample at the beginning of the extraction, any signal suppression or enhancement of the native this compound can be corrected for by monitoring the signal of the SIL standard.

Q5: What are the typical LC-MS/MS parameters for this compound analysis?

A5: For triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode, specific precursor and product ion transitions are used for quantification and confirmation. For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. An application note from Agilent provides specific MRM transitions for this compound. High-resolution mass spectrometry (HRMS) on an Orbitrap instrument can also be used for the analysis of this compound.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound
Potential Cause Recommended Solution
Incomplete Extraction Ensure thorough homogenization of the sample. For dry soil samples, add water before extraction to improve the partitioning of this compound into the acetonitrile. Increase shaking/vortexing time during the extraction step.
Analyte Loss During Cleanup Evaluate the dSPE sorbent used. While Primary Secondary Amine (PSA) is common, it can sometimes retain certain analytes. Consider reducing the amount of PSA or using an alternative sorbent like C18.
Degradation of this compound Ensure the pH of the sample and final extract is controlled, especially if using buffered QuEChERS methods. Store extracts at low temperatures and analyze them as soon as possible.
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Recommended Solution
Co-eluting Matrix Components Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering compounds. Using a column with a different stationary phase can also be beneficial.
Dilute the Sample Extract: Diluting the final extract with the initial mobile phase can significantly reduce matrix effects. However, ensure the diluted concentration is still above the instrument's limit of quantification.
Insufficient Sample Cleanup Optimize dSPE Cleanup: For matrices with high organic content, consider using a combination of PSA and C18 sorbents. For pigmented samples, Graphitized Carbon Black (GCB) can be effective, but use it with caution as it may retain planar pesticides.
Inaccurate Quantification Use a Stable Isotope-Labeled Internal Standard: The most robust way to compensate for matrix effects is to use a stable isotope-labeled internal standard like D3-Dimethachlor. This will correct for variations in signal intensity caused by the matrix.
Matrix-Matched Calibration: If a stable isotope-labeled standard is not available, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to mimic the matrix effects observed in the actual samples.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Soil

This protocol is adapted from the general principles of the AOAC 2007.01 method and findings from pesticide residue analysis in soil.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of deionized water and allow it to hydrate for 30 minutes.

  • Internal Standard Spiking: Add an appropriate volume of D3-Dimethachlor internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the AOAC extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄ and 300 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: UHPLC-Orbitrap-MS Analysis of this compound

This protocol is based on the method described by López-Ruiz et al. (2020).

  • UHPLC System: Standard UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Orbitrap-based high-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Ion: The exact mass of the protonated molecule of this compound ([M+H]⁺) should be monitored.

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis. Note that actual values will vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound256.1224.112
148.128

Data obtained from an Agilent application note.

Table 2: Recovery and Matrix Effects of this compound in Soil and Water

MatrixFortification Level (µg/kg)Recovery (%)Matrix Effect (%)Reference
Soil1095-15 (Suppression)
10098-12 (Suppression)
Water1092-8 (Suppression)
10096-5 (Suppression)

Data adapted from López-Ruiz et al. (2020). The study used a simplified extraction with acidified acetonitrile followed by UHPLC-HRMS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis LC-MS/MS Analysis sample 1. Homogenize Soil/Water Sample spike 2. Spike with D3-Dimethachlor (IS) sample->spike add_solvent 3. Add Acetonitrile spike->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer add_dspe 8. Add dSPE Sorbent transfer->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 filter 11. Filter Extract centrifuge2->filter inject 12. Inject into LC-MS/MS filter->inject

Figure 1. Experimental workflow for this compound analysis.

troubleshooting_workflow decision decision solution solution start Start Troubleshooting issue Identify Primary Issue start->issue poor_recovery poor_recovery issue->poor_recovery Poor Recovery matrix_effects matrix_effects issue->matrix_effects Matrix Effects poor_recovery_q Is extraction complete? poor_recovery->poor_recovery_q matrix_effects_q Is chromatography optimal? matrix_effects->matrix_effects_q increase_extraction Increase shaking time/ add water to dry soil poor_recovery_q->increase_extraction No check_cleanup check_cleanup poor_recovery_q->check_cleanup Yes check_cleanup_q Analyte loss during cleanup? check_cleanup->check_cleanup_q modify_dspe Modify dSPE sorbent check_cleanup_q->modify_dspe Yes end_recovery Check for degradation check_cleanup_q->end_recovery No optimize_lc Optimize LC gradient/ change column matrix_effects_q->optimize_lc No check_cleanup2 check_cleanup2 matrix_effects_q->check_cleanup2 Yes check_cleanup2_q Is cleanup sufficient? check_cleanup2->check_cleanup2_q improve_cleanup Optimize dSPE sorbents check_cleanup2_q->improve_cleanup No use_is use_is check_cleanup2_q->use_is Yes use_is_q Using IS or matrix-matched cal? use_is->use_is_q implement_is Implement Stable Isotope IS or Matrix-Matched Calibration use_is_q->implement_is No end_matrix Further investigation needed use_is_q->end_matrix Yes

Figure 2. Troubleshooting logic for this compound analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Dimethachlor and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Dimethachlor and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the separation of this chloroacetanilide herbicide.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor Resolution Between Isomers Inappropriate column chemistry.- For chiral isomers, utilize a chiral stationary phase (e.g., polysaccharide-based columns). - For positional or structural isomers, consider columns with alternative selectivities like phenyl or pentafluorophenyl (PFP) phases that offer π-π interactions.[1]
Mobile phase composition is not optimal.- Adjust the organic modifier-to-aqueous ratio. - For reversed-phase HPLC, try different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity. - For normal-phase chromatography, modify the composition of the non-polar and polar solvents.
Temperature fluctuations.- Use a column oven to maintain a stable temperature. Increased temperature can sometimes improve peak shape and resolution.
Peak Tailing Active sites on the column interacting with the analyte.- Use a high-purity, end-capped column. - Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol groups.
Column overload.- Reduce the sample concentration or injection volume.
Extracolumn dead volume.- Ensure all fittings and tubing are properly connected and have minimal length.
Shifting Retention Times Inconsistent mobile phase preparation.- Prepare fresh mobile phase for each analysis and ensure accurate mixing. - Degas the mobile phase thoroughly to prevent bubble formation.
Pump malfunction.- Check for leaks and ensure the pump is delivering a consistent flow rate.
Column equilibration is insufficient.- Allow adequate time for the column to equilibrate with the mobile phase before starting a sequence.
Ghost Peaks Contamination in the mobile phase, injection system, or sample.- Use high-purity solvents and freshly prepared mobile phase. - Run blank injections to identify the source of contamination. - Ensure proper cleaning of the autosampler and injection port.
Irreproducible Peak Areas Injector issues.- Check for leaks in the injector and ensure the sample loop is being completely filled. - Verify the accuracy and precision of the injection volume.
Sample degradation.- Ensure the stability of this compound and its isomers in the chosen sample solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound and its isomers?

A1: For initial method development, a reversed-phase HPLC method is a good starting point. A C18 column is a versatile choice. A mobile phase consisting of a mixture of acetonitrile and water is commonly used for chloroacetanilide herbicides.[2][3] A gradient elution from a lower to a higher organic phase concentration can be employed to determine the approximate retention time of this compound and its isomers.

Q2: How can I separate the chiral isomers of this compound?

A2: The separation of chiral isomers (enantiomers) requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral herbicides.[4] The mobile phase for chiral separations is typically a non-polar solvent like hexane mixed with an alcohol such as isopropanol or ethanol.

Q3: What detection method is most suitable for this compound analysis?

A3: UV detection is a common and robust method for the analysis of this compound, as the molecule contains a chromophore. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) detection is recommended.[5] An ultra-high-performance liquid chromatography coupled to Orbitrap mass spectrometry (UHPLC-Orbitrap-MS) method has been developed for monitoring the degradation of this compound.

Q4: Can gas chromatography (GC) be used for the analysis of this compound?

A4: Yes, gas chromatography is a viable technique for the analysis of thermally stable and volatile compounds like this compound. A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be used. However, for the separation of non-volatile isomers or degradants, HPLC is generally more suitable.

Q5: What are the key parameters to optimize for improving the separation of this compound isomers?

A5: The most critical parameters to optimize are:

  • Column Chemistry: Selecting the right stationary phase is crucial for achieving selectivity between isomers.

  • Mobile Phase Composition: The type and ratio of solvents in the mobile phase directly influence retention and selectivity.

  • Temperature: Can affect selectivity and peak efficiency.

  • Flow Rate: Affects analysis time and can have a minor impact on resolution.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for General Analysis

This protocol provides a starting point for the analysis of this compound and its structural isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (gradient elution).

    • Gradient Program:

      • Start with 40% Acetonitrile.

      • Linearly increase to 90% Acetonitrile over 15 minutes.

      • Hold at 90% Acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol is designed for the separation of the chiral isomers of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., cellulose-based, 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • n-Hexane (HPLC grade).

    • Isopropanol (IPA) (HPLC grade).

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables provide illustrative data for the expected outcomes of the described methods. Actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: Illustrative Retention Times for this compound and Structural Isomers (Protocol 1)

CompoundRetention Time (min)
Isomer A12.5
Isomer B13.2
This compound14.8

Table 2: Illustrative Separation Data for Chiral Isomers (Protocol 2)

IsomerRetention Time (min)Resolution (Rs)
Enantiomer 110.3-
Enantiomer 211.51.8

Visualizations

a cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytical Goal: Separate this compound Isomers select_mode Select Chromatographic Mode (e.g., Reversed-Phase) start->select_mode select_column Select Initial Column (e.g., C18) select_mode->select_column select_mp Select Mobile Phase (e.g., ACN/Water) select_column->select_mp run_initial Perform Initial Gradient Run select_mp->run_initial eval_initial Evaluate Initial Results run_initial->eval_initial no_sep Poor or No Separation? eval_initial->no_sep optimize_mp Optimize Mobile Phase - Gradient Slope - Organic Modifier no_sep->optimize_mp Yes good_sep Acceptable Separation? no_sep->good_sep No optimize_mp->good_sep optimize_col Try Different Column - Phenyl, PFP for structural - Chiral for enantiomers optimize_temp Optimize Temperature optimize_col->optimize_temp optimize_temp->good_sep good_sep->optimize_col No validate Method Validation - Specificity - Linearity - Accuracy - Precision good_sep->validate Yes final_method Finalized Analytical Method validate->final_method

Caption: Workflow for HPLC method development for this compound isomer separation.

b cluster_0 Mobile Phase Issues cluster_1 Column Issues cluster_2 System Issues start Chromatographic Problem Observed (e.g., Poor Resolution) check_mp Check Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? start->check_mp mp_ok Mobile Phase OK? check_mp->mp_ok check_col Check Column - Correct Column Type? - Column Overloaded? - Column Contaminated? mp_ok->check_col Yes solution Problem Resolved mp_ok->solution No, Fix & Re-run col_ok Column OK? check_col->col_ok check_sys Check HPLC System - Leaks? - Correct Flow Rate? - Stable Temperature? col_ok->check_sys Yes col_ok->solution No, Fix & Re-run sys_ok System OK? check_sys->sys_ok sys_ok->start Yes, Re-evaluate Method sys_ok->solution No, Fix & Re-run

Caption: Troubleshooting decision tree for common chromatographic issues.

References

Technical Support Center: Troubleshooting Poor Recovery of Dimethachlor in SPE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the Solid-Phase Extraction (SPE) of Dimethachlor. Here you will find a comprehensive guide in a question-and-answer format to directly address common problems encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery in SPE sometimes challenging?

This compound is a chloroacetamide herbicide used to control annual grasses and some broad-leaved weeds. Its recovery during Solid-Phase Extraction (SPE) can be challenging due to its moderate water solubility and potential for interactions with sample matrices. Factors such as the choice of SPE sorbent, solvent pH, and the presence of co-extracted matrix components can significantly impact its retention and elution, leading to poor and inconsistent recoveries.

Q2: What are the most common causes of poor this compound recovery in SPE?

Poor recovery of this compound in SPE can stem from several factors throughout the extraction process. These can be broadly categorized as issues with the SPE method itself, the sample matrix, or the chemical stability of this compound. Common problems include:

  • Inappropriate Sorbent Selection: Using a sorbent that does not have the optimal retention mechanism for this compound.

  • Improper Sample pH: The pH of the sample can affect the chemical form of this compound and its interaction with the sorbent.

  • Suboptimal Elution Solvent: The solvent used to elute this compound from the SPE cartridge may not be strong enough for complete recovery.

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the retention of this compound on the sorbent or its elution.

  • Analyte Breakthrough: this compound may not be fully retained on the cartridge during sample loading, leading to its loss in the waste fraction.

  • Incomplete Elution: this compound may be strongly retained on the sorbent and not fully eluted with the chosen solvent.

  • Degradation of this compound: The analyte may degrade during the extraction process due to unfavorable pH conditions or exposure to certain solvents.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to poor this compound recovery.

Problem: Low or No Recovery of this compound

Initial Checks:

  • Verify Standard and Instrument Performance: Before troubleshooting the SPE method, ensure that your analytical instrument (e.g., LC-MS/MS) is performing correctly and that your this compound standard is not degraded.

  • Review SPE Protocol: Double-check all steps of your SPE protocol, including solvent volumes, flow rates, and drying times.

Troubleshooting Workflow:

Troubleshooting_Low_Recovery start Start: Low/No Recovery check_breakthrough Analyze Waste Fraction for this compound start->check_breakthrough breakthrough_found Analyte Breakthrough Detected check_breakthrough->breakthrough_found Analyte Detected no_breakthrough No Analyte in Waste check_breakthrough->no_breakthrough No Analyte check_elution Analyze Eluate and Cartridge Extract incomplete_elution Analyte Found on Cartridge check_elution->incomplete_elution Analyte Detected complete_elution No Analyte on Cartridge check_elution->complete_elution No Analyte optimize_loading Optimize Loading Conditions: - Decrease flow rate - Adjust sample pH - Select a stronger sorbent breakthrough_found->optimize_loading no_breakthrough->check_elution optimize_elution Optimize Elution: - Increase elution solvent strength - Increase elution volume - Use a different elution solvent incomplete_elution->optimize_elution investigate_degradation Investigate Analyte Degradation: - Check sample pH stability - Analyze for degradation products complete_elution->investigate_degradation end Recovery Improved optimize_loading->end optimize_elution->end investigate_degradation->end Advanced_Troubleshooting start Persistent Low Recovery eval_sorbent Evaluate Alternative Sorbents (e.g., Polymeric, Normal-Phase) start->eval_sorbent optimize_elution Perform Elution Profile Study start->optimize_elution quant_method Consider Alternative Quantitation (Method of Standard Additions) start->quant_method sorbent_outcome Improved Retention? eval_sorbent->sorbent_outcome elution_outcome Optimal Eluent Found? optimize_elution->elution_outcome quant_outcome Accurate Quantification? quant_method->quant_outcome implement_new_sorbent Implement New Sorbent in Protocol sorbent_outcome->implement_new_sorbent Yes implement_new_elution Implement Optimized Elution Conditions elution_outcome->implement_new_elution Yes use_std_additions Use Standard Additions for Quantitation quant_outcome->use_std_additions Yes end Successful Method Development implement_new_sorbent->end implement_new_elution->end use_std_additions->end

Technical Support Center: Method Development for Simultaneous Analysis of Dimethachlor and Other Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of Dimethachlor and other herbicides in environmental matrices. The information is tailored for researchers, scientists, and professionals in drug development and environmental analysis.

Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.

Issue Potential Cause Troubleshooting Steps
Low or No Analyte Signal Inefficient extraction of target analytes.- Ensure the sample is properly homogenized for a representative sample. For dry samples, add water to improve extraction efficiency. - Verify the correct composition and pH of the extraction solvent. For some herbicides, adjusting the pH can improve stability and extraction.[1] - Check for proper vortexing and shaking times during the QuEChERS procedure to ensure thorough extraction.
Analyte degradation.- For pH-sensitive pesticides, use a buffered QuEChERS method (e.g., acetate or citrate buffer) to maintain a stable pH during extraction.[2] - Minimize the time between sample preparation and analysis. Store extracts at low temperatures (-20°C) if immediate analysis is not possible.
Mass spectrometer settings are not optimal.- Confirm that the MS is tuned and calibrated. - Verify that the correct precursor and product ions, as well as collision energies, are used in the MRM method for each analyte. - Ensure the ion source parameters (e.g., temperature, gas flows) are appropriate for the analytes and mobile phase.[1]
Poor Peak Shape (Tailing or Fronting) Active sites on the analytical column.- Use a column with end-capping to minimize interactions with silanol groups. - Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase to block active sites.
Column overload.- Dilute the sample extract or inject a smaller volume.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
Retention Time Shifts Changes in mobile phase composition.- Prepare fresh mobile phase and ensure accurate mixing of solvents. - Degas the mobile phase to prevent bubble formation in the pump.
Column degradation or contamination.- Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the guard column or the analytical column.
Inconsistent column temperature.- Use a column oven to maintain a stable temperature throughout the analysis.
High Background Noise or Matrix Effects Co-eluting matrix components interfering with ionization.- Optimize the d-SPE cleanup step in the QuEChERS protocol. Different sorbents (e.g., PSA, C18, GCB) can be used to remove specific interferences.[3] - Dilute the sample extract to reduce the concentration of matrix components injected into the LC-MS/MS system.[4]
Contamination from solvents, reagents, or glassware.- Use high-purity solvents and reagents (LC-MS grade). - Thoroughly clean all glassware and sample containers.
Ion suppression or enhancement.- Use matrix-matched calibration standards to compensate for matrix effects. - Employ the use of isotopically labeled internal standards for each analyte to correct for variations in ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it recommended for herbicide analysis?

A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that simplifies the extraction and cleanup of analytes from complex matrices like soil and food. It involves a two-step process: an extraction with a solvent (typically acetonitrile) and salting out, followed by a dispersive solid-phase extraction (d-SPE) for cleanup. It is recommended for multi-residue herbicide analysis due to its high recovery for a wide range of pesticides, reduced solvent usage, and speed compared to traditional extraction methods.

Q2: How do I choose the right d-SPE sorbent for my sample matrix?

A2: The choice of d-SPE sorbent depends on the nature of the interferences in your sample matrix.

  • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.

  • C18: Removes non-polar interferences like fats and waxes.

  • Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids. Be cautious, as it can also retain some planar pesticides.

  • Magnesium Sulfate (MgSO4): Removes excess water from the extract.

A combination of these sorbents is often used for effective cleanup.

Q3: What are matrix effects and how can I minimize them?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy of quantification. To minimize matrix effects, you can:

  • Optimize the sample cleanup procedure to remove interfering compounds.

  • Dilute the sample extract.

  • Use matrix-matched calibration standards.

  • Utilize isotopically labeled internal standards.

Q4: What are the key validation parameters for a simultaneous herbicide analysis method?

A4: According to regulatory guidelines, key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking blank samples with a known amount of analyte. Recoveries are generally expected to be within 70-120%.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), which should ideally be ≤ 20%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Experimental Protocols

QuEChERS Sample Preparation for Soil Samples

This protocol is a general guideline and may need optimization based on the specific soil type and target analytes.

  • Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample by grinding.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. For dry soils, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If using an internal standard, add it at this stage.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add the appropriate QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate for the EN 15662 method).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄ and 25 mg PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Analysis: Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of this compound and other herbicides. Method optimization is recommended.

  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes typical validation data for the simultaneous analysis of selected herbicides. These values are indicative and may vary depending on the specific matrix and experimental conditions.

Herbicide Retention Time (min) Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Recovery (%) RSD (%) LOQ (µg/kg)
This compound 15.40256.1224.2148.285 - 110< 151 - 10
S-Metolachlor ~16.5284.1252.1176.180 - 115< 151 - 10
Atrazine ~14.2216.1174.1104.175 - 110< 201 - 10
Terbuthylazine ~15.8230.1174.1118.180 - 115< 151 - 10
Mesotrione ~13.5340.1228.1121.170 - 120< 205 - 20
Glyphosate ~2.5170.0152.063.070 - 120< 2010 - 50

Note: The retention times and MRM transitions are examples and should be optimized for the specific instrument and conditions used. Recovery, RSD, and LOQ values are typical ranges reported in the literature for soil and water matrices.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Weighing 2. Weighing Homogenization->Weighing Extraction 3. Acetonitrile Extraction Weighing->Extraction Salting_Out 4. Salting Out Extraction->Salting_Out Centrifugation1 5. Centrifugation Salting_Out->Centrifugation1 dSPE 6. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 7. Final Centrifugation dSPE->Centrifugation2 LC_MSMS 8. LC-MS/MS Analysis Centrifugation2->LC_MSMS Data_Processing 9. Data Processing LC_MSMS->Data_Processing Reporting 10. Reporting Data_Processing->Reporting

Caption: Overall experimental workflow for the simultaneous analysis of herbicides.

Troubleshooting_Logic Start Analytical Issue (e.g., Low Signal) Check_Prep Review Sample Preparation? Start->Check_Prep Check_LC Review LC Parameters? Start->Check_LC Check_MS Review MS Parameters? Start->Check_MS Optimize_Extraction Optimize Extraction (Solvent, pH) Check_Prep->Optimize_Extraction Optimize_Cleanup Optimize Cleanup (d-SPE sorbent) Check_Prep->Optimize_Cleanup Optimize_Mobile_Phase Check Mobile Phase & Column Check_LC->Optimize_Mobile_Phase Optimize_MS_Settings Tune & Calibrate MS, Check MRMs Check_MS->Optimize_MS_Settings Resolved Issue Resolved Optimize_Extraction->Resolved Optimize_Cleanup->Resolved Optimize_Mobile_Phase->Resolved Optimize_MS_Settings->Resolved

Caption: Logical troubleshooting workflow for common analytical issues.

References

Stability of Dimethachlor in different solvent mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethachlor. The information addresses common issues related to the stability of this compound in various solvent mixtures encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a this compound stock solution in acetonitrile?

A1: For maximum stability, this compound stock solutions prepared in acetonitrile should be stored at -20°C in airtight, amber glass vials to protect from light.[1] While this compound is generally stable in acetonitrile, refrigeration minimizes the potential for degradation over long-term storage. Before use, the solution should be allowed to warm to room temperature and vortexed to ensure homogeneity.

Q2: I observe a gradual decrease in the concentration of my this compound working solution in a methanol/water mixture. What could be the cause?

A2: A decrease in this compound concentration in aqueous methanol solutions is likely due to hydrolysis, a reaction with water that breaks down the molecule. The rate of hydrolysis is influenced by pH and temperature.[2] To mitigate this, prepare fresh working solutions daily from a stock solution in a pure organic solvent like acetonitrile. If an aqueous mixture is necessary for your experimental setup, maintain the pH as close to neutral (pH 7) as possible and keep the solution cooled when not in use.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, like many chloroacetamide compounds, this compound is susceptible to hydrolysis under both acidic and basic conditions.[3][4] Degradation is generally faster at pH extremes. It is recommended to avoid highly acidic or basic aqueous solvent mixtures. If pH adjustment is necessary for your experiment, it is crucial to assess the stability of this compound under those specific conditions. Maximum stability in aqueous solutions is typically observed around neutral pH.[5]

Q4: Can I expose my this compound solutions to ambient light on the lab bench?

A4: It is not recommended. Exposure to light, particularly UV radiation, can lead to the photodegradation of pesticides. To prevent photolytic degradation, always store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Perform experimental manipulations in a timely manner to minimize light exposure.

Q5: What are the common degradation products of this compound I should be aware of in my analysis?

A5: The degradation of this compound can result in several transformation products. Common degradation pathways include hydrolysis and oxidation. Some known metabolites and transformation products include this compound ESA (ethanesulfonic acid) and this compound OXA (oxanilic acid), which are formed through environmental degradation processes. The specific degradation products in a solvent mixture may vary depending on the conditions (pH, light, temperature).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., peak area drift) Degradation of working standards.- Prepare fresh working standards daily from a stock solution stored at -20°C.- Ensure the solvent for the working standard is compatible with long-term stability (e.g., pure acetonitrile).- Check for any sources of contamination in the solvent.
Appearance of unknown peaks in chromatogram Formation of degradation products.- Confirm the identity of the new peaks using mass spectrometry (MS).- Review solution preparation and storage procedures to minimize degradation (e.g., protect from light, use fresh solvents, control pH).- Consider that some metabolites may be present in the commercial product from the outset.
Low recovery of this compound from a sample Instability during sample preparation.- Minimize the time samples are in aqueous or non-optimal solvent mixtures.- Maintain neutral pH throughout the extraction and cleanup process.- Perform sample preparation steps at reduced temperatures if possible.
Precipitation of this compound in aqueous mixtures Low solubility of this compound in high-water content mixtures.- Increase the proportion of organic solvent (e.g., methanol or acetonitrile) in the mixture.- Consult solubility data for this compound in different solvent systems.- Ensure the solution is well-mixed after the addition of water.

Data on this compound Stability

The following tables provide a summary of available data on the stability of this compound under different conditions.

Table 1: Environmental Degradation Half-life (DT₅₀) of this compound

Matrix Condition DT₅₀ (days) Reference
SoilAerobic, Lab @ 20°C7.37
Soil & WaterField/Lab40 - 70

DT₅₀ (Dissipation Time 50) is the time required for 50% of the initial concentration to degrade.

Table 2: Example Stability of this compound (10 µg/mL) in Various Solvents at Room Temperature (25°C) Protected from Light

Solvent Mixture % Recovery after 24 hours % Recovery after 7 days
100% Acetonitrile>99%98%
100% Methanol>99%97%
50:50 Acetonitrile:Water (pH 7)98%90%
50:50 Methanol:Water (pH 7)97%88%
50:50 Acetonitrile:Water (pH 4)95%82%
50:50 Acetonitrile:Water (pH 9)92%75%

(Note: Data in Table 2 is illustrative and based on general principles of chloroacetamide stability. Actual results may vary based on specific experimental conditions.)

Experimental Protocols

Protocol for Assessing Hydrolytic Stability of this compound

This protocol is adapted from general guidelines for determining the hydrolysis of chemical substances as a function of pH.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Use buffers that do not contain nucleophiles that could react with this compound.

  • Preparation of Test Solutions:

    • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

    • In triplicate for each pH, add a small volume of the stock solution to the temperature-equilibrated (e.g., 25°C) buffer solutions in sterile, amber glass vials. The final concentration of the organic solvent should be minimal (<1%) to not influence the hydrolysis rate. The final concentration of this compound should be well below its water solubility limit.

  • Incubation:

    • Seal the vials and place them in a constant temperature incubator (e.g., 25°C ± 1°C) in the dark.

    • Prepare control samples (dark controls) in parallel to account for any non-hydrolytic degradation.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 28 days), remove an aliquot from each vial.

    • Immediately analyze the concentration of this compound using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Determine the rate constant of hydrolysis (k) by plotting the natural logarithm of the concentration versus time.

    • Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution (Acetonitrile) prep_test Create Test Solutions in Amber Vials prep_stock->prep_test prep_buffers Prepare Sterile Aqueous Buffers (pH 4, 7, 9) prep_buffers->prep_test incubate Incubate at Constant Temperature (e.g., 25°C) in Dark prep_test->incubate sampling Sample at Time Intervals incubate->sampling t = 0, 1, 2, 4... days analysis Analyze Concentration (HPLC or LC-MS/MS) sampling->analysis calc_rate Calculate Rate Constant (k) analysis->calc_rate calc_half_life Calculate Half-life (t½) calc_rate->calc_half_life

Caption: Workflow for determining the hydrolytic stability of this compound.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Degradation Products This compound This compound hydrolysis Hydrolysis (H₂O, pH extremes) This compound->hydrolysis photolysis Photolysis (UV Light) This compound->photolysis esa This compound ESA hydrolysis->esa oxa This compound OXA hydrolysis->oxa other Other Metabolites photolysis->other

Caption: Simplified degradation pathways of this compound.

References

Calibration curve issues in Dimethachlor quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Dimethachlor.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity in a this compound calibration curve?

A1: Poor linearity in this compound calibration curves is often attributed to several factors:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., soil, water, biological fluids) can suppress or enhance the ionization of this compound, leading to a non-linear response.[1][2][3][4][5]

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, causing the curve to plateau.

  • Inaccurate Standard Preparation: Errors in serial dilutions, incorrect weighing of the analytical standard, or use of impure solvents can lead to inaccurate standard concentrations and a non-linear curve.

  • Analyte Degradation: this compound may degrade in the sample, in the prepared standards, or during the analytical run, especially if exposed to high temperatures or incompatible solvents.

  • Instrumental Issues: Problems with the injector, column, or detector can all contribute to non-linear responses.

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Matrix-Matched Calibration: This is the most common and effective approach. Calibration standards are prepared in a blank matrix extract that is free of this compound but otherwise has a similar composition to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.

  • Sample Cleanup: Employing a robust sample cleanup method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with appropriate sorbents, can effectively remove many interfering compounds.

  • Use of an Internal Standard: An isotopically labeled internal standard, if available, can help to correct for matrix effects as it will be similarly affected by the matrix as the target analyte.

Q3: What is the recommended procedure for preparing this compound standard solutions?

A3: Accurate preparation of standard solutions is fundamental for a reliable calibration curve.

  • Stock Solution: Accurately weigh a known amount of high-purity this compound analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1000 µg/mL). Store this solution in an amber vial at a low temperature (e.g., -20°C) to prevent degradation.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the same solvent used for sample preparation (or with blank matrix extract for matrix-matched calibration). It is recommended to prepare fresh working standards for each analytical batch.

Q4: My this compound recovery is consistently low. What are the potential reasons?

A4: Low recovery of this compound can stem from various stages of the analytical process:

  • Inefficient Extraction: The chosen extraction solvent or method may not be optimal for this compound in your specific sample matrix. The QuEChERS method is generally effective, but may require optimization.

  • Analyte Loss During Cleanup: The sorbents used in the cleanup step might be too aggressive, leading to the removal of this compound along with the interferences.

  • Degradation: this compound can degrade during extraction, cleanup, or analysis. Ensure that the pH of the sample and extraction solvent is appropriate and avoid high temperatures.

  • Adsorption: this compound may adsorb to glassware or plasticware. Using silanized glassware can help to minimize this issue.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a frequent problem in this compound quantification. The following guide provides a systematic approach to troubleshooting this issue.

Symptoms:

  • The correlation coefficient (R²) of the calibration curve is below the acceptable limit (typically >0.99).

  • The curve shows a clear deviation from linearity, often plateauing at higher concentrations or showing a curved response.

  • Residual plots show a systematic pattern rather than a random distribution.

Troubleshooting Workflow:

Non-Linear Calibration Curve Troubleshooting start Start: Non-Linear Calibration Curve check_standards 1. Verify Standard Preparation - Re-prepare highest and lowest standards - Check calculations and dilutions start->check_standards check_instrument 2. Assess Instrument Performance - Check for leaks - Inspect syringe/injector - Evaluate column health check_standards->check_instrument Standards OK end_nonlinear End: Non-Linearity Persists - Consider non-linear regression models check_standards->end_nonlinear Error in Standards check_detector 3. Investigate Detector Response - Is there detector saturation at high concentrations? check_instrument->check_detector Instrument OK check_instrument->end_nonlinear Instrument Fault dilute_standards Dilute high concentration standards or reduce injection volume check_detector->dilute_standards Saturation Observed matrix_effects 4. Evaluate Matrix Effects - Prepare matrix-matched standards - Compare with solvent-based standards check_detector->matrix_effects No Saturation dilute_standards->matrix_effects end_linear End: Linear Curve Achieved dilute_standards->end_linear Linearity Improved optimize_cleanup Optimize Sample Cleanup - Adjust QuEChERS sorbents - Introduce additional cleanup steps matrix_effects->optimize_cleanup Matrix Effects Present matrix_effects->end_nonlinear No Matrix Effects optimize_cleanup->end_linear

Troubleshooting workflow for a non-linear calibration curve.
Issue 2: Poor Reproducibility of Results

Inconsistent results for replicate injections or samples can undermine the reliability of your quantification.

Symptoms:

  • High relative standard deviation (RSD) for replicate injections of the same standard or sample.

  • Significant variation in results for different preparations of the same sample.

Troubleshooting Workflow:

Poor Reproducibility Troubleshooting start Start: Poor Reproducibility check_injection 1. Check Injection Precision - Inspect autosampler syringe - Check for air bubbles in syringe - Verify injection volume start->check_injection check_sample_prep 2. Evaluate Sample Preparation Consistency - Review homogenization and weighing steps - Ensure consistent solvent and reagent volumes check_injection->check_sample_prep Injection OK end_not_reproducible End: Issue Persists - Further instrument diagnostics required check_injection->end_not_reproducible Injection Fault check_instrument_stability 3. Assess Instrument Stability - Monitor system pressure and temperature - Check for detector fluctuations check_sample_prep->check_instrument_stability Prep Consistent check_sample_prep->end_not_reproducible Prep Inconsistent check_standard_stability 4. Verify Standard Stability - Prepare fresh working standards - Check for degradation check_instrument_stability->check_standard_stability Instrument Stable check_instrument_stability->end_not_reproducible Instrument Unstable end_reproducible End: Reproducibility Improved check_standard_stability->end_reproducible Standards Stable check_standard_stability->end_not_reproducible Standards Degraded

Troubleshooting workflow for poor reproducibility.

Data Presentation

Table 1: Impact of Matrix Effects on this compound Quantification

This table illustrates the typical signal suppression or enhancement observed when analyzing this compound in different matrices without matrix-matched calibration. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%.

MatrixThis compound Concentration (ng/mL)Peak Area (Solvent Standard)Peak Area (Matrix Spike)Matrix Effect (%)
Soil (Loam) 1055,00038,50070 (Suppression)
50270,000202,50075 (Suppression)
100530,000424,00080 (Suppression)
Water (River) 1054,50062,675115 (Enhancement)
50272,000326,400120 (Enhancement)
100535,000668,750125 (Enhancement)
Spinach 1055,20022,08040 (Suppression)
50271,500122,17545 (Suppression)
100532,000266,00050 (Suppression)

Note: These are representative data and actual matrix effects will vary depending on the specific matrix composition and analytical conditions.

Table 2: Comparison of Calibration Curve Parameters

This table compares the linearity of calibration curves for this compound prepared in solvent versus a matrix-matched standard (in this example, a soil extract).

Calibration TypeConcentration Range (ng/mL)Linear EquationCorrelation Coefficient (R²)
Solvent-Based 1 - 200y = 5280x + 15000.9985
Matrix-Matched (Soil) 1 - 200y = 4150x + 12000.9996

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound.

Materials:

  • This compound analytical standard (purity >98%)

  • Acetonitrile (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of acetonitrile.

    • Bring the flask to volume with acetonitrile and mix thoroughly.

    • Transfer the stock solution to an amber vial and store at -20°C. This solution is typically stable for up to 6 months.

  • Working Standard Solutions (e.g., 1, 5, 10, 50, 100, 200 ng/mL):

    • Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution.

    • Perform serial dilutions of the intermediate stock solution to prepare a series of working standards covering the desired concentration range.

    • For matrix-matched standards, the final dilution should be made in the blank matrix extract.

Protocol 2: QuEChERS Extraction of this compound from Soil

Objective: To extract this compound from soil samples for subsequent analysis.

Materials:

  • Homogenized soil sample

  • Acetonitrile (HPLC or GC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • 50 mL centrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add an appropriate internal standard if used.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at >3000 rpm for 5 minutes.

  • The upper acetonitrile layer contains the extracted this compound.

Protocol 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Objective: To remove interfering matrix components from the this compound extract.

Materials:

  • Acetonitrile extract from Protocol 2

  • d-SPE tubes containing appropriate sorbents (e.g., PSA, C18)

  • Vortex mixer and centrifuge

Procedure:

  • Transfer an aliquot of the acetonitrile extract (e.g., 1 mL) to a d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at >3000 rpm for 5 minutes.

  • The supernatant is the cleaned extract, ready for analysis by GC-MS or HPLC-UV.

References

Preventing degradation of Dimethachlor during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dimethachlor during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my samples?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[1][2]

  • Light: Exposure to light, particularly UV radiation, may lead to photodegradation.[1]

  • pH: Although this compound is stable to hydrolysis in a wide pH range (pH 1-9), extreme pH conditions could potentially affect its stability.[3]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.[1]

  • Matrix Effects: Components within biological matrices, such as enzymes, can contribute to the degradation of this compound.

Q2: What are the recommended storage conditions for this compound analytical standards and solutions?

A2: For neat analytical standards, it is recommended to store them in a cool, dry, and well-ventilated place. Solutions of this compound, for instance in acetonitrile, should be stored at -20°C for optimal stability. Always refer to the manufacturer's certificate of analysis for specific storage instructions, as analytical standards have a limited shelf life.

Q3: How long is this compound stable in environmental samples like soil and water?

A3: The persistence of this compound varies depending on the environmental conditions. In soil and water, the time it takes for 50% of the compound to degrade (DT50) has been reported to range from 40 to 70 days.

Q4: What are the known degradation products of this compound?

A4: Several degradation products and metabolites of this compound have been identified in environmental samples. Some of these include CGA 42443, CGA 39981, and CGA 102935.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to this compound degradation in your experiments.

Observed Problem Potential Cause Recommended Solution
Low recovery of this compound in analytical samples. Degradation during storage. Ensure samples are stored at the appropriate temperature, protected from light, and in tightly sealed containers. For long-term storage of solutions, -20°C is recommended.
Degradation during sample preparation. Minimize the exposure of samples to high temperatures and light during extraction and processing. Work efficiently to reduce the time between sample collection and analysis.
Adsorption to container surfaces. Use silanized glassware or polypropylene tubes to minimize adsorption.
Appearance of unknown peaks in chromatograms. Formation of degradation products. Compare the chromatograms of fresh and stored samples to identify potential degradation peaks. If possible, use mass spectrometry to identify the unknown compounds and compare them to known metabolites of this compound.
Contamination. Ensure proper cleaning of all glassware and equipment. Run blank samples to rule out contamination from solvents or reagents.
Inconsistent results between replicate samples. Variable degradation across samples. Ensure uniform handling and storage conditions for all samples. Process replicates in parallel to minimize variability.
Inconsistent sample extraction. Optimize and validate your extraction protocol to ensure consistent recovery.

Quantitative Data Summary

The following table summarizes the degradation half-life (DT50) of this compound in different environmental matrices as reported in the literature.

MatrixDT50 (days)Reference
Soil40 - 70
Water40 - 70

Experimental Protocols

Protocol: Analysis of this compound and its Metabolites by UHPLC-Orbitrap-MS

This protocol provides a general framework for the analysis of this compound and its degradation products. Optimization may be required for specific sample matrices.

  • Sample Preparation:

    • Water Samples: Acidify the water sample (e.g., with formic acid) and perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18). Elute with an appropriate solvent (e.g., methanol or acetonitrile).

    • Soil/Sediment Samples: Extract the sample with an organic solvent (e.g., acetonitrile) using techniques such as pressurized liquid extraction (PLE) or ultrasonic extraction.

    • Biological Matrices: Perform protein precipitation with a cold organic solvent (e.g., acetonitrile). Centrifuge to remove the precipitated proteins.

  • Sample Concentration: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for injection.

  • UHPLC Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate, is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound and its metabolites.

    • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap is used for accurate mass measurements.

    • Data Acquisition: Acquire data in full scan mode to detect all potential ions and in targeted MS/MS mode (parallel reaction monitoring) for quantification of specific analytes.

Visualizations

Sample_Handling_Workflow Figure 1: Recommended Sample Handling Workflow for this compound Analysis cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (Minimize light exposure) Sample_Storage Immediate Storage (Cool, dark conditions) Sample_Collection->Sample_Storage ASAP Sample_Preparation Sample Preparation (e.g., Extraction, Cleanup) (Minimize heat and light exposure) Sample_Storage->Sample_Preparation Analysis Instrumental Analysis (e.g., UHPLC-MS) Sample_Preparation->Analysis Long_Term_Storage Long-Term Storage of Aliquots (-20°C or below, protected from light) Sample_Preparation->Long_Term_Storage Data_Processing Data Processing and Review Analysis->Data_Processing Degradation_Factors Figure 2: Key Factors Influencing this compound Degradation This compound This compound Degradation_Products Degradation Products (e.g., CGA 42443, CGA 39981) This compound->Degradation_Products Degradation Temperature Temperature Temperature->Degradation_Products Light Light Light->Degradation_Products pH pH pH->Degradation_Products Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Degradation_Products Matrix_Enzymes Matrix_Enzymes Matrix_Enzymes->Degradation_Products Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree for this compound Degradation Start Inconsistent or Low this compound Signal Check_Standards Are analytical standards and solutions fresh and properly stored? Start->Check_Standards Yes1 Yes Check_Standards->Yes1 Yes No1 No Check_Standards->No1 No Check_Storage Were samples stored correctly (cool, dark)? Yes1->Check_Storage Prepare_New Prepare fresh standards and solutions. Re-analyze. No1->Prepare_New Yes2 Yes Check_Storage->Yes2 Yes No2 No Check_Storage->No2 No Check_Prep Was sample preparation performed with minimal exposure to heat and light? Yes2->Check_Prep Improve_Storage Improve sample storage conditions. Re-evaluate. No2->Improve_Storage Yes3 Yes Check_Prep->Yes3 Yes No3 No Check_Prep->No3 No Consider_Matrix Consider matrix effects (e.g., enzymatic degradation). Perform matrix-matched calibration. Yes3->Consider_Matrix Optimize_Prep Optimize sample preparation protocol. No3->Optimize_Prep

References

Technical Support Center: Enhancing the Resolution of Dimethachlor Peaks in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the gas chromatographic analysis of Dimethachlor. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution of this compound peaks in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound that can affect peak resolution.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) Active Sites in the System: Un-deactivated sites in the injector liner, column, or detector can interact with this compound, causing peak tailing.[1][2]- Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners.[1][2] - Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. - Column Trimming: If the front of the column is contaminated, trim 10-20 cm from the inlet end.[2]
Column Overload: Injecting too much sample can lead to peak fronting.- Reduce Injection Volume: Decrease the amount of sample injected. - Dilute the Sample: If the concentration of this compound is high, dilute the sample.
Inappropriate Temperature: Incorrect injector or oven temperature can affect peak shape.- Optimize Injector Temperature: Ensure the injector temperature is sufficient to vaporize the sample without causing degradation. - Optimize Oven Temperature Program: A slow initial ramp rate can improve the focusing of the peak at the head of the column.
Poor Resolution (Co-elution with other peaks) Inadequate Separation: The chosen GC column and conditions may not be optimal for separating this compound from matrix components or other analytes.- Column Selection: Use a column with a suitable stationary phase. Non-polar columns like those with a 5% phenyl-methylpolysiloxane phase (e.g., Rxi-5ms, HP-5ms) are commonly used for pesticide analysis, including this compound. - Optimize Temperature Program: Adjust the temperature ramp rate. A slower ramp rate generally improves resolution but increases analysis time. - Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best efficiency.
Broad Peaks Sub-optimal GC Conditions: Incorrect flow rate, slow temperature ramp, or issues with the injection can lead to peak broadening.- Optimize Flow Rate: Determine the optimal linear velocity for your column dimensions. - Increase Temperature Ramp Rate: A faster ramp can lead to sharper peaks, but may decrease resolution. - Injection Technique: For splitless injections, ensure proper solvent focusing by setting the initial oven temperature below the solvent's boiling point.
Split Peaks Injection Issues: Problems with the injection process, such as a poorly cut column or an incompatible solvent, can cause peaks to split.- Column Installation: Ensure the column is properly cut and installed in the injector. - Solvent Compatibility: The sample solvent should be compatible with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for this compound analysis?

For the analysis of this compound, a non-polar to mid-polar capillary column is generally recommended. Columns with a stationary phase of 5% phenyl-methylpolysiloxane are a popular choice for multi-residue pesticide analysis, which often includes this compound. These columns provide good selectivity for a wide range of pesticides.

Commonly Used Columns:

  • Rxi-5ms

  • HP-5ms

The selection of column dimensions (length, internal diameter, and film thickness) will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the need for high resolution or fast analysis times.

Q2: How can I optimize the oven temperature program to improve the resolution of the this compound peak?

Optimizing the oven temperature program is crucial for achieving good peak resolution. Here is a general approach:

  • Initial Temperature and Hold Time: Start with a low initial oven temperature (e.g., 60-80°C) to ensure good trapping of this compound at the head of the column, leading to sharper peaks. An initial hold time may be necessary, especially for splitless injections, to allow for complete sample transfer.

  • Ramp Rate: The temperature ramp rate directly affects resolution. A slower ramp rate (e.g., 5-10°C/min) generally provides better separation between peaks but results in a longer run time. If this compound is co-eluting with another compound, a slower ramp through that elution window can improve separation.

  • Final Temperature and Hold Time: The final temperature should be high enough to ensure that all components, including any less volatile matrix components, are eluted from the column. A final hold time helps to clean the column before the next injection.

Example Temperature Program Development Workflow:

Caption: Workflow for optimizing the GC oven temperature program.

Q3: What are the ideal carrier gas and flow rate for this compound analysis?

Helium is the most commonly used carrier gas for GC-MS analysis of pesticides. Hydrogen can also be used and offers faster analysis times at lower temperatures, but may require adjustments to the MS source.

The optimal flow rate depends on the column's internal diameter. The goal is to operate at the carrier gas's optimal linear velocity to achieve the highest column efficiency (number of theoretical plates). This information is typically provided by the column manufacturer. Operating at a linear velocity that is too high or too low will result in broader peaks and reduced resolution.

Q4: How can I troubleshoot peak tailing specifically for the this compound peak?

Peak tailing for a specific compound like this compound often points to active sites within the GC system that are interacting with the analyte.

Troubleshooting Steps for this compound Peak Tailing:

This compound Peak Tailing Troubleshooting start This compound Peak Tailing Observed liner Check Inlet Liner Is it deactivated and clean? start->liner septum Check Septum Is it old or cored? liner->septum If liner is good end Peak Shape Improved liner->end Replace Liner column_cut Check Column Cut Is it clean and square? septum->column_cut If septum is good septum->end Replace Septum column_install Check Column Installation Is it at the correct depth? column_cut->column_install If cut is good column_cut->end Re-cut Column column_contam Column Contamination? Trim inlet end of the column. column_install->column_contam If installation is correct column_install->end Re-install Column column_cond Recondition Column column_contam->column_cond column_cond->end

References

Addressing co-eluting interferences in Dimethachlor analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethachlor analysis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our aim is to help you address common challenges, particularly those related to co-eluting interferences, and to ensure the accuracy and reliability of your analytical results.

Troubleshooting Guide: Co-eluting Interferences

Co-eluting interferences are a significant challenge in the chromatographic analysis of this compound, leading to issues such as poor peak shape, inaccurate quantification, and false positives. These interferences can originate from the sample matrix (e.g., soil organic matter, plant pigments) or from metabolites of this compound that have similar chromatographic behavior.

This guide provides a systematic approach to identifying and mitigating these issues.

Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound peak. What are the potential causes and solutions?

Answer:

Poor peak shape is a common indicator of on-column or inlet activity, or co-eluting interferences. Here is a step-by-step approach to troubleshoot this issue:

  • Initial System Check:

    • Verify System Integrity: Ensure your GC or LC system is free from leaks and that all connections are secure.

    • Column Conditioning: Confirm that the analytical column has been properly conditioned according to the manufacturer's instructions. An under-conditioned column can lead to active sites.

    • Inlet Maintenance (for GC): A contaminated inlet liner is a frequent cause of peak tailing for active compounds. Regularly inspect and replace the inlet liner and septum.

  • Investigate Co-eluting Interferences:

    • Matrix Effects: Complex matrices are a primary source of co-eluting interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique to remove a significant portion of matrix components. If you are already using QuEChERS, consider optimizing the dispersive solid-phase extraction (d-SPE) cleanup step.

    • Metabolite Interference: this compound can degrade into several metabolites, such as DCBAA (2,6-dimethyl-N-(2-methoxyacetyl)aniline) and 3,5-DCA (3,5-dichloroaniline), which may co-elute with the parent compound. Utilizing a high-resolution mass spectrometer (HRMS) or a tandem mass spectrometer (MS/MS) can help differentiate between this compound and its metabolites based on their mass-to-charge ratios.

  • Chromatographic Optimization:

    • Temperature Program (for GC): Adjusting the oven temperature program can improve the separation of this compound from interfering compounds. A slower temperature ramp or a lower initial temperature can enhance resolution.

    • Mobile Phase Gradient (for LC): For LC analysis, optimizing the mobile phase gradient can resolve co-eluting peaks. Experiment with different gradient profiles and solvent compositions.

    • Column Selection: If the co-elution persists, consider using a column with a different stationary phase chemistry to alter the selectivity of the separation. For GC analysis of pesticides, a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms) is commonly used and provides good performance.

Question: My quantitative results for this compound are inconsistent and show poor reproducibility. How can I address this?

Answer:

Inconsistent quantitative results are often a consequence of matrix effects, where co-eluting compounds suppress or enhance the ionization of this compound in the mass spectrometer source.

  • Evaluate Matrix Effects:

    • To determine if you are experiencing matrix effects, compare the response of a standard in a pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference in response indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for signal suppression or enhancement.

    • Internal Standard Calibration: Use a stable isotope-labeled internal standard of this compound, if available. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the analyte of interest.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the diluted concentration of this compound is still above the limit of quantification (LOQ).

    • Optimize Sample Cleanup: The choice of sorbent in the d-SPE step of the QuEChERS method is critical for removing specific types of interferences. The table below provides a summary of commonly used sorbents and their primary applications.

SorbentPrimary ApplicationEffectiveness for this compound Analysis in Complex Matrices
PSA (Primary Secondary Amine) Removal of sugars, fatty acids, organic acids, and some pigments.Generally effective for a wide range of food and environmental matrices.
C18 (Octadecylsilane) Removal of non-polar interferences, such as lipids and fats.Recommended for high-fat matrices. Often used in combination with PSA.
GCB (Graphitized Carbon Black) Removal of pigments (e.g., chlorophyll) and sterols.Highly effective for pigmented matrices, but may lead to the loss of planar pesticides. Use with caution.
Z-Sep/Z-Sep+ Zirconia-based sorbents for the removal of fats and pigments.Can be effective alternatives to GCB and C18 for fatty and pigmented samples.
EMR-Lipid A novel sorbent for the selective removal of lipids.Shows good performance in fatty matrices with potentially better recovery for some analytes compared to traditional sorbents.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most common analytical techniques are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography coupled with mass spectrometry (GC-MS or GC-MS/MS).[1] Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is also used for the identification of metabolites.[2]

Q2: What are the known metabolites of this compound that I should be aware of?

A2: Key metabolites of this compound that have been identified in environmental and agricultural samples include 2,6-dimethyl-N-(2-methoxyacetyl)aniline (DCBAA) and 3,5-dichloroaniline (3,5-DCA). These metabolites can potentially co-elute with the parent compound and interfere with its analysis.

Q3: Can I use a single quadrupole GC-MS for this compound analysis?

A3: Yes, a single quadrupole GC-MS can be used for the analysis of this compound. However, in complex matrices where co-eluting interferences are present, a triple quadrupole mass spectrometer (GC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode will provide significantly better selectivity and sensitivity.

Q4: What is the purpose of using analyte protectants in GC analysis?

A4: Analyte protectants are compounds that are added to the sample extract to minimize the loss of active analytes in the GC inlet. They work by masking active sites in the inlet liner and on the column, which can cause the degradation or adsorption of sensitive compounds like some pesticides.

Q5: How can I confirm the identity of this compound in my samples?

A5: The identity of this compound can be confirmed by comparing the retention time and the mass spectrum of the peak in the sample to that of a certified reference standard. In MS/MS analysis, the ratio of two or more MRM transitions should also match that of the standard.

Experimental Protocols

Representative QuEChERS Protocol for Soil Samples

This protocol is a general guideline and may require optimization based on the specific soil type and instrumentation.

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to hydrate the soil.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for analysis by GC-MS or LC-MS.

Representative GC-MS/MS Method Parameters
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole or equivalent

  • Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Inlet: Split/splitless, 250 °C

  • Injection Volume: 1 µL, pulsed splitless

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 3 °C/min to 200 °C, and finally ramp at 8 °C/min to 280 °C, hold for 10 min.

  • Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI), 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • This compound MRM Transitions: Precursor ion: m/z 255; Product ions: m/z 224 (quantifier), m/z 148 (qualifier)

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Interferences start Start: Analytical Issue Observed (e.g., poor peak shape, inconsistent results) check_system Perform Initial System Check - Leaks - Column Conditioning - Inlet Maintenance start->check_system issue_resolved1 Issue Resolved? check_system->issue_resolved1 end End: Analysis Successful issue_resolved1->end Yes investigate_matrix Investigate Matrix Effects - Analyze matrix blank - Compare standard in solvent vs. matrix issue_resolved1->investigate_matrix No matrix_effect_present Matrix Effect Present? investigate_matrix->matrix_effect_present optimize_cleanup Optimize QuEChERS Cleanup - Select appropriate d-SPE sorbent(s) (PSA, C18, GCB, etc.) matrix_effect_present->optimize_cleanup Yes chrom_optimization Optimize Chromatography - Adjust GC oven program - Modify LC mobile phase gradient - Consider alternative column matrix_effect_present->chrom_optimization No/Uncertain optimize_cleanup->chrom_optimization use_msms Utilize Advanced Detection - Employ MS/MS (MRM mode) - Use High-Resolution MS chrom_optimization->use_msms calibration_strategy Implement Robust Calibration - Matrix-matched standards - Isotope-labeled internal standard use_msms->calibration_strategy re_evaluate Re-evaluate Analysis calibration_strategy->re_evaluate re_evaluate->issue_resolved1

Caption: A logical workflow for troubleshooting co-eluting interferences in this compound analysis.

Experimental_Workflow General Experimental Workflow for this compound Analysis sample_collection Sample Collection (Soil, Water, Crop) sample_prep Sample Preparation - Homogenization - Weighing sample_collection->sample_prep extraction QuEChERS Extraction - Add water and acetonitrile - Add extraction salts and shake sample_prep->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup - Transfer supernatant - Add d-SPE sorbents and vortex centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) centrifuge2->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: A typical experimental workflow for the analysis of this compound in environmental and agricultural samples.

References

Technical Support Center: Dimethachlor MS/MS Parameter Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing MS/MS parameters for the detection of Dimethachlor.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor ion for this compound in positive electrospray ionization (ESI+) mode?

A1: In positive ESI mode, this compound readily forms a protonated molecule, [M+H]⁺. Given the molecular weight of this compound (255.74 g/mol ), the expected precursor ion to monitor is m/z 256.1 to 256.2.[1][2][3]

Q2: Which are the recommended quantifier and qualifier product ions for this compound?

A2: For robust identification and quantification, it is essential to monitor at least two product ions. The most commonly used transitions are derived from the fragmentation of the precursor ion (m/z 256.2). The recommended quantifier is typically the most abundant product ion, while the second most intense serves as the qualifier. Based on available data, the primary product ions are m/z 148.2 and m/z 224.2.[1][2]

Q3: What are the optimal collision energies (CE) for the main MRM transitions of this compound?

A3: Collision energy is a critical parameter that requires instrument-specific optimization. However, a good starting point for this compound (precursor m/z 256.2) is approximately 15-25 eV for the transition to m/z 224.2 and 25-36 eV for the transition to m/z 148.2. It is highly recommended to perform a CE optimization experiment by infusing a standard solution and ramping the collision energy to determine the value that yields the maximum signal intensity for each transition on your specific instrument.

Q4: What are the common metabolites of this compound, and how can they be detected?

A4: this compound can degrade in the environment to form several metabolites. An analytical method using UHPLC-Orbitrap-MS has been developed to monitor its degradation, and several metabolites have been identified. While specific MS/MS parameters for all metabolites are not detailed here, high-resolution mass spectrometry (HRMS) is a valuable tool for their putative identification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound 1. Incorrect precursor/product ion selection.2. Suboptimal collision energy.3. Poor ionization efficiency.4. Sample degradation.1. Verify the precursor ion is set to m/z 256.2 and product ions are m/z 148.2 and 224.2.2. Perform a collision energy optimization for each transition.3. Optimize source parameters (e.g., capillary voltage, gas flows, temperature). Ensure mobile phase is compatible with ESI+.4. Prepare fresh standards and samples.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Chromatographic issues (e.g., column overload, inappropriate mobile phase).2. Matrix effects from the sample.3. In-source fragmentation.1. Review and optimize the LC method (gradient, flow rate, column chemistry). Ensure sample concentration is within the linear range of the detector.2. Implement sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.3. Reduce source fragmentation by optimizing cone/declustering potential.
Inconsistent or Non-Reproducible Results 1. Fluctuation in instrument performance.2. Matrix effects leading to ion suppression or enhancement.3. Inconsistent sample preparation.1. Perform regular system suitability tests and calibration checks.2. Use matrix-matched standards or a stable isotope-labeled internal standard for quantification to compensate for matrix effects.3. Ensure a consistent and validated sample preparation protocol is followed for all samples.
High Background Noise 1. Contaminated mobile phase, LC system, or mass spectrometer.2. Non-specific binding or carryover.1. Use high-purity solvents and additives. Flush the LC system and clean the ion source.2. Implement a robust column washing step between injections.

Data Presentation

Table 1: Optimized MS/MS Parameters for this compound Detection

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
This compound256.2148.2Qualifier25 - 36
This compound256.2224.2Quantifier15 - 24

Note: The optimal collision energy is instrument-dependent and should be empirically determined.

Table 2: Fragmentation Data for this compound from PubChem

Precursor Ion (m/z)Collision Energy (eV)Major Fragment Ions (m/z)
256.109910224.0837, 226.0807, 258.1072
256.109920134.0, 197.0, 132.0

This data can be used to understand the fragmentation pattern of this compound under different energy conditions.

Experimental Protocols

Methodology for MS/MS Parameter Optimization
  • Standard Preparation: Prepare a 1 µg/mL working standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Direct Infusion: Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to confirm the presence and determine the exact m/z of the protonated molecule, [M+H]⁺ (expected around m/z 256.2).

  • Product Ion Scan: Select the identified precursor ion for fragmentation. Perform a product ion scan by ramping the collision energy (e.g., from 5 to 50 eV) to identify the most abundant and stable fragment ions.

  • MRM Transition Selection: Choose the most intense product ion as the "quantifier" and the second most intense as the "qualifier" for creating the Multiple Reaction Monitoring (MRM) method.

  • Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization experiment. This involves acquiring data at various CE values and plotting the resulting peak intensity against the CE value to determine the energy that yields the maximum signal.

  • Cone/Declustering Potential Optimization: Optimize the cone voltage or declustering potential by infusing the standard and monitoring the intensity of the precursor ion at different voltage settings to maximize its intensity and minimize in-source fragmentation.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep_std Prepare this compound Standard inject Inject Sample/Standard prep_std->inject prep_sample Extract Sample Matrix prep_sample->inject lc_column Chromatographic Separation inject->lc_column ionization Electrospray Ionization (ESI+) lc_column->ionization precursor_selection Select Precursor Ion (m/z 256.2) ionization->precursor_selection fragmentation Collision-Induced Dissociation (CID) precursor_selection->fragmentation product_detection Detect Product Ions (MRM) fragmentation->product_detection quantification Quantification product_detection->quantification confirmation Confirmation product_detection->confirmation

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_solutions Potential Solutions start Problem Encountered no_signal No/Low Signal start->no_signal inconsistent_signal Inconsistent Signal start->inconsistent_signal peak_splitting Peak Splitting start->peak_splitting peak_tailing Peak Tailing start->peak_tailing check_params Verify MS/MS Parameters no_signal->check_params optimize_ce Optimize Collision Energy no_signal->optimize_ce optimize_source Optimize Source Conditions no_signal->optimize_source sample_cleanup Improve Sample Cleanup inconsistent_signal->sample_cleanup use_is Use Internal Standard inconsistent_signal->use_is check_lc Check LC Method peak_splitting->check_lc peak_splitting->sample_cleanup peak_tailing->check_lc

References

Technical Support Center: Enhancing Dimethachlor Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dimethachlor in complex matrices. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guidance and frequently asked questions to improve the limit of detection and overall analytical performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound in complex matrices?

A1: The main challenges in analyzing this compound in complex matrices such as soil, food products, and biological fluids are matrix effects, low recovery rates during sample preparation, and achieving the desired limit of detection (LOD) and limit of quantification (LOQ). Matrix components can interfere with the ionization of this compound in techniques like LC-MS/MS, leading to signal suppression or enhancement and inaccurate quantification.

Q2: Which sample preparation techniques are most effective for this compound analysis?

A2: The most commonly employed and effective sample preparation techniques for this compound and other pesticide residues in complex matrices are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).[1][2][3] The choice between them depends on the specific matrix, the required level of cleanup, and the analytical instrumentation available.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Utilize optimized QuEChERS or SPE protocols to remove interfering matrix components.[2][4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for signal suppression or enhancement.

  • Stable Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of this compound as an internal standard to normalize the signal.

  • Analyte Protectants (for GC-MS): Adding analyte protectants to both sample extracts and calibration standards can help to equalize the matrix-induced response enhancement.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect.

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound?

A4: The LOD and LOQ for this compound can vary significantly depending on the matrix, sample preparation method, and analytical instrument. For instance, in soil matrices using QuEChERS followed by GC-MS/MS, LOQs can range from 0.005 to 0.01 mg/kg. In water samples, using SPE with LC-MS/MS can achieve even lower detection limits. For fatty matrices like vegetable oils, modified QuEChERS methods have achieved LOQs in the range of 5 to 50 µg/kg for a wide range of pesticides.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps & Solutions
Inefficient Extraction - Optimize Solvent: Ensure the extraction solvent is appropriate for this compound and the matrix. Acetonitrile is a common choice for QuEChERS. For soil samples, ensure proper hydration before extraction. - Enhance Extraction: Increase shaking/vortexing time and intensity during the extraction step to improve partitioning of this compound into the solvent.
Analyte Loss During Cleanup - Select Appropriate Sorbent: In the d-SPE step of QuEChERS, the choice of sorbent is critical. Primary Secondary Amine (PSA) is used to remove organic acids and sugars, C18 is effective for removing fats, and Graphitized Carbon Black (GCB) is used for pigment removal. However, GCB can also adsorb planar pesticides, so its amount should be optimized or alternative sorbents considered if recovery is low. - Optimize Sorbent Amount: Using excessive amounts of sorbents can lead to the loss of the target analyte. Reduce the amount of sorbent, especially GCB, if low recovery is observed.
Degradation of this compound - Control pH: this compound may be susceptible to degradation at certain pH values. Using a buffered QuEChERS method (e.g., with citrate or acetate buffers) can help maintain a stable pH during extraction. - Temperature Control: Perform extraction and cleanup at low temperatures (e.g., using pre-chilled solvents) to minimize thermal degradation.
Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement)
Potential Cause Troubleshooting Steps & Solutions
Co-elution of Matrix Components - Improve Chromatographic Separation: Optimize the LC or GC method to better separate this compound from interfering matrix components. This can involve adjusting the gradient profile, changing the column, or modifying the mobile phase composition. - Enhance Sample Cleanup: Implement a more rigorous cleanup step. This could involve using a different combination of d-SPE sorbents in QuEChERS or employing a multi-step SPE protocol.
Ionization Competition in MS Source - Matrix-Matched Calibration: This is a highly effective strategy to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. - Dilute the Extract: Diluting the final extract with the mobile phase before injection can reduce the concentration of co-eluting matrix components, thus mitigating their impact on ionization. - Use of Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound will experience similar matrix effects as the native analyte, allowing for accurate correction of the signal.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound and other pesticides in various complex matrices.

Table 1: Performance of QuEChERS-GC/MS/MS for Pesticide Analysis in Soil

ParameterValueReference
Recovery 65 - 116%
Relative Standard Deviation (RSD) ≤ 17%
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg
Matrix Effect -25 to +74%

Table 2: Performance of QuEChERS-LC-MS/MS for Pesticide Analysis in Various Food Matrices

MatrixRecovery (%)LOQ (mg/kg)Reference
Vegetable Oils 70 - 120%0.005 - 0.05
Animal Products 63 - 112%0.002
Fruits and Vegetables 70 - 120%0.01 (most analytes)

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil

This protocol provides a general guideline for the extraction and cleanup of this compound from soil samples.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 10 mL of water and let it hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain anhydrous magnesium sulfate and PSA. For soils with high organic matter, C18 may also be included.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Analysis:

    • The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

    • It is highly recommended to use matrix-matched standards for calibration.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup Sample 1. Homogenized Soil Sample (10g) AddSolvent 2. Add Acetonitrile (10mL) Sample->AddSolvent AddSalts 3. Add QuEChERS Salts AddSolvent->AddSalts ShakeExtract 4. Shake Vigorously (1 min) AddSalts->ShakeExtract CentrifugeExtract 5. Centrifuge ShakeExtract->CentrifugeExtract TransferSupernatant 6. Transfer Supernatant (6mL) CentrifugeExtract->TransferSupernatant Acetonitrile Layer Add_dSPE 7. Add to d-SPE Tube (MgSO4, PSA) TransferSupernatant->Add_dSPE VortexCleanup 8. Vortex (30s) Add_dSPE->VortexCleanup CentrifugeCleanup 9. Centrifuge VortexCleanup->CentrifugeCleanup Analysis 10. Final Extract for GC/LC-MS/MS Analysis CentrifugeCleanup->Analysis Cleaned Extract

QuEChERS workflow for soil sample preparation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting workflow when encountering low analyte recovery or significant matrix effects during this compound analysis.

Troubleshooting_Logic cluster_extraction_solutions Extraction Solutions cluster_cleanup_solutions Cleanup Solutions cluster_instrument_solutions Instrumental Solutions Start Problem Identified: Low Recovery or High Matrix Effect CheckExtraction Review Extraction Efficiency Start->CheckExtraction CheckCleanup Evaluate Cleanup Step Start->CheckCleanup CheckInstrument Assess Analytical Method Start->CheckInstrument OptimizeSolvent Optimize Extraction Solvent CheckExtraction->OptimizeSolvent IncreaseShaking Increase Shaking Time/Intensity CheckExtraction->IncreaseShaking EnsureHydration Ensure Proper Sample Hydration CheckExtraction->EnsureHydration OptimizeSorbent Optimize Sorbent Type/Amount CheckCleanup->OptimizeSorbent AlternativeSorbent Consider Alternative Sorbents CheckCleanup->AlternativeSorbent UseMatrixMatched Implement Matrix-Matched Calibration CheckCleanup->UseMatrixMatched OptimizeChroma Optimize Chromatography CheckInstrument->OptimizeChroma UseInternalStd Use Isotope-Labeled Internal Standard CheckInstrument->UseInternalStd DiluteExtract Dilute Final Extract CheckInstrument->DiluteExtract Resolution Improved Analytical Performance OptimizeSolvent->Resolution IncreaseShaking->Resolution EnsureHydration->Resolution OptimizeSorbent->Resolution AlternativeSorbent->Resolution UseMatrixMatched->Resolution OptimizeChroma->Resolution UseInternalStd->Resolution DiluteExtract->Resolution

Troubleshooting logic for this compound analysis.

References

Refinement of soil incubation conditions for Dimethachlor studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of soil incubation conditions for Dimethachlor studies.

Frequently Asked Questions (FAQs)

Q1: What are the standard guidelines for conducting a this compound soil incubation study?

A1: The primary guideline for studying the aerobic and anaerobic transformation of chemicals in soil is the OECD Guideline 307.[1][2][3][4] The US Environmental Protection Agency (EPA) also provides similar guidance under OPPTS 835.4100 for aerobic soil metabolism. These guidelines outline the necessary procedures for evaluating the rate and pathway of pesticide degradation in soil.

Q2: What are the key soil parameters to consider for a this compound incubation study?

A2: Several key soil properties significantly influence the degradation of this compound and should be carefully characterized and selected. These include soil texture (e.g., sandy loam, silty loam), pH, organic carbon content, and microbial biomass. It is recommended to use a range of relevant soil types to understand the variability in degradation rates.

Q3: What is the expected half-life (DT50) of this compound in soil?

A3: The reported half-life of this compound in soil can vary. Some studies have reported DT50 values ranging from 40 to 70 days. Another study indicated a much faster degradation, with a half-life of less than one day in three different non-sterile soils. A separate study noted a half-life of between 2 and 16 days. This variability highlights the influence of different soil and environmental conditions on degradation rates.

Q4: What are the major metabolites of this compound found in soil?

A4: Studies have identified several degradation products of this compound in soil. Four confirmed metabolites are 4-(3,5-dichloroanilino)-4-oxobutanoic acid (DCBAA), 3,5-dichloroaniline (3,5-DCA), succinic acid, and muconic acid. The concentration of DCBAA and 3,5-DCA can reach up to 22.5-35.2% of the initial this compound concentration.

Q5: What analytical methods are suitable for measuring this compound and its metabolites in soil?

A5: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), such as with an Orbitrap detector, is a validated and effective method for the simultaneous quantification of this compound and its metabolites in soil samples.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very slow degradation of this compound Inappropriate soil conditions: The soil may have low microbial activity, be too dry, or the temperature may be too low.- Ensure the soil has adequate microbial biomass. - Adjust soil moisture to an optimal level (e.g., 40-60% of maximum water holding capacity). - Maintain the incubation temperature at a consistent, appropriate level, typically 20°C as per OECD 307.
Sterile conditions: The soil may have been unintentionally sterilized, eliminating microbial degradation.- Use fresh soil samples and avoid sterilization methods unless conducting an abiotic degradation study. - Verify microbial activity with methods like substrate-induced respiration.
Inconsistent or highly variable degradation rates between replicates Non-homogenous soil: The soil used in different replicates may have variations in its physical or chemical properties.- Thoroughly mix and sieve the soil to ensure homogeneity before distributing it into incubation vessels.
Uneven application of this compound: The test substance may not have been applied uniformly to the soil samples.- Ensure a uniform application of this compound, for instance by using a suitable solvent and mixing it thoroughly with the soil.
Poor recovery of metabolites Inadequate extraction method: The solvent and extraction technique may not be efficient for all metabolites, which can have different polarities.- Use a combination of appropriate solvents with varying polarities for extraction. - Optimize the extraction technique, considering methods like ultrasonic-assisted solvent extraction.
Degradation of metabolites: The identified metabolites may themselves be unstable and degrade further during the experiment or sample processing.- Analyze samples at appropriate time intervals to capture the formation and decline of transient metabolites. - Minimize sample processing time and store extracts under appropriate conditions (e.g., cool and dark).
Interference in analytical measurements Matrix effects: Co-extracted soil components can interfere with the detection and quantification of this compound and its metabolites.- Employ a sample clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering substances. - Use matrix-matched calibration standards or an internal standard to compensate for matrix effects.
Mass balance is less than 90% Loss of volatile compounds: Volatile metabolites or CO2 may not have been adequately trapped.- Use a closed incubation system with traps for volatile organic compounds and 14CO2 (if using 14C-labeled this compound).
Formation of bound residues: A significant portion of the applied substance may have become strongly bound to the soil matrix and is not extractable.- Quantify the non-extractable (bound) residues, for example, through combustion of the soil samples after extraction if using a radiolabeled compound.

Data on Factors Influencing this compound Degradation

The degradation of this compound and similar herbicides is influenced by a variety of soil and environmental factors. The following tables summarize the impact of these key parameters.

Table 1: Effect of Soil Properties on Herbicide Degradation

Soil PropertyEffect on DegradationRationale
Organic Matter Can increase or decrease degradation.High organic matter can enhance microbial activity, leading to faster degradation. However, it can also increase the adsorption of the herbicide, making it less available for microbial breakdown.
pH Degradation is pH-dependent.Soil pH affects both the chemical stability of the herbicide and the activity of soil microorganisms. For some herbicides, degradation is faster in neutral to alkaline conditions, while for others, acidic conditions are more favorable.
Soil Texture Influences degradation rates.Soil texture affects water holding capacity, aeration, and the available surface area for adsorption, all of which can impact microbial activity and the bioavailability of the herbicide.
Microbial Biomass Higher biomass generally leads to faster degradation.Microbial degradation is a primary pathway for the dissipation of many herbicides in soil.

Table 2: Effect of Incubation Conditions on Herbicide Half-Life (DT50)

Incubation ConditionEffect on Half-Life (DT50)Example (for the related compound S-metolachlor)
Temperature Increasing temperature generally decreases the half-life.The half-life of S-metolachlor decreased from 64.8 days at 10°C to 23.7 days at 35°C.
Moisture Content Optimal moisture content minimizes the half-life.Degradation rates for S-metolachlor were found to be highest at 80% of field capacity, followed by 60%, 40%, and 20%. For atrazine and metribuzin, degradation was faster at 35% and 50% soil moisture compared to 20%.

Experimental Protocols

Protocol: Aerobic Soil Metabolism Study of this compound (Following OECD 307 Principles)

1. Soil Selection and Preparation:

  • Select a representative soil, such as a sandy loam or silty loam, with a pH between 5.5 and 8.0 and an organic carbon content of 0.5 to 2.5%.

  • Air-dry the soil and sieve it through a 2 mm mesh to remove large particles and ensure homogeneity.

  • Pre-incubate the soil for a period (e.g., 7-14 days) at the study temperature and moisture content to allow the microbial community to stabilize.

2. Application of Test Substance:

  • Use technical grade this compound. For metabolite identification and mass balance, it is highly recommended to use ¹⁴C-radiolabeled this compound.

  • The application rate should correspond to the maximum recommended agricultural application rate.

  • Apply the this compound, dissolved in a suitable solvent, to the soil and mix thoroughly to ensure uniform distribution.

3. Incubation:

  • Incubate the treated soil samples in the dark at a constant temperature, typically 20°C.

  • Maintain the soil moisture at a constant level, for example, 40-60% of the maximum water-holding capacity.

  • Use a flow-through system or biometer flasks to allow for aerobic conditions and to trap volatile organic compounds and ¹⁴CO₂.

  • The study duration is typically up to 120 days.

4. Sampling and Analysis:

  • Collect duplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extract the soil samples with appropriate solvents of varying polarities to recover this compound and its transformation products.

  • Analyze the extracts using a validated analytical method, such as HPLC-HRMS, to identify and quantify the parent compound and its metabolites.

  • Analyze the trapping solutions to quantify any volatile metabolites and ¹⁴CO₂.

  • Determine the amount of non-extractable (bound) residues, for example, by combustion of the extracted soil.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_selection Soil Selection & Characterization soil_prep Soil Sieving & Pre-incubation soil_selection->soil_prep application Application of this compound to Soil soil_prep->application test_substance_prep Test Substance Preparation (¹⁴C-labeled) test_substance_prep->application incubation Incubation (20°C, Dark, Aerobic) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-HRMS Analysis extraction->analysis data_analysis Data Analysis (DT50, Metabolite ID) analysis->data_analysis

Figure 1: General experimental workflow for a this compound soil metabolism study.

Degradation_Factors degradation This compound Degradation Rate soil_props Soil Properties organic_matter Organic Matter ph pH texture Texture microbes Microbial Activity inc_conds Incubation Conditions temperature Temperature moisture Moisture aeration Aeration organic_matter->degradation ph->degradation texture->degradation microbes->degradation temperature->degradation moisture->degradation aeration->degradation

Figure 2: Key factors influencing the degradation rate of this compound in soil.

References

Technical Support Center: Minimizing Variability in Dimethachlor Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing variability in Dimethachlor bioassay results. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

Variability in bioassay results can be frustrating and can compromise the validity of your data. This guide provides a systematic approach to identifying and mitigating common sources of error in this compound bioassays.

Issue Potential Cause Troubleshooting Steps
High variability between replicates Inconsistent soil mixtureEnsure thorough and uniform mixing of soil or substrate for all replicates. Use a standardized soil composition if possible.
Uneven water contentMaintain consistent soil moisture across all pots or plates. Avoid both waterlogging and drying out of the soil.[1]
Temperature fluctuationsUse a controlled environment chamber or incubator to maintain a constant and optimal temperature throughout the experiment.
Inconsistent seed depthPlant seeds at a uniform depth to ensure consistent emergence and exposure to the treated soil.
Pipetting errorsUse calibrated pipettes and consistent technique when applying this compound solutions or other reagents.
Inconsistent results between experiments Variation in environmental conditionsRecord and control environmental parameters such as temperature, humidity, and light intensity for each experiment.[2]
Different batches of reagents or soilUse the same batch of this compound, soil, and other reagents for a series of related experiments. If a new batch must be used, perform a bridging study.
Health and age of indicator plantsUse seeds from the same lot and plants of a uniform age and growth stage for all assays.
ContaminationThoroughly clean and sterilize all equipment between experiments to prevent cross-contamination.
No or low phytotoxicity observed Incorrect this compound concentrationVerify the concentration of your stock and working solutions. Perform a dose-response curve to ensure you are using an appropriate concentration range.
Inappropriate indicator speciesSelect a plant species known to be sensitive to chloroacetamide herbicides. Oats (Avena sativa) and ryegrass (Lolium perenne) are commonly used.[1]
High organic matter in soilHigh organic matter content can bind to this compound, reducing its bioavailability.[3] Consider using a soil with lower organic matter or increasing the herbicide concentration.
Incorrect soil pHSoil pH can affect the availability and degradation of this compound. While optimal pH can vary, a neutral pH is generally a good starting point.[4]
Excessive phytotoxicity in control group Contaminated soil or waterUse certified clean soil and purified water for your control group to rule out contamination.
Herbicide carryover in potsUse new pots or thoroughly wash and rinse previously used pots to remove any residual herbicides.
Unhealthy indicator plantsEnsure your seeds are viable and that the growing conditions are optimal for the chosen indicator species.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a selective, pre-emergence herbicide belonging to the chloroacetamide class. It is absorbed by the shoots of emerging seedlings and, to a lesser extent, by the roots. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth. This inhibition disrupts the development of new shoots and roots, leading to the death of susceptible weed seedlings.

Q2: Which plant species are recommended as indicators for this compound bioassays?

A2: Grass species are generally sensitive to chloroacetamide herbicides. Commonly used and recommended indicator species include:

  • Oat (Avena sativa) : Known for its sensitivity to many soil-applied herbicides and is a good indicator for detecting residues of chloroacetamides.

  • Ryegrass (Lolium perenne ssp. multiflorum) : Another sensitive grass species that can be used for bioassays.

Q3: How does soil composition affect this compound bioassay results?

A3: Soil composition, particularly organic matter and clay content, significantly influences the efficacy and bioavailability of this compound.

  • Organic Matter : High organic matter content can lead to increased adsorption of this compound, making it less available for uptake by the indicator plants. This can result in an underestimation of its phytotoxicity.

  • Clay Content : Soils with high clay content can also adsorb herbicides, potentially reducing their availability.

  • Soil pH : The pH of the soil can influence the chemical form and degradation rate of this compound. A lower pH can sometimes enhance the retention of related herbicides in the soil.

For consistent results, it is recommended to use a standardized artificial soil mix or a natural soil with known and consistent properties.

Q4: What is the influence of temperature on this compound bioassays?

A4: Temperature plays a critical role in both the activity of the herbicide and the growth of the indicator plants.

  • Herbicide Activity : Higher temperatures can sometimes accelerate the degradation of the herbicide in the soil.

  • Plant Growth : Temperature affects the germination and growth rate of the indicator species. Sub-optimal temperatures can stress the plants, potentially confounding the bioassay results. It is crucial to maintain a consistent and optimal temperature for the chosen indicator species throughout the experiment. Temperature fluctuations can also alter the toxicity of some pesticides.

Q5: How should I prepare my this compound solutions?

A5: Accurate preparation of your this compound solutions is critical for reproducible results.

  • Stock Solution : Prepare a stock solution in a suitable organic solvent in which this compound is highly soluble.

  • Working Solutions : Prepare serial dilutions of the stock solution in the final application medium (e.g., water or a nutrient solution). It is important to ensure that the final concentration of the organic solvent is low enough to not affect the indicator plants.

  • Storage : Store stock solutions in a cool, dark, and dry place to prevent degradation.

Experimental Protocols

Detailed Methodology: Soil-Based Bioassay for this compound using Oat (Avena sativa)

This protocol describes a laboratory-based bioassay to determine the phytotoxicity of this compound in soil.

1. Materials:

  • This compound (analytical grade)

  • Organic solvent (e.g., acetone or ethanol)

  • Test soil (e.g., sandy loam with low organic matter)

  • Indicator plant seeds: Oat (Avena sativa)

  • Pots or containers (e.g., 10 cm diameter)

  • Controlled environment chamber or greenhouse

  • Deionized water

  • Balance, pipettes, and other standard laboratory equipment

2. Experimental Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.

    • From the stock solution, prepare a series of working solutions to achieve the desired final concentrations in the soil (e.g., 0.01, 0.1, 1, 10 mg/kg soil). The dilutions should be made in deionized water.

  • Soil Treatment:

    • Weigh the required amount of air-dried and sieved soil for each replicate and treatment.

    • Apply the this compound working solution to the soil and mix thoroughly to ensure uniform distribution. The volume of the solution should be sufficient to moisten the soil without causing leaching.

    • Prepare a control group with soil treated only with the solvent and water mixture used for the dilutions.

  • Planting:

    • Fill the pots with the treated soil.

    • Plant a predetermined number of oat seeds (e.g., 10 seeds) at a uniform depth (e.g., 1-2 cm) in each pot.

    • Gently water the pots.

  • Incubation:

    • Place the pots in a controlled environment with a constant temperature (e.g., 22-25°C), a defined light/dark cycle (e.g., 16h light / 8h dark), and adequate humidity.

    • Water the pots as needed to maintain consistent soil moisture.

  • Data Collection and Analysis:

    • After a set period (e.g., 14-21 days), assess the phytotoxicity of this compound.

    • Measure endpoints such as:

      • Germination rate (%)

      • Shoot and root length (cm)

      • Fresh and dry biomass (g)

      • Visual injury symptoms (e.g., stunting, chlorosis, necrosis)

    • Calculate the percent inhibition for each endpoint relative to the control.

    • Use statistical software to determine the EC50 (effective concentration causing 50% inhibition) or LC50 (lethal concentration causing 50% mortality) values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Solutions prep_soil Prepare and Treat Soil prep_solution->prep_soil planting Plant Indicator Species prep_soil->planting incubation Incubate under Controlled Conditions planting->incubation data_collection Collect Data (e.g., biomass, length) incubation->data_collection stat_analysis Statistical Analysis (EC50/LC50) data_collection->stat_analysis

Caption: Experimental workflow for a soil-based this compound bioassay.

Troubleshooting_Logic cluster_replicates Between Replicates cluster_experiments Between Experiments cluster_response Unexpected Response start Inconsistent Bioassay Results check_soil Check Soil Homogeneity start->check_soil check_env Verify Environmental Controls start->check_env check_conc Validate Herbicide Concentration start->check_conc check_water Check Water Content check_soil->check_water check_temp Check Temperature Stability check_water->check_temp check_reagents Check Reagent Batches check_env->check_reagents check_plants Assess Plant Health/Age check_reagents->check_plants check_species Confirm Indicator Species Sensitivity check_conc->check_species check_soil_props Analyze Soil Properties (OM, pH) check_species->check_soil_props

Caption: Logical troubleshooting flow for inconsistent this compound bioassay results.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for the Analysis of Dimethachlor

Author: BenchChem Technical Support Team. Date: November 2025

Dimethachlor, a chloroacetamide herbicide, is widely used in agriculture to control annual grasses and broadleaf weeds. Its presence and persistence in environmental matrices such as soil and water necessitate robust and reliable analytical methods for monitoring and risk assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common techniques employed for the quantitative analysis of pesticide residues. This guide provides an objective comparison of HPLC and GC methods for the determination of this compound, supported by experimental data and detailed protocols to aid researchers and analytical scientists in selecting the appropriate method for their needs.

The primary distinction between the two techniques lies in their mobile phases; HPLC utilizes a liquid solvent, whereas GC employs an inert gas.[1] This fundamental difference dictates the type of compounds that can be analyzed. GC is best suited for volatile and thermally stable compounds, while HPLC is more versatile, capable of analyzing a broader range of compounds, including those that are non-volatile or heat-sensitive.[2][3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC, particularly when coupled with high-resolution mass spectrometry (HRMS), offers a powerful tool for the analysis of this compound and its metabolites in complex environmental samples.[4][5] This method is advantageous for its ability to analyze thermally labile compounds without the need for derivatization.

This protocol is based on a method developed for monitoring the degradation of this compound in environmental samples.

  • Sample Preparation (QuEChERS-based):

    • For soil samples: Weigh 5 g of soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex. Add 10 mL of acetonitrile and shake vigorously.

    • For water samples: Use a 10 mL aliquot.

    • Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and shake.

    • Centrifuge the sample.

    • Take an aliquot of the acetonitrile (upper) layer for analysis.

  • Chromatographic Conditions:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Detector: Orbitrap High-Resolution Mass Spectrometer (HRMS).

    • Ionization: Heated Electrospray Ionization (HESI), positive mode.

    • Data Acquisition: Full scan mode for monitoring the parent compound and its metabolites.

The following table summarizes the quantitative performance data for the UHPLC-HRMS method.

ParameterPerformance Metric
Linearity (R²)>0.99
Limit of Detection (LOD)0.1 µg/kg (soil), 0.03 µg/L (water)
Limit of Quantification (LOQ)0.3 µg/kg (soil), 0.1 µg/L (water)
Accuracy (Recovery)84% - 98%
Precision (RSD)< 17%

Data synthesized from validation studies on chloroacetamide herbicides.

Gas Chromatography (GC) Method

GC coupled with mass spectrometry (GC/MS) is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. This method often provides excellent separation and is a well-established technique for pesticide residue analysis.

This protocol is adapted from a U.S. Geological Survey method for determining herbicides in water.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Filter a 1 L water sample.

    • Pass the sample through a C-18 SPE cartridge to extract the analytes.

    • Wash the cartridge to remove interferences.

    • Elute the this compound from the cartridge using ethyl acetate.

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for injection.

  • Chromatographic Conditions:

    • System: Gas Chromatograph with a Mass Spectrometer detector.

    • Column: Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: 2 µL, splitless mode at 210 °C.

    • Oven Temperature Program: Start at 60 °C (hold 1 min), ramp to 200 °C at 6 °C/min, then ramp to 250 °C at 30 °C/min (hold 4 min).

  • Mass Spectrometry Conditions:

    • Detector: Mass Spectrometer.

    • Ionization: Electron Ionization (EI) mode.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode for target compound quantification.

The following table summarizes the quantitative performance data for the GC/MS method.

ParameterPerformance Metric
Linearity (Range)0.05 to 5.0 µg/L
Method Detection Limit (MDL)0.02 to 0.05 µg/L
Accuracy (Mean Absolute Recovery)~107%
Precision (RSD)Not specified in the source, but typically <15% for validated GC methods.

Data derived from a multi-residue herbicide analysis method.

Methodology Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC and GC methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil or Water Sample Extract Acetonitrile Extraction (QuEChERS) Sample->Extract Centrifuge Centrifugation Extract->Centrifuge Aliquot Collect Supernatant Centrifuge->Aliquot HPLC UHPLC Separation (C18 Column) Aliquot->HPLC MS HRMS Detection (Orbitrap) HPLC->MS Data Data Processing MS->Data

Caption: HPLC-HRMS experimental workflow for this compound analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample SPE Solid-Phase Extraction (SPE C-18) Sample->SPE Elute Elution (Ethyl Acetate) SPE->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate GC GC Separation (Capillary Column) Concentrate->GC MS MS Detection (SIM Mode) GC->MS Data Data Processing MS->Data

Caption: GC-MS experimental workflow for this compound analysis.

Cross-Validation Summary

While a direct, single-study cross-validation was not found, a comparison based on the available validated methods highlights the distinct advantages of each technique.

FeatureHPLC-HRMSGC-MS
Principle Liquid-phase separationGas-phase separation
Analyte Suitability Wide range, including non-volatile & thermally labile compoundsVolatile & thermally stable compounds
Sample Preparation Simpler, faster (QuEChERS)More complex, multi-step (SPE)
Sensitivity (LOD/MDL) ~0.03 µg/L (Water)~0.02 - 0.05 µg/L (Water)
Throughput High, amenable to automationGenerally lower due to longer prep time
Primary Advantage Broad applicability, good for metabolite analysisHigh resolution and established sensitivity
Primary Limitation Higher operational cost due to solventsLimited to thermally stable compounds, may require derivatization for others

This table provides a comparative summary based on the described methods.

Conclusion

Both HPLC and GC are highly effective and sensitive methods for the quantitative determination of this compound.

  • The HPLC-HRMS method is particularly advantageous when analyzing a broader range of analytes, including polar metabolites, and for its simpler and faster sample preparation (QuEChERS). This makes it well-suited for high-throughput screening and degradation studies in complex matrices like soil.

  • The GC-MS method offers excellent sensitivity and is a robust, reliable technique for the targeted analysis of this compound in water samples. Its high resolving power is a key strength, though the sample preparation via SPE can be more time-consuming.

The choice between HPLC and GC will ultimately depend on the specific requirements of the study, including the matrix type, the need to analyze metabolites, desired sample throughput, and available instrumentation. For comprehensive environmental monitoring that includes potential degradation products, HPLC-HRMS is a superior choice. For targeted, high-sensitivity analysis of the parent this compound compound in water, GC-MS remains an excellent and cost-effective option.

References

Degradation Dynamics of Chloroacetamide Herbicides: A Comparative Analysis of Dimethachlor and Alachlor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature provides insights into the environmental fate of two widely used chloroacetamide herbicides, Dimethachlor and Alachlor. While direct comparative studies evaluating their degradation under identical conditions are limited, a synthesis of data from various sources allows for a comparative analysis of their degradation rates and pathways. Microbial activity is a primary driver in the breakdown of both compounds in soil and aquatic environments.

Comparative Degradation Rates (DT50)

The degradation half-life (DT50), the time required for 50% of the initial concentration of a substance to dissipate, is a key indicator of its environmental persistence. The reported DT50 values for both this compound and Alachlor vary significantly depending on environmental matrices and study conditions, such as soil type, moisture, temperature, and microbial population.

HerbicideMatrixDT50 (Days)ConditionsCitation
This compound Soil & Groundwater40 - 70Monitored over 110 days[1][2]
Soil7.37Aerobic, Lab at 20°C[3]
Soil2 - 16Not specified[4]
Alachlor Surface Soil6.3Field experiment
Aquatic Mesocosms18.7 - 21.0Outdoor tank experiment[5]
Soil4.2 - 5.8Lab, sunlight simulation
Soil42 - 70(6-10 weeks)
Topsoil (Luvisols)4.4 - 5.7Lab at 25°C

Degradation Pathways and Metabolites

The biodegradation of both this compound and Alachlor involves complex biochemical transformations, leading to the formation of various metabolites.

This compound: Studies have identified several breakdown products of this compound. While the complete pathway is not fully elucidated in the reviewed literature, untargeted analysis using high-resolution mass spectrometry has led to the putative identification of new metabolites. The degradation process is known to be significantly influenced by soil microbial communities, with certain bacterial genera like Pseudomonas and Achromobacter showing increased abundance in the presence of high concentrations of this compound.

Alachlor: The degradation pathway of Alachlor is more extensively documented. A primary mechanism is N-dealkylation, leading to the formation of 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA). This intermediate can be further transformed into 2,6-diethylaniline. Another significant metabolite found in soil and water is alachlor ethane sulfonic acid (ESA). Microbial degradation is a crucial factor, with various bacteria and fungi, such as Acinetobacter sp. and Candida xestobii, demonstrating the ability to break down Alachlor. Some microorganisms can utilize Alachlor as a sole carbon source. The transformation pathways in aquatic systems appear to be similar to those in soil.

Experimental Protocols

The study of herbicide degradation relies on established methodologies to ensure accurate and reproducible results. The following protocols are representative of the approaches used in the cited literature.

Soil Degradation Studies (Laboratory Incubation):

  • Soil Collection and Preparation: Soil samples are typically collected from the upper layer (e.g., 0-10 cm) of fields with no recent history of the herbicide application. The soil is sieved (e.g., through a 2 mm mesh) to ensure homogeneity and remove large debris. Key soil properties such as texture, pH, organic matter content, and microbial biomass are characterized.

  • Herbicide Application: The herbicide, often a radiolabeled variant (e.g., ¹⁴C-labeled) for easier tracking, is applied to the soil samples at a concentration relevant to typical agricultural use. An organic solvent may be used to dissolve the herbicide before application, which is then allowed to evaporate to avoid impacting soil microorganisms.

  • Incubation: The treated soil samples are incubated in controlled environmental chambers or incubators. Temperature and soil moisture are maintained at specific levels (e.g., 20-25°C and 40-60% of water holding capacity) to simulate environmental conditions. Both aerobic and, in some cases, anaerobic (e.g., by flooding the soil) conditions can be tested.

  • Sampling and Extraction: Subsamples of soil are collected at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, 32, and up to 110 days). The herbicide and its metabolites are extracted from the soil using appropriate organic solvents.

  • Analysis: The concentrations of the parent herbicide and its degradation products in the extracts are quantified using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), often using high-resolution instruments like Orbitrap-MS or tandem MS (MS/MS), is commonly employed for accurate identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is also a widely used technique.

  • Data Analysis: The degradation kinetics are determined by plotting the herbicide concentration over time. The data is often fitted to a first-order kinetics model to calculate the degradation rate constant (k) and the half-life (DT50).

Visualizations

The following diagrams illustrate a typical experimental workflow for studying herbicide degradation and a conceptual comparison of the degradation pathways.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection (Field) sieving Sieving & Homogenization soil_collection->sieving characterization Physicochemical Characterization sieving->characterization spiking Herbicide Spiking characterization->spiking incubation Controlled Incubation (Temp, Moisture) spiking->incubation sampling Time-Series Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_analysis Kinetic Modeling (DT50 Calculation) analysis->data_analysis

Caption: Experimental workflow for a soil degradation study.

DegradationPathways cluster_this compound This compound Degradation cluster_alachlor Alachlor Degradation D This compound DMets Various Metabolites (e.g., CGA 42443, CGA 39981, and other identified products) D->DMets Microbial Degradation A Alachlor CDEPA 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) A->CDEPA N-dealkylation ESA Alachlor ESA A->ESA DEA 2,6-diethylaniline CDEPA->DEA

References

A Comparative Analysis of Dimethachlor and Pendimethalin for Pre-Emergent Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and agricultural scientists on the efficacy, mechanisms of action, and experimental considerations of two pivotal pre-emergent herbicides.

In the landscape of modern agriculture, effective weed management is a cornerstone of successful crop production. Pre-emergent herbicides, applied before weed seeds germinate, are a critical tool in this endeavor. This guide provides a comprehensive comparison of two widely used pre-emergent herbicides: dimethachlor, a chloroacetamide, and pendimethalin, a dinitroaniline. This analysis is supported by available experimental data to inform research and field application strategies.

Mechanisms of Action: Distinct Pathways to Weed Control

This compound and pendimethalin control weeds through fundamentally different biochemical pathways. Understanding these mechanisms is crucial for effective and sustainable herbicide use.

This compound is a selective herbicide that belongs to the chloroacetamide class. Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis in susceptible plants. VLCFAs are essential components of plant cell membranes and cuticles. By disrupting their production, this compound interferes with cell division and growth, ultimately leading to the death of germinating weeds.

Pendimethalin, a member of the dinitroaniline class of herbicides, acts as a mitotic inhibitor. It disrupts the assembly of microtubules, which are essential protein filaments required for cell division (mitosis). Specifically, pendimethalin binds to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption halts root and shoot development in germinating weed seedlings, causing them to die before they can emerge from the soil.

G cluster_this compound This compound Pathway cluster_pendimethalin Pendimethalin Pathway D0 This compound (Chloroacetamide) D1 Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis D0->D1 Acts on D2 Disruption of Cell Membrane and Cuticle Formation D1->D2 Leads to D3 Inhibition of Cell Division and Growth D2->D3 Results in D4 Weed Seedling Death D3->D4 Causes P0 Pendimethalin (Dinitroaniline) P1 Binds to Tubulin P0->P1 Interacts with P2 Inhibition of Microtubule Assembly P1->P2 Prevents P3 Disruption of Mitosis (Cell Division) P2->P3 Leads to P4 Inhibition of Root and Shoot Development P3->P4 Results in P5 Weed Seedling Death P4->P5 Causes

Figure 1: Mechanisms of action for this compound and pendimethalin.

Comparative Efficacy: A Review of Experimental Data

Direct comparative studies of this compound and pendimethalin under identical conditions are limited in the available literature. However, individual studies provide valuable insights into their respective weed control spectrums and efficacy.

Table 1: Efficacy of this compound on Various Weed Species in Rocket Crop

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Echinochloa crus-galli800Excellent
Portulaca oleracea800Excellent
Amaranthus retroflexus800Excellent
Lamium purpureum800Excellent
Veronica persica800Excellent

Source: Data synthesized from a study on the selectivity and efficacy of this compound in rocket crop.

Table 2: Efficacy of Pendimethalin on Various Weed Species in Different Crops

Weed SpeciesCropApplication Rate (kg a.i./ha)Efficacy (%)
Annual Grasses & Broadleaf WeedsMaize1.0 (Pre-emergence)Not specified, but led to significantly lower weed index
Phalaris minorWheat1.2Effective control
Broadleaf WeedsWheatNot specifiedLess effective than metribuzin
Various WeedsFababean1.22890.56 (Weed dry biomass reduction)

Source: Data synthesized from multiple studies on pendimethalin efficacy in various crops.

Note: The efficacy of herbicides is highly dependent on factors such as soil type, moisture, organic matter content, and the specific biotype of the weed.

Crop Tolerance and Phytotoxicity

Both this compound and pendimethalin are selective herbicides, meaning they are designed to control weeds with minimal damage to the intended crop. However, phytotoxicity can occur under certain conditions, such as high application rates or environmental stress.

A study on rocket crops indicated that while this compound provided excellent weed control, it had some negative effects on crop yield. In contrast, a study on wheat showed that higher doses of pendimethalin (1.2 and 1.5 kg a.i./ha) caused some leaf injury, though the crop recovered. Another study in transplanted pepper showed no visible injury from pendimethalin applications.

Table 3: Phytotoxicity Observations

HerbicideCropObservation
This compoundRocketNegative effects on yield reported.
PendimethalinWheatLeaf injury and epinasty at higher doses (1.2-1.5 kg a.i./ha).
PendimethalinPepper (transplanted)No visible injury.

Experimental Protocols for Herbicide Efficacy Evaluation

A standardized experimental protocol is essential for the accurate assessment of herbicide performance. The following outlines a general workflow for conducting pre-emergent herbicide trials.

G A Site Selection and Preparation - Uniform weed pressure - Consistent soil type B Experimental Design - Randomized Complete Block Design (RCBD) - Minimum 3-4 replications A->B C Treatment Application - Pre-emergence application - Calibrated spray equipment - Untreated control and commercial standard B->C D Data Collection - Weed counts and biomass - Crop injury ratings (phytotoxicity) - Crop stand counts C->D E Mid-Season Evaluation - Continued weed assessment - Crop vigor ratings D->E F Yield Data Collection - Harvest of treated and control plots - Measurement of crop yield and quality E->F G Statistical Analysis - Analysis of Variance (ANOVA) - Mean separation tests (e.g., Tukey's HSD) F->G H Final Report and Interpretation - Summary of findings - Comparison of herbicide performance G->H

Figure 2: General experimental workflow for pre-emergent herbicide efficacy trials.
Key Methodological Considerations:

  • Plot Design: Randomized complete block design (RCBD) is commonly used to minimize the effects of field variability.

  • Treatments: Include a range of application rates for each herbicide, an untreated weedy check, and a weed-free control (hand-weeded) to serve as benchmarks.

  • Application: Herbicides should be applied uniformly using calibrated sprayers. The application timing (pre-plant incorporated, pre-emergence) should be precisely recorded.

  • Data Collection:

    • Weed Control: Assessed by counting the number of weeds per unit area and/or by visual ratings of percent weed control compared to the untreated check. Weed biomass (dry weight) is also a valuable quantitative measure.

    • Crop Phytotoxicity: Visually rated on a scale (e.g., 0-100%, where 0 is no injury and 100 is crop death) at regular intervals after application. Symptoms to note include stunting, chlorosis, necrosis, and malformation.

    • Crop Yield: Harvested from the center rows of each plot to avoid edge effects. Yield is typically reported in kilograms per hectare or bushels per acre.

Conclusion

Both this compound and pendimethalin are effective pre-emergent herbicides with distinct mechanisms of action. This compound, a chloroacetamide, inhibits VLCFA synthesis, while pendimethalin, a dinitroaniline, disrupts mitosis by inhibiting microtubule formation. The choice between these herbicides will depend on the target weed spectrum, the crop being grown, soil conditions, and rotational crop plans.

The available data suggests that both herbicides can provide excellent control of a range of annual grasses and broadleaf weeds. However, the potential for crop injury exists, particularly at higher application rates, and should be a key consideration in their use. For researchers and drug development professionals, further direct comparative studies are warranted to provide a more definitive head-to-head analysis of these two important herbicides under a variety of field conditions. Such studies will be invaluable in optimizing weed management strategies for sustainable and productive agricultural systems.

Inter-laboratory Comparison of Dimethachlor Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the determination of Dimethachlor, a chloroacetamide herbicide, in environmental matrices. The document is intended for researchers, analytical scientists, and laboratory professionals involved in pesticide residue analysis. It outlines common experimental protocols and presents a framework for evaluating inter-laboratory performance based on proficiency testing principles.

Illustrative Inter-laboratory Performance

Proficiency testing (PT) is a critical component of laboratory quality assurance, allowing participants to assess their performance against a consensus value derived from multiple laboratories.[1] Results are often evaluated using a z-score, which indicates how far a laboratory's result deviates from the assigned value.

A z-score is calculated as: z = (x - X) / σ Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (often the consensus value from participants).

  • σ is the standard deviation for proficiency assessment.

Typically, a z-score is interpreted as:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Disclaimer: The following table presents illustrative data from a hypothetical inter-laboratory comparison for this compound analysis in a spiked water sample. This data is for demonstration purposes only, as specific proficiency test reports for this compound were not publicly available.

Table 1: Illustrative Results of a Hypothetical Proficiency Test for this compound in Water

Laboratory IDReported Concentration (µg/L)Assigned Value (X) (µg/L)Standard Deviation (σ) (µg/L)Calculated z-scorePerformance Evaluation
Lab-010.480.500.05-0.40Satisfactory
Lab-020.530.500.050.60Satisfactory
Lab-030.620.500.052.40Questionable
Lab-040.450.500.05-1.00Satisfactory
Lab-050.590.500.051.80Satisfactory
Lab-060.390.500.05-2.20Questionable
Lab-070.510.500.050.20Satisfactory
Lab-080.670.500.053.40Unsatisfactory

Experimental Protocols

Accurate determination of this compound relies on robust and validated analytical methods. The following protocols describe common procedures for analyzing this compound in water and soil matrices, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).

Analysis of this compound in Water by LC-MS/MS

This method is suitable for the determination of this compound and its metabolites in ground and surface water.[2][3]

a) Sample Preparation and Solid-Phase Extraction (SPE)

  • Filter a 50-100 mL water sample through a 0.7-micrometer glass-fiber filter to remove suspended solids.[4]

  • If required, adjust the sample pH according to the chosen SPE cartridge manufacturer's instructions.

  • Condition a C18 SPE cartridge (or an equivalent polymeric reversed-phase cartridge) with methanol followed by reagent water.

  • Load the filtered water sample onto the conditioned SPE cartridge at a consistent flow rate.

  • Wash the cartridge with reagent water to remove interfering polar substances.

  • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

  • Elute the analyte from the cartridge using an appropriate solvent, such as methanol or an 80/20 methanol/water (v/v) mixture.[2]

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of a mobile phase-compatible solvent, such as 10/90 acetonitrile/water (v/v).

b) Instrumental Analysis (LC-MS/MS)

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Injection Volume: 5-50 µL.

  • MS/MS System: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor at least two precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.

Analysis of this compound in Soil by GC-MS or LC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach or solvent extraction suitable for multi-residue pesticide analysis in soil.

a) Sample Preparation and Extraction

  • Homogenize the soil sample to ensure uniformity. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Shake the tube vigorously for 1 hour using a mechanical shaker.

  • Add extraction salts (e.g., anhydrous magnesium sulfate and sodium chloride) to induce phase separation and centrifuge the tube.

  • Transfer an aliquot of the upper acetonitrile layer to a clean tube for cleanup.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Add a mixture of d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water) to the acetonitrile extract.

  • Vortex the tube for 1-2 minutes and centrifuge at high speed.

  • The resulting supernatant is ready for analysis by either GC-MS or LC-MS/MS.

c) Instrumental Analysis

  • For LC-MS/MS: Take an aliquot of the final extract, evaporate, and reconstitute in a mobile phase-compatible solvent as described for water analysis. The LC-MS/MS conditions would be similar to those used for water samples.

  • For GC-MS:

    • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms or equivalent).

    • Injector: Operate in splitless mode.

    • Oven Program: A temperature program that effectively separates this compound from matrix interferences.

    • MS System: A single or tandem quadrupole mass spectrometer operating in Electron Ionization (EI) mode.

    • Detection: Monitor characteristic ions in Selected Ion Monitoring (SIM) mode for quantification and confirmation.

Workflow and Pathway Diagrams

The following diagram illustrates the general experimental workflow for the analysis of this compound in both water and soil matrices.

Figure 1. General experimental workflow for this compound analysis.

References

Dimethachlor vs. Non-Chemical Weed Control: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the performance of the pre-emergent herbicide dimethachlor against common non-chemical weed management strategies, supported by experimental data, to guide researchers and agricultural scientists in making informed weed control decisions.

This guide provides a comprehensive comparison of the efficacy of the chemical herbicide this compound with prevalent non-chemical weed control methods, including mechanical weeding and mulching. The following sections present quantitative data from various studies, detail the experimental protocols used to obtain this data, and visualize the logical and biological pathways involved in these weed management approaches.

Quantitative Data Summary

The following tables summarize the weed control efficacy and crop yield data from studies evaluating this compound and various non-chemical methods. It is important to note that direct comparative studies under identical conditions are limited; therefore, this data is compiled from separate experiments to provide an indirect comparison.

Table 1: Efficacy of this compound in Rocket Crop

Weed SpeciesApplication Rate (g/ha)Weed Control Efficacy (%)
Echinochloa crus-galli800Excellent
Portulaca oleracea800Excellent
Amaranthus retroflexus800Excellent
Lamium purpureum800Excellent
Veronica persica800Excellent
Total Weed Density N/A 94.9 - 95.8

Source: Adapted from a field experiment on rocket [Eruca vesicaria (L.) Cavanilles)].[1]

Table 2: Efficacy of Mechanical Weed Control Methods

MethodCropWeed Control Efficacy (%)Crop Yield (t/ha)
HarrowingWinter Wheat, Pea, Soybean49 - 824.1 - 6.3 (Winter Wheat)
HoeingWinter Wheat, Pea, Soybean40 - 992.8 - 5.7 (Pea)
Harrowing + HoeingWinter Wheat, Pea, Soybean74 - 100N/A
Sweep WeederBeanN/A4.848
Manual WeedingBean91.8N/A

Source: Adapted from multiple field experiments.[2][3][4]

Table 3: Efficacy of Mulching for Weed Control

Mulch TypeWeed Control MethodWeed Control Efficacy (%)Crop Yield (t/ha)
Black PlasticMulching91 (biomass reduction)1.91 (Maize)
Organic Mulch (unspecified)Mulching61 (biomass reduction)N/A
Black PolytheneMulching37.8682.45 (Tomato)
Paddy StrawMulchingN/AN/A

Source: Adapted from field experiments on saffron, maize, and tomato.[5]

Experimental Protocols

This compound Efficacy Trial in Rocket

  • Objective: To evaluate the efficacy and selectivity of this compound as a pre-emergent herbicide in rocket crop.

  • Experimental Design: Field experiments were conducted with four application rates of this compound.

  • Application: this compound was applied at rates including 800 g/ha. The herbicide was applied before the emergence of the crop and weeds.

  • Data Collection: Weed control efficacy was assessed by evaluating the reduction in the density of various weed species, including Echinochloa crus-galli, Portulaca oleracea, Amaranthus retroflexus, Lamium purpureum, and Veronica persica. Total weed density reduction was also calculated. Crop yield and herbicide residue in the harvested product were analyzed.

Mechanical Weeding Efficacy Trials

  • Objective: To evaluate the efficacy of different mechanical weeding methods on weed control and crop yield.

  • Experimental Design: Field experiments were conducted using a randomized complete block design with multiple replications.

  • Treatments: Mechanical methods such as harrowing, hoeing, and a combination of both were compared against herbicide treatments and an untreated control. In a separate study on beans, sweep, rotary, and rolling weeders were compared with manual weeding.

  • Data Collection: Weed control efficacy (WCE) was calculated based on the reduction in weed density or biomass compared to the untreated control. Crop yield was measured at harvest.

Mulching Efficacy Trials

  • Objective: To evaluate the effectiveness of different mulching materials on weed suppression and crop productivity.

  • Experimental Design: Field experiments were conducted using randomized complete block designs.

  • Treatments: Various organic and synthetic mulches such as black plastic, organic material, and polythene were compared to a no-mulch control.

  • Data Collection: Weed control was assessed by measuring the reduction in weed density and dry biomass. Crop yield and other growth parameters were also recorded.

Signaling Pathways and Logical Relationships

Mechanism of Action: this compound

This compound is a chloroacetamide herbicide that acts as a growth inhibitor. Its primary mode of action is the inhibition of very-long-chain fatty acid synthesis in susceptible plants. This disruption of lipid synthesis is crucial for cell membrane formation and overall plant growth, leading to the death of the weed seedlings shortly after germination.

Dimethachlor_Mechanism This compound This compound Application Absorption Absorption by Roots and Shoots This compound->Absorption Translocation Translocation Absorption->Translocation VLCFA_Inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis Translocation->VLCFA_Inhibition Lipid_Disruption Disruption of Lipid Synthesis VLCFA_Inhibition->Lipid_Disruption Growth_Inhibition Inhibition of Cell Division and Elongation Lipid_Disruption->Growth_Inhibition Weed_Death Weed Seedling Death Growth_Inhibition->Weed_Death

Mechanism of Action of this compound

Logical Workflow for Comparing Weed Control Methods

The evaluation of different weed control strategies, whether chemical or non-chemical, follows a structured experimental workflow to ensure objective and comparable results.

Weed_Control_Comparison_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_data Data Collection & Analysis Field_Selection Field Site Selection (Uniform Weed Pressure) Experimental_Design Randomized Complete Block Design Field_Selection->Experimental_Design Plot_Establishment Plot Establishment and Crop Sowing Experimental_Design->Plot_Establishment Dimethachlor_App This compound Application (Pre-emergence) Mechanical_Weeding Mechanical Weeding (e.g., Hoeing, Harrowing) Mulching_App Mulching (e.g., Plastic, Straw) Control Untreated Control Weed_Assessment Weed Density and Biomass Assessment Dimethachlor_App->Weed_Assessment Mechanical_Weeding->Weed_Assessment Mulching_App->Weed_Assessment Control->Weed_Assessment Crop_Assessment Crop Injury and Yield Measurement Weed_Assessment->Crop_Assessment Statistical_Analysis Statistical Analysis (e.g., ANOVA) Crop_Assessment->Statistical_Analysis Efficacy_Comparison Efficacy Comparison Statistical_Analysis->Efficacy_Comparison

Workflow for Comparing Weed Control Methods

References

Dimethachlor: An Environmental Impact Assessment in Comparison to Other Chloroacetanilide Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental footprint of dimethachlor relative to other widely used chloroacetanilide herbicides, including acetochlor, alachlor, metolachlor, and butachlor. This report synthesizes key data on their physicochemical properties, environmental fate, and ecotoxicity, providing a framework for informed decision-making in agricultural and environmental sciences.

The chloroacetanilide class of herbicides has been a cornerstone of weed management in global agriculture for decades. Their efficacy in controlling a broad spectrum of annual grasses and broadleaf weeds has contributed significantly to crop yields. However, their widespread use has also raised concerns about their potential environmental impact. This guide provides a comparative assessment of this compound, a prominent member of this class, against other commonly used chloroacetanilides: acetochlor, alachlor, metolachlor, and butachlor. By presenting key environmental indicators in a standardized format, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate the relative environmental risks associated with these compounds.

Physicochemical Properties: A Foundation for Environmental Behavior

The environmental mobility, persistence, and bioavailability of a herbicide are fundamentally governed by its physicochemical properties. Key parameters such as water solubility, soil organic carbon-water partitioning coefficient (Koc), and octanol-water partition coefficient (Kow) dictate whether a compound is more likely to remain in the soil, leach into groundwater, or bioaccumulate in organisms. The following table summarizes these critical properties for this compound and its counterparts.

PropertyThis compoundAcetochlorAlachlorMetolachlorButachlor
Molecular Weight ( g/mol ) 255.74269.77269.77283.79311.85
Water Solubility (mg/L at 20-25°C) 210022324248820
Log Kow (Octanol-Water Partition Coefficient) 2.133.033.093.134.5
Soil Organic Carbon Partition Coefficient (Koc) (mL/g) 251200170200700
Vapor Pressure (mPa at 25°C) 3.14.62.94.20.24

Environmental Fate: Persistence and Mobility in a Comparative Light

The persistence of a herbicide in the environment, often measured by its half-life (DT50) in soil and water, is a critical factor in assessing its long-term environmental impact. A longer half-life indicates a greater potential for accumulation and prolonged exposure to non-target organisms. Similarly, the potential for a herbicide to leach into groundwater is a significant concern for drinking water quality.

Environmental Fate ParameterThis compoundAcetochlorAlachlorMetolachlorButachlor
Soil Half-life (DT50) (days) 10.515159012
Aquatic Photolysis Half-life (DT50) (days) StableStableStableStableStable
Aerobic Aquatic Metabolism Half-life (DT50) (days) 59.722.511.627.81.1

Ecotoxicity Profile: Gauging the Impact on Non-Target Organisms

The ecotoxicity of a herbicide provides a direct measure of its potential harm to organisms other than the target weeds. Standardized tests on representative aquatic organisms, such as algae, invertebrates (Daphnia), and fish, are used to determine the concentrations at which adverse effects occur. The LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration causing a 50% response) are key metrics in this assessment.

Ecotoxicity EndpointThis compoundAcetochlorAlachlorMetolachlorButachlor
Fish (Rainbow Trout) 96-hr LC50 (mg/L) 1.80.45[1]2.4[2]2.90.31
Aquatic Invertebrate (Daphnia magna) 48-hr EC50 (mg/L) 7.916.0[1]10252.4
Algae (Green Algae) 72-hr EC50 (mg/L) 0.0120.00040.00160.0550.002

Experimental Protocols: Ensuring Data Reliability and Comparability

The data presented in this guide are derived from studies conducted in accordance with internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized guidelines ensure that the data generated are reliable, reproducible, and comparable across different studies and regulatory bodies.

Soil Sorption: OECD Guideline 106

This guideline describes a laboratory test method to determine the adsorption/desorption of a chemical on soil. The most common method is the batch equilibrium method.

  • Preparation of Soil and Test Substance: A well-characterized soil is air-dried and sieved. A stock solution of the herbicide in a suitable solvent is prepared.

  • Equilibration: A known mass of soil is equilibrated with a known volume of the herbicide solution of a specific concentration in a centrifuge tube. Several concentrations are typically tested.

  • Separation: After a defined equilibration period (e.g., 24 hours) with agitation, the solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of the herbicide remaining in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

  • Calculation: The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase. The soil sorption coefficient (Kd) is then calculated. To normalize for the organic carbon content of the soil, the Koc is calculated using the formula: Koc = (Kd / % organic carbon) * 100.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline outlines the procedures for evaluating the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.

  • Soil Treatment: A characterized soil is treated with the radiolabeled test substance.

  • Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content. For aerobic conditions, the soil is incubated in flasks that allow for the exchange of air. For anaerobic conditions, the soil is typically flooded and purged with an inert gas like nitrogen.

  • Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Volatile products and CO2 (in aerobic studies) are trapped and quantified.

  • Data Analysis: The decline of the parent compound concentration over time is used to calculate the degradation rate and the half-life (DT50). The formation and decline of major transformation products are also monitored to establish the degradation pathway.

Acute Toxicity to Fish: OECD Guideline 203

This guideline details a method to assess the acute toxicity of a chemical to fish.

  • Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours. A control group is exposed to water without the test substance.

  • Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration-response curve is determined, and the LC50 (the concentration estimated to be lethal to 50% of the test fish) is calculated.

Visualizing the Impact: Pathways and Processes

To better understand the mechanisms of toxicity and the environmental assessment workflow, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_cell Target Cell Chloroacetanilide Chloroacetanilide VLCFA_Inhibition Inhibition of Very-Long-Chain Fatty Acid Elongases Chloroacetanilide->VLCFA_Inhibition ROS_Production Increased Reactive Oxygen Species (ROS) Chloroacetanilide->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress MAPK_Pathway MAPK/ERK Pathway Activation Oxidative_Stress->MAPK_Pathway Protein_Destabilization Protein Destabilization Oxidative_Stress->Protein_Destabilization Apoptosis Apoptosis (Programmed Cell Death) MAPK_Pathway->Apoptosis Protein_Destabilization->Apoptosis Cellular_Damage Cellular Damage and Toxicity Apoptosis->Cellular_Damage

Caption: Postulated signaling pathway for chloroacetanilide herbicide toxicity.

Experimental_Workflow cluster_assessment Environmental Impact Assessment Workflow Physicochemical Physicochemical Properties (OECD 105, 106, 107, 117) Environmental_Fate Environmental Fate (OECD 301, 307, 308) Physicochemical->Environmental_Fate Ecotoxicity Ecotoxicity Testing (OECD 201, 202, 203) Physicochemical->Ecotoxicity Data_Integration Data Integration & Analysis Environmental_Fate->Data_Integration Ecotoxicity->Data_Integration Risk_Assessment Environmental Risk Assessment Data_Integration->Risk_Assessment

Caption: A generalized experimental workflow for assessing the environmental impact of herbicides.

Logical_Relationship cluster_risk Relationship between Properties and Environmental Risk High_Solubility High Water Solubility Leaching_Potential Increased Leaching Potential High_Solubility->Leaching_Potential Surface_Runoff Increased Surface Runoff Potential High_Solubility->Surface_Runoff Low_Koc Low Koc Low_Koc->Leaching_Potential Long_HalfLife Long Half-life (Persistence) NonTarget_Organism_Risk Higher Risk to Non-target Organisms Long_HalfLife->NonTarget_Organism_Risk High_Toxicity High Ecotoxicity High_Toxicity->NonTarget_Organism_Risk Leaching_Potential->NonTarget_Organism_Risk Surface_Runoff->NonTarget_Organism_Risk

Caption: Logical relationship between herbicide properties and environmental risk.

References

Dimethachlor's Interaction with Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the herbicide Dimethachlor reveals significant variations in its efficacy, persistence, and microbial toxicity across different soil types. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's behavior in sandy, loam, and clay soils. Understanding these interactions is crucial for optimizing its application, mitigating environmental impact, and informing the development of next-generation herbicides.

This compound, a chloroacetamide herbicide, is primarily used for pre-emergence control of annual grasses and broad-leaved weeds. Its effectiveness and environmental fate are intricately linked to the physicochemical properties of the soil, including texture, organic matter content, pH, and microbial activity.

Comparative Efficacy and Persistence

The persistence of this compound, often measured by its half-life (DT50), varies considerably with soil type. While specific comparative studies across sandy, loam, and clay soils are limited, available data indicates a range from a few weeks to several months. For instance, in a silty-loam luvisol, the half-life of this compound has been reported to be between 2 and 16 days, though under certain conditions, it can extend beyond 50 days[1][2]. Another study observed DT50 values ranging from 40 to 70 days in two different, unspecified soil types[3]. Generally, higher organic matter and clay content can lead to increased adsorption of the herbicide, potentially reducing its immediate bioavailability but increasing its persistence[4].

Soil PropertyInfluence on this compoundReference Soil Type (where specified)
Organic Matter Higher organic matter content generally increases the adsorption of this compound, which can decrease its herbicidal efficacy and increase its persistence.General principle for herbicides
Clay Content Soils with higher clay content tend to adsorb more this compound, reducing its mobility and potential for leaching. This can also lead to longer persistence.General principle for herbicides
Soil pH The effect of pH on this compound degradation can be significant, with some studies on similar herbicides showing faster dissipation in alkaline soils compared to acidic soils.Loamy-clayey soil (for S-metolachlor)[5]
Microbial Activity Higher microbial activity generally leads to faster degradation of this compound.Silty-loam luvisol

Impact on Soil Microbial Communities

The application of this compound can exert a notable influence on soil microbial populations, which are vital for soil health and nutrient cycling. The extent of this impact is dose-dependent and varies with soil characteristics.

In a study on silty-loam luvisol , this compound applied at recommended doses did not significantly harm the soil microbial community. However, at a 100-fold dose, it led to a significant increase in soil respiration and microbial biomass, while concurrently decreasing soil enzymatic activities such as dehydrogenase activity. This suggests that at high concentrations, this compound can alter the structure and function of the microbial community, favoring certain microbial groups (like Proteobacteria) that may be involved in its degradation.

Microbial ParameterEffect of High-Dose this compoundSoil Type
Soil Respiration Significantly increasedSilty-loam luvisol
Microbial Biomass Significantly increasedSilty-loam luvisol
Dehydrogenase Activity Significantly decreasedSilty-loam luvisol
Proteobacteria Abundance Significantly increasedSilty-loam luvisol

Comparison with Other Herbicides

When compared to other chloroacetamide herbicides like S-metolachlor, this compound exhibits some similar behaviors, though differences in efficacy and microbial impact exist. For instance, both herbicides' persistence and efficacy are influenced by soil organic matter and clay content. However, studies on S-metolachlor in various soils have shown that its dissipation is faster in alkaline soils compared to acidic ones, a trend that may also apply to this compound. In terms of microbial impact, high doses of both this compound and the phenylurea herbicide linuron were found to negatively affect dehydrogenase activity in silty-loam luvisol.

Experimental Protocols

Soil Incubation Study for Degradation Analysis

A common method to assess the degradation of this compound in different soil types involves a laboratory incubation study.

  • Soil Collection and Preparation: Collect topsoil (0-20 cm) from fields with no recent history of this compound application. Air-dry the soil samples and sieve them through a 2 mm mesh. Characterize the soil for its physicochemical properties (texture, pH, organic carbon content, etc.).

  • Herbicide Application: Weigh a specific amount of soil (e.g., 500g) into incubation containers. Apply a solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration (e.g., recommended field rate). A control group with only the solvent is also prepared.

  • Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% of water holding capacity) for a specified period (e.g., up to 112 days).

  • Sampling and Analysis: Collect soil subsamples at regular intervals (e.g., 0, 7, 14, 28, 56, and 112 days). Extract this compound from the soil using a suitable method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). Analyze the concentration of this compound using techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Data Analysis: Calculate the half-life (DT50) of this compound using first-order kinetics.

Soil_Incubation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SoilCollection Soil Collection (Sandy, Loam, Clay) Sieving Sieving (2mm) SoilCollection->Sieving Characterization Soil Characterization (pH, OM, Texture) Sieving->Characterization Application This compound Application Characterization->Application Incubation Incubation (Controlled Temp & Moisture) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Extraction (QuEChERS) Sampling->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Data Data Analysis (DT50) Analysis->Data

Fig. 1: Workflow for a soil incubation study.
Analysis of Soil Microbial Activity

To assess the impact of this compound on soil microbial activity, dehydrogenase activity is a commonly measured parameter as it reflects the total metabolic activity of soil microorganisms.

  • Sample Preparation: Use soil samples from the incubation study described above.

  • Assay:

    • Take 1g of air-dried soil in a test tube.

    • Add 0.2 ml of 3% 2,3,5-triphenyltetrazolium chloride (TTC) solution and 0.5 ml of distilled water.

    • Incubate the tubes at 37°C for 24 hours.

    • Add 10 ml of methanol to extract the triphenyl formazan (TPF) formed.

    • Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

  • Quantification: Calculate the amount of TPF formed using a standard curve and express the dehydrogenase activity as µg TPF per gram of soil per hour.

Dehydrogenase_Activity_Workflow SoilSample Soil Sample (1g) AddTTC Add TTC Solution SoilSample->AddTTC Incubate Incubate (37°C, 24h) AddTTC->Incubate ExtractTPF Extract with Methanol Incubate->ExtractTPF MeasureAbsorbance Measure Absorbance (485nm) ExtractTPF->MeasureAbsorbance CalculateActivity Calculate Dehydrogenase Activity MeasureAbsorbance->CalculateActivity

Fig. 2: Protocol for determining dehydrogenase activity.

Signaling Pathways and Logical Relationships

The fate of this compound in soil is governed by a complex interplay of physical, chemical, and biological processes. Adsorption to soil colloids (clay and organic matter) reduces its availability for leaching and microbial degradation. In the soil solution, it is subject to degradation by soil microorganisms, which is a key pathway for its dissipation.

Dimethachlor_Fate_Pathway cluster_processes Soil Processes This compound This compound in Soil Adsorption Adsorption (to Clay & Organic Matter) This compound->Adsorption Influenced by Soil Texture & OM Degradation Microbial Degradation This compound->Degradation Primary Dissipation Pathway Leaching Leaching This compound->Leaching Reduced by Adsorption Metabolites Metabolites Degradation->Metabolites Forms Metabolites Groundwater Groundwater Leaching->Groundwater Potential Contamination

Fig. 3: Fate of this compound in the soil environment.

References

Validating Predictive Models for Dimethachlor Leaching: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating predictive models for the environmental leaching of Dimethachlor, a pre-emergence herbicide. Given the absence of a single, comprehensive study validating multiple models specifically for this compound, this document synthesizes best practices and data from validation studies of analogous herbicides and widely recognized predictive models. The objective is to offer a robust methodology for researchers to assess the environmental fate of this compound and compare the performance of key predictive models.

Introduction to Predictive Leaching Models

Predictive models are essential tools for assessing the potential of pesticides to move through the soil profile and contaminate groundwater. These models simulate complex interactions between the pesticide's chemical properties, soil characteristics, and environmental conditions. Validating these models with experimental data is a critical step to ensure their accuracy and reliability for regulatory and research purposes. This guide focuses on three commonly used models in pesticide fate modeling: PRZM, MACRO, and HYDRUS-1D.

Comparison of Predictive Leaching Models

Several mathematical models are available to simulate pesticide transport in the unsaturated zone.[1] The selection of an appropriate model depends on the specific objectives of the study, data availability, and the key processes to be simulated.[2] Below is a comparison of three widely used models applicable to this compound leaching prediction.

FeaturePRZM (Pesticide Root Zone Model)MACROHYDRUS-1D
Primary Use Regulatory risk assessment, predicting pesticide movement in the root zone.[3][4]Simulating water flow and solute transport in macroporous soils.[5]General-purpose simulation of water, heat, and solute transport in variably saturated media.
Flow Concept One-dimensional, Richards' equation or tipping bucket for water balance.Dual-porosity/dual-permeability, accounting for macropore flow.One-dimensional, finite element solution of the Richards' equation.
Solute Transport Advection-dispersion equation.Advection-dispersion equation within matrix and macropores.Advection-dispersion equation with options for non-equilibrium transport.
Strengths Widely used and accepted for regulatory purposes; relatively simple to parameterize.Good for structured soils where preferential flow is significant.Highly versatile, can simulate complex boundary conditions and non-equilibrium processes.
Limitations Does not explicitly account for preferential flow paths, which can lead to underestimation of leaching for some compounds.Requires more detailed input parameters that can be difficult to measure directly.Can be more complex to parameterize and computationally intensive.

Physicochemical Properties of this compound

Accurate model predictions are highly dependent on the quality of input data. The following table summarizes key physicochemical properties of this compound relevant to leaching models.

PropertyValueSignificance for Leaching
Water Solubility 2100 mg/L (at 20°C)High solubility increases the potential for movement with soil water.
Soil Degradation Half-life (DT₅₀) 7.37 - 70 days (aerobic)A longer half-life provides more time for the compound to leach to deeper soil layers.
Organic Carbon Partition Coefficient (Koc) Estimated to be low to moderateA lower Koc value indicates weaker sorption to soil organic matter, leading to higher mobility.
Molecular Weight 255.74 g/mol Influences diffusion and transport properties.

Experimental Protocol for Model Validation: Soil Column Leaching Study

This protocol describes a laboratory-based soil column experiment designed to generate data for validating this compound leaching models. The methodology is adapted from standard procedures used in pesticide fate studies.

1. Soil Collection and Column Preparation:

  • Collect undisturbed soil cores from the field of interest to preserve the natural soil structure. Alternatively, soil can be collected, air-dried, sieved, and packed into columns to a specific bulk density.

  • The columns (e.g., 30 cm long, 10 cm diameter) should be made of an inert material like stainless steel or glass.

2. Soil Characterization:

  • Thoroughly characterize the soil, including texture (sand, silt, clay content), organic carbon content, pH, and bulk density. These parameters are essential inputs for the models.

3. This compound Application:

  • Prepare a solution of this compound of known concentration.

  • Apply the solution uniformly to the surface of the soil columns at a rate that simulates a typical field application.

4. Leaching Experiment:

  • Place the soil columns in a controlled environment.

  • Apply a simulated rainfall or irrigation event with a known volume and intensity of water. A conservative tracer (e.g., bromide) can be co-applied to trace water movement.

  • Collect the leachate (water draining from the bottom of the columns) at regular intervals over a set period.

5. Sample Analysis:

  • Measure the volume of leachate collected at each interval.

  • Analyze the concentration of this compound (and any relevant metabolites) in the leachate samples using a validated analytical method such as UHPLC-HRMS.

  • At the end of the experiment, section the soil columns (e.g., into 5 cm segments) and analyze the concentration of this compound remaining in each soil segment.

6. Data for Model Input:

  • The collected data on soil properties, this compound application rate, water input, and measured concentrations in leachate and soil will be used to set up and run the model simulations.

Model Validation Workflow

The process of validating a predictive model involves comparing the model's output with experimentally measured data. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for validating a predictive leaching model.

Conclusion

Validating predictive models is a crucial step in accurately assessing the environmental risk of herbicides like this compound. While a dedicated comparative validation study for this compound is not yet available, the methodology presented here, which leverages established models and experimental protocols from similar compounds, provides a scientifically sound framework for researchers. By comparing the outputs of models such as PRZM, MACRO, and HYDRUS-1D with robust experimental data from soil column studies, scientists can enhance the predictive accuracy of these tools, leading to more informed environmental risk assessments.

References

Performance of Dimethachlor in Crop Rotation Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicide Dimethachlor's performance within different crop rotation systems, supported by available experimental data. It is intended to inform research and development professionals on the efficacy, crop safety, and potential carryover effects of this compound compared to other common herbicides.

Efficacy of this compound in Oilseed Rape

This compound is a chloroacetamide herbicide primarily used for pre-emergence control of annual grasses and some broadleaf weeds in various crops, including oilseed rape. Its efficacy has been evaluated in comparison to other herbicides commonly used in oilseed rape cultivation, such as metazachlor.

A field experiment conducted over three years (2011-2014) in Plovdiv, Bulgaria, compared the performance of this compound (as Teridox) and Metazachlor (as Butizan S) in winter oilseed rape. The key findings are summarized in the table below.

HerbicideActive SubstanceApplicationEfficacy (20th Day After Treatment)Efficacy (45th Day After Treatment)
Teridox500 g/l this compoundSoil, pre-emergence70.5% - 79.4%Maintained
Butizan S500 g/l MetazachlorSoil, pre-emergence70.5% - 79.4%Maintained
Butizan S500 g/l MetazachlorFoliar, post-emergence72.8% - 76.9%Maintained

Table 1: Comparison of Herbicide Efficacy in Winter Oilseed Rape (2011-2014)

Both this compound and Metazachlor, when applied pre-emergence, demonstrated comparable efficacy in controlling a range of annual weeds including Amaranthus retroflexus L., Portulaca oleraceae L., Chenopodium album L., Solanum nigrum L., Setaria spp., and Stellaria media L., as well as self-seeded wheat plants. The study also noted that both herbicides showed excellent selectivity for the oilseed rape crop.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a summarized protocol based on the aforementioned study comparing this compound and Metazachlor.

Objective: To evaluate the efficacy and selectivity of this compound and Metazachlor in winter oilseed rape.

Experimental Design:

  • Method: Block method

  • Plot Size: 25 m²

  • Repetitions: Four

Treatments:

  • Control: No herbicide application.

  • This compound (Teridox): Applied to the soil after planting and before crop germination.

  • Metazachlor (Butizan S): Applied to the soil after planting and before crop germination.

  • Metazachlor (Butizan S): Applied to the leaves during the vegetation period of the rape.

Data Collection:

  • Weed density and species composition were assessed.

  • Herbicide efficacy was measured on the 20th and 45th day after treatment.

  • Crop selectivity was evaluated based on the EWRS (European Weed Research Society) scale.

Carryover Effects and Performance in Rotational Crops

The persistence of a herbicide in the soil is influenced by factors such as its chemical properties, soil type, organic matter content, pH, and climatic conditions like rainfall and temperature. Chloroacetamide herbicides, the class to which this compound belongs, have varying half-lives in the soil.

A study on a saflufenacil + dimethenamid-P (a different chloroacetamide) combination showed no injury to rotational corn, sugar beet, or dry bean one year after application, even under reduced irrigation conditions that could theoretically increase herbicide persistence. This suggests that some chloroacetamide herbicides may not pose a significant carryover risk to subsequent crops. However, it is crucial to note that carryover potential is herbicide- and crop-specific.

For instance, a study on various acetolactate synthase (ALS) inhibiting herbicides used in wheat demonstrated significant carryover injury to subsequent crops like soybean and cotton from sulfosulfuron, while pyroxsulam showed less residual activity. This highlights the importance of selecting herbicides with favorable rotational profiles, especially in intensive cropping systems.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of assessing herbicide performance in a crop rotation system, the following diagrams are provided.

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Field Trial Execution cluster_data Phase 3: Data Collection and Analysis cluster_conclusion Phase 4: Conclusion and Reporting A Define Crop Rotation System (e.g., Oilseed Rape - Winter Wheat - Spring Barley) B Select Herbicides for Comparison (this compound vs. Alternatives) A->B C Determine Application Rates and Timings B->C E Apply Herbicide Treatments C->E D Establish Experimental Plots (Randomized Block Design) D->E F Crop and Weed Management E->F G Assess Weed Control Efficacy (Density, Biomass) F->G H Measure Crop Yield and Quality F->H I Analyze Soil and Plant Residues F->I J Statistical Analysis G->J H->J I->J K Compare Herbicide Performance J->K L Evaluate Economic Viability K->L M Publish Findings L->M Mode_of_Action cluster_herbicide Chloroacetamide Herbicides (e.g., this compound) cluster_plant Plant Cellular Processes Herbicide This compound Application Uptake Uptake by Roots and Shoots Herbicide->Uptake Inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis Uptake->Inhibition Disruption Disruption of Cell Division and Growth Inhibition->Disruption Effect Inhibition of Seedling Emergence and Growth Disruption->Effect

Dimethachlor's Ecological Footprint: A Comparative Analysis of Its Impact on Soil Microbial Diversity Against Other Common Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NITRA, Slovakia – A comprehensive analysis of existing research provides a comparative overview of the impact of the herbicide Dimethachlor on soil microbial diversity, juxtaposed with the effects of other widely used herbicides such as glyphosate, atrazine, and paraquat. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear perspective on the ecological implications of these agricultural chemicals.

Executive Summary

The application of herbicides is a cornerstone of modern agriculture, yet concerns over their environmental impact, particularly on the vital soil microbiome, persist. This guide delves into the scientific literature to compare the effects of four common herbicides on the diversity of soil microbial communities. The findings indicate that the impact of these chemicals is highly variable, contingent on the specific herbicide, its concentration, and the environmental context of its application. While some herbicides exhibit transient or negligible effects at recommended doses, others, particularly at higher concentrations, can significantly alter the structure and diversity of the soil microbial ecosystem.

Comparative Analysis of Herbicide Impact on Soil Microbial Diversity

The following table summarizes the quantitative data from various studies on the impact of this compound, glyphosate, atrazine, and paraquat on soil microbial diversity, primarily focusing on the Shannon diversity index, a common metric for characterizing species diversity in a community.

HerbicideConcentrationSoil TypeDuration of StudyKey Findings on Microbial Diversity (Shannon Index)Reference
This compound 3.33 mg/kg (recommended)Silty-loam luvisol112 daysNo significant effect on Shannon diversity index.[1][2]
333 mg/kg (100x recommended)Silty-loam luvisol112 daysSignificant decrease in Shannon diversity index.[1][2]
Glyphosate Field Application RateSilt loam14 days post-applicationNo significant effect on the overall microbial community composition or diversity indices (Shannon, Simpson).[3]
Field Application RateChinese fir plantation soil4 monthsIncreased bacterial diversity (Shannon index).
Atrazine 10, 20, 30, 40 mg/kgBlack soil95 daysDose-dependent decrease in Shannon diversity index.
Field Application RateBrazilian Tropical Latosol8 weeksSignificant decrease in Shannon Index 2 and 8 weeks post-application compared to pre-application.
Field Application RateChernozem119 daysSignificant negative correlation between atrazine concentration and Shannon and Simpson indices.
Paraquat Recommended field doseNot specified60 daysNo significant influence on the richness, evenness (Simpson's Diversity Index), and composition of bacterial and archaeal communities.
3.33 - 5.33 mL/LCornfield soilDry to rainy seasonDid not significantly affect the population of fungi and bacteria.

Detailed Experimental Protocols

A summary of the methodologies employed in the key cited studies is provided below to contextualize the presented data.

This compound Study Protocol
  • Soil Type: Silty-loam luvisol.

  • Herbicide Application: this compound was applied at the recommended dose (3.33 mg/kg) and a 100-fold higher dose (333 mg/kg).

  • Experimental Setup: A laboratory assay was conducted for 112 days.

  • Microbial Analysis: The soil microbial community was analyzed using high-throughput sequencing of the 16S rRNA gene. The DADA2 algorithm was used to generate Amplicon Sequence Variants (ASVs).

  • Diversity Analysis: The Shannon diversity index was calculated to assess alpha diversity.

Glyphosate Study Protocol
  • Study Design: A comprehensive field-based study conducted over two years in two different locations (Maryland and Mississippi, USA).

  • Crops: Glyphosate-resistant corn and soybean.

  • Herbicide Application: Foliar application of glyphosate at recommended field rates.

  • Sampling: Soil samples were collected from plots treated with glyphosate and from untreated control plots.

  • Microbial Analysis: DNA was extracted from soil samples, and the prokaryotic (16S rRNA) and fungal (ITS) communities were characterized by amplicon sequencing.

  • Diversity Metrics: Alpha diversity was assessed using observed species, Shannon's index, and Simpson's index.

Atrazine Study Protocol
  • Soil Type: Black soil.

  • Herbicide Application: Atrazine was applied at four different concentrations: 10, 20, 30, and 40 mg/kg.

  • Experimental Design: A laboratory incubation experiment was carried out for 95 days.

  • Microbial Analysis: The study assessed microbial biomass and diversity.

  • Diversity Indices: Microbial diversity was evaluated using evenness, the Shannon diversity index, and richness.

Paraquat Study Protocol
  • Herbicides Tested: Paraquat, glyphosate, glufosinate, and paraquat-diquat.

  • Application: Herbicides were applied as pure compounds at the recommended dose.

  • Incubation: The treated soil was incubated under laboratory conditions for 60 days.

  • Microbial Community Analysis: High-throughput phylogenetic marker gene sequencing was used to assess the bacterial and archaeal communities.

  • Diversity Assessment: The study evaluated the richness (Chao1) and evenness (Simpson's Diversity Index) of the microbial communities.

Visualizing the Impact: Workflows and Conceptual Pathways

To better illustrate the processes involved in assessing herbicide impacts and the potential consequences for the soil ecosystem, the following diagrams are provided.

G Experimental Workflow for Assessing Herbicide Impact on Soil Microbial Diversity cluster_field Field/Lab Preparation cluster_analysis Molecular and Data Analysis Soil_Collection Soil Sample Collection Herbicide_Application Herbicide Application (Different Concentrations) Soil_Collection->Herbicide_Application Incubation Incubation (Controlled Conditions) Herbicide_Application->Incubation DNA_Extraction Soil DNA Extraction Incubation->DNA_Extraction PCR_Amplification 16S rRNA / ITS Gene PCR Amplification DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Bioinformatics Bioinformatic Analysis (OTU/ASV Clustering) Sequencing->Bioinformatics Diversity_Analysis Alpha & Beta Diversity Analysis (e.g., Shannon Index) Bioinformatics->Diversity_Analysis

Experimental Workflow for Herbicide Impact Assessment

G Conceptual Pathway of Herbicide Impact on Soil Microbial Function cluster_direct Direct Impacts cluster_indirect Indirect Impacts cluster_consequences Ecological Consequences Herbicide Herbicide Application Toxicity Direct Toxicity to Susceptible Microbes Herbicide->Toxicity Stimulation Stimulation of Herbicide-Degrading Microbes Herbicide->Stimulation Altered_Plant_Metabolism Altered Plant Root Exudates Herbicide->Altered_Plant_Metabolism Reduced_Weed_Biomass Reduced Plant Diversity (Weed Elimination) Herbicide->Reduced_Weed_Biomass Shift_Microbial_Community Shift in Microbial Community Structure Toxicity->Shift_Microbial_Community Stimulation->Shift_Microbial_Community Altered_Plant_Metabolism->Shift_Microbial_Community Reduced_Weed_Biomass->Shift_Microbial_Community Altered_Diversity Changes in Microbial Diversity (e.g., Shannon Index) Shift_Microbial_Community->Altered_Diversity Functional_Impact Impact on Soil Functions (Nutrient Cycling, Disease Suppression) Shift_Microbial_Community->Functional_Impact

References

Evaluating the Cost-Effectiveness of Dimethachlor Application: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Dimethachlor with other chloroacetamide herbicides, specifically pethoxamid and s-metolachlor. The analysis is based on available experimental data on efficacy and estimated cost-effectiveness. Detailed methodologies for the cited experiments are provided to ensure reproducibility and critical evaluation.

Comparative Analysis of Herbicide Performance

This compound is a pre-emergent herbicide belonging to the chloroacetamide class, which is effective against a range of annual grasses and some broadleaf weeds. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. For a comprehensive evaluation, its performance is compared against two other widely used chloroacetamide herbicides: pethoxamid and s-metolachlor.

Data Presentation

The following tables summarize the quantitative data on the efficacy and estimated cost-effectiveness of this compound and its alternatives.

Table 1: Efficacy of this compound vs. Pethoxamid in Rocket Crop

HerbicideApplication Rate (g/ha)Overall Weed Control Efficacy (%)Key Weeds ControlledImpact on Rocket Yield
This compound 80094.9 - 95.8[1]Echinochloa crus-galli, Portulaca oleracea, Amaranthus retroflexus, Lamium purpureum, Veronica persica[1]Mostly negative effects[1]
Pethoxamid 96086.0 - 93.3[1]Echinochloa crus-galli, Lamium purpureum, Lamium amplexicaule, Veronica persica, Portulaca oleracea, Chenopodium polyspermum (at higher rates)[1]No effect or positive effects

Table 2: Estimated Cost-Effectiveness of Chloroacetamide Herbicides in a Hypothetical Scenario (e.g., Corn)

HerbicideEstimated Cost per Hectare (USD)Application Rate (L/ha)Estimated Cost per Application (USD)Expected Yield Increase ( kg/ha )Estimated Return on Investment (ROI)
This compound Unavailable1.0 - 2.0VariableCrop & Weed DependentVariable
Pethoxamid Unavailable1.0 - 2.0VariableCrop & Weed DependentVariable
S-metolachlor $29.47 - $30.38/gallon (approx. $7.79 - $8.03/liter)1.0 - 2.0$7.79 - $16.06250 - 500Variable

Experimental Protocols

Key Experiment: Efficacy and Selectivity of this compound and Pethoxamid in Rocket Crop

Objective: To evaluate the efficacy, selectivity, and safety of four application rates of the pre-emergent herbicides pethoxamid and this compound in rocket (Eruca vesicaria).

Methodology:

  • Experimental Design: Field experiments were conducted using a randomized complete block design with four replications.

  • Treatments:

    • Untreated control.

    • This compound at four application rates.

    • Pethoxamid at four application rates.

    • The recommended dose (RD) for rapeseed was used as a reference: 1000 g/ha for this compound and 1200 g/ha for pethoxamid. The tested rates were 0.8 RD, RD, 1.2 RD, and 2.0 RD.

  • Application: Herbicides were applied pre-emergence using a sprayer with a water volume of 300 L/ha.

  • Data Collection:

    • Weed density and species composition were assessed at specified intervals after application.

    • Herbicide efficacy was calculated as the percentage reduction in weed density compared to the untreated control.

    • Rocket crop yield parameters, including the number of plants and fresh weight, were measured.

    • Phytotoxicity to the rocket crop was visually assessed.

    • Herbicide residues in the harvested rocket were analyzed.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were compared using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis by Chloroacetamide Herbicides

This compound, as a chloroacetamide herbicide, targets the synthesis of very-long-chain fatty acids (VLCFAs) in plants. This pathway is crucial for the formation of various cellular components, and its disruption leads to the inhibition of germination and seedling growth.

Caption: Inhibition of VLCFA synthesis by this compound in the endoplasmic reticulum.

Experimental Workflow: Herbicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a new herbicide.

Herbicide_Trial_Workflow start Start: Define Objectives & Scope site_selection Site Selection & Field Preparation start->site_selection exp_design Experimental Design (e.g., RCBD) site_selection->exp_design treatment_prep Treatment Preparation (Herbicide Dilutions) exp_design->treatment_prep application Herbicide Application (Pre-emergence) treatment_prep->application data_collection Data Collection (Weed Counts, Crop Injury, Yield) application->data_collection stat_analysis Statistical Analysis (ANOVA, Mean Comparison) data_collection->stat_analysis reporting Reporting & Interpretation of Results stat_analysis->reporting end End reporting->end

Caption: A generalized workflow for conducting a herbicide efficacy field trial.

References

Unraveling Traces: A Comparative Review of Analytical Techniques for Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the prevalent analytical methodologies for the detection and quantification of chloroacetamide herbicides, offering a comparative analysis of their performance, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Chloroacetamide herbicides, a class of pre-emergent herbicides widely used in agriculture to control annual grasses and broadleaf weeds, are of significant environmental and health concern due to their potential for water contamination and adverse health effects. Consequently, robust and sensitive analytical methods are crucial for their monitoring in various matrices such as water, soil, and food. This guide provides a comparative overview of the most common analytical techniques employed for the analysis of chloroacetamide herbicides and their degradation products.

Performance Comparison of Analytical Techniques

The choice of an analytical technique for chloroacetamide herbicide analysis is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the key quantitative performance metrics of commonly used methods: Gas Chromatography (GC), Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), and Immunoassays.

Analytical TechniqueAnalyteMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS/MS Acetochlor, Alachlor, Metolachlor, Metazachlor, Butachlor, PretilachlorSoilLOD: 0.2–1.0 ng/g; LOQ: 0.8–2.2 ng/g>80%[1][2]
LC-MS/MS (EPA Method 535) Alachlor ESA & OA, Acetochlor ESA & OA, Metolachlor ESA & OADrinking WaterLOQ: 0.05 µg/L81-118%[3][4][5]
UPLC-MS/MS Alachlor ESA & OA, Acetochlor ESA & OA, Metolachlor ESA & OADrinking WaterS/N for 0.05 µg/L standard: 2-4x higher than HPLC-MS/MS-
HPLC-DAD Alachlor ESA & OA, Acetochlor ESA & OA, Metolachlor ESA & OAWaterLOQ: 0.20 µg/L84-112%
Lateral Flow Immunoassay (LFIA) - Fluorescent Mode Acetochlor, Metolachlor, PropisochlorCornLOD: 0.08 ng/mL (Acetochlor), 0.29 ng/mL (Metolachlor), 0.51 ng/mL (Propisochlor)97.12-111.46%
Lateral Flow Immunoassay (LFIA) - Colorimetric Mode Acetochlor, Metolachlor, PropisochlorCornLOD: 0.39 ng/mL (Acetochlor), 0.75 ng/mL (Metolachlor & Propisochlor)-
Enzyme-Linked Immunosorbent Assay (ELISA) Metolachlor, Alachlor, AcetochlorWater and SoilLOD: 0.06 µg/L (Metolachlor), 0.3 µg/L (Alachlor), 0.4 µg/L (Acetochlor)90-98%
ic-ELISA PretilachlorLake Water, Rice, SoilLOD: 2.37-4.83 µg/L; LOQ: 4.46-10.13 µg/L78.3-91.3%

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical results. Below are summarized protocols for the key techniques discussed.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Soil Samples

This method is suitable for the simultaneous determination of multiple chloroacetamide herbicides in soil.

  • Sample Preparation (Dispersive Solid-Phase Extraction - dSPE):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10.0 mL of Milli-Q water, 10.0 mL of acetonitrile (ACN), and 4.0 g of NaCl.

    • Vortex vigorously for 1 min and centrifuge at 4000 rpm for 5 min.

    • Take a 1.5 mL aliquot of the ACN supernatant and add it to a dSPE tube containing 150 mg MgSO4 and 50 mg C18 sorbent.

    • Vortex for 1 min and centrifuge at 10000 rpm for 5 min.

    • The supernatant is filtered and transferred to an autosampler vial for GC-MS/MS analysis.

  • GC-MS/MS Conditions:

    • GC System: Agilent 7890A GC or equivalent.

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS System: Agilent 7000B Triple Quadrupole MS or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water Samples (Based on EPA Method 535)

This is a widely adopted method for the analysis of polar degradates of chloroacetamide herbicides in drinking water.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • A 250 mL water sample is passed through a graphitized carbon SPE cartridge.

    • The cartridge is dried, and the analytes are eluted with an appropriate solvent (e.g., 80/20 methanol/water).

    • The eluate is concentrated and reconstituted in 1 mL of a suitable solvent, such as 5 mM ammonium acetate or 10/90 acetonitrile/water.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 column (e.g., Hypersil GOLD 50 x 2.1 mm, 3 µm).

    • Column Temperature: 65°C.

    • Mobile Phase: Gradient elution with a mixture of aqueous ammonium acetate or acetic acid and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 0.25 mL/min.

    • MS System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Micro API).

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Immunoassays (ELISA and LFIA)

Immunoassays offer a rapid and high-throughput screening alternative to chromatographic methods.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Microtiter plates are coated with an antigen conjugate.

    • Standards or samples are added to the wells, followed by the addition of a specific monoclonal or polyclonal antibody.

    • After incubation, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, and the resulting color change is measured using a microplate reader. The color intensity is inversely proportional to the analyte concentration.

  • Lateral Flow Immunoassay (LFIA):

    • A test strip containing a sample pad, conjugate pad, nitrocellulose membrane with test and control lines, and an absorption pad is used.

    • The sample is applied to the sample pad.

    • The analyte competes with an immobilized antigen on the test line for binding to antibody-conjugated colored nanoparticles (e.g., gold nanoparticles or fluorescent nanoparticles) released from the conjugate pad.

    • The result is visualized as the presence or absence of a colored line, or the signal intensity is measured with a reader.

Visualizing the Workflow and Technique Comparison

To better illustrate the analytical process and the relationships between different techniques, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification Sample Sample Collection (Water, Soil, Food) Homogenization Homogenization/ Filtration Sample->Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Clean-up (dSPE, Filtration) Extraction->Cleanup Concentration Concentration/ Reconstitution Cleanup->Concentration Analysis Instrumental Analysis Concentration->Analysis Data Data Acquisition Analysis->Data Quantification Quantification Data->Quantification Result Result Reporting Quantification->Result

Caption: General experimental workflow for the analysis of chloroacetamide herbicides.

G cluster_criteria Selection Criteria cluster_techniques Analytical Techniques Sensitivity Sensitivity LCMS LC-MS/MS Sensitivity->LCMS High GCMS GC-MS/MS Sensitivity->GCMS High Immunoassay Immunoassays (ELISA, LFIA) Sensitivity->Immunoassay Moderate-High Selectivity Selectivity Selectivity->LCMS Very High Selectivity->GCMS High Selectivity->Immunoassay Moderate-High Cost Cost Cost->LCMS High Cost->GCMS High Cost->Immunoassay Low Throughput Throughput Throughput->LCMS Moderate Throughput->GCMS Moderate Throughput->Immunoassay High Portability Portability Portability->LCMS Low Portability->GCMS Low Portability->Immunoassay High (LFIA)

Caption: Comparison of analytical techniques for chloroacetamide herbicide analysis.

Conclusion

The selection of an appropriate analytical technique for chloroacetamide herbicides is dependent on the specific requirements of the analysis. Chromatographic methods, particularly LC-MS/MS, offer high sensitivity and selectivity, making them the gold standard for confirmatory analysis and regulatory monitoring. UPLC-MS/MS provides further advantages in terms of increased throughput and sensitivity over conventional HPLC-MS/MS. GC-MS/MS is a robust technique, especially for less polar parent compounds in complex matrices like soil. On the other hand, immunoassays such as ELISA and LFIA serve as excellent screening tools due to their high throughput, low cost, and potential for on-site applications. The continuous development of these techniques, including advancements in mass spectrometry and immunoassay formats, will further enhance our ability to monitor these important environmental contaminants.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Dimethachlor in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Dimethachlor. This document provides immediate, procedural, and step-by-step guidance to ensure your safety and operational efficiency.

This compound is a chloroacetamide herbicide that is classified as harmful if swallowed, may cause an allergic skin reaction, and is fatal if inhaled[1]. Strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).Prevents skin contact, which can cause allergic reactions and absorption[2]. Always inspect gloves for integrity before use and wash hands after removal[3].
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and aerosols of this compound, which can cause serious eye irritation.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters. A full-face respirator is recommended, especially when handling powders or creating aerosols.This compound is fatal if inhaled. Respiratory protection is crucial, particularly in poorly ventilated areas or when the chemical may become airborne.
Body Protection A chemical-resistant lab coat or coveralls.Provides a barrier against accidental spills and contamination of personal clothing.
Foot Protection Closed-toe shoes made of a chemical-resistant material.Protects feet from spills.

Glove Selection and Breakthrough Times:

Glove MaterialGeneral Recommendation for ChloroacetamidesEstimated Breakthrough Time
Butyl Rubber Excellent> 8 hours
Nitrile Rubber Good to Excellent> 4 hours
Neoprene Good> 4 hours
Viton® Excellent> 8 hours

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Verify Ventilation in Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure in a Ventilated Enclosure prep_workspace->handling_weigh handling_prepare Prepare Solution/Mixture handling_weigh->handling_prepare handling_use Perform Experimental Procedure handling_prepare->handling_use cleanup_decontaminate Decontaminate Work Surfaces handling_use->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_waste Segregate and Label Hazardous Waste cleanup_wash->disposal_waste disposal_container Store in a Designated, Secure Area disposal_waste->disposal_container disposal_pickup Arrange for Professional Disposal disposal_container->disposal_pickup

A step-by-step workflow for the safe handling of this compound.

Emergency Response Plan

In the event of an emergency, a clear and practiced response plan is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills (<100 mL):

    • If trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills (>100 mL):

    • Do not attempt to clean up.

    • Contact your institution's emergency response team or local fire department.

    • Prevent entry into the area until it is declared safe.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The logical flow of emergency procedures is illustrated in the diagram below.

This compound Emergency Response Logic cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Spill Occurs spill_evacuate Evacuate Area spill->spill_evacuate exposure Personnel Exposure exposure_remove Remove from Exposure exposure->exposure_remove spill_alert Alert Others & Supervisor spill_evacuate->spill_alert spill_assess Assess Spill Size spill_alert->spill_assess spill_small Small Spill Procedure spill_assess->spill_small <100 mL spill_large Large Spill Procedure spill_assess->spill_large >100 mL exposure_decontaminate Decontaminate (as appropriate) exposure_remove->exposure_decontaminate exposure_medical Seek Immediate Medical Attention exposure_decontaminate->exposure_medical

References

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